1,3-Dimyristoyl-2-oleoylglycerol
Description
Properties
IUPAC Name |
1,3-di(tetradecanoyloxy)propan-2-yl (Z)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H92O6/c1-4-7-10-13-16-19-22-23-24-25-28-31-34-37-40-43-49(52)55-46(44-53-47(50)41-38-35-32-29-26-20-17-14-11-8-5-2)45-54-48(51)42-39-36-33-30-27-21-18-15-12-9-6-3/h23-24,46H,4-22,25-45H2,1-3H3/b24-23- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMOOAFQVREVIF-VHXPQNKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H92O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101301781 | |
| Record name | 1,3-Dimyristoyl-2-oleoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101301781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
777.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | TG(14:0/18:1(9Z)/14:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042361 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
66908-04-1 | |
| Record name | 1,3-Dimyristoyl-2-oleoylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66908-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimyristoyl-2-oleoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101301781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,3-Dimyristoyl-2-oleoylglycerol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 1,3-Dimyristoyl-2-oleoylglycerol (MOM), a triacylglycerol of significant interest in various research and development fields. This document details its fundamental chemical characteristics, outlines relevant experimental protocols for its analysis, and illustrates its metabolic context through signaling pathway diagrams.
Core Chemical Properties
This compound is a specific triacylglycerol molecule where the glycerol (B35011) backbone is esterified with myristic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position.[1][2] This defined structure imparts distinct physicochemical properties that are crucial for its applications in fields such as lipid biochemistry and as a component in drug delivery systems.[1] It has been identified as a component of date seed oil.[1][2]
Quantitative Chemical Data
The following table summarizes the key quantitative chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₄₉H₉₂O₆ | [1][2][3] |
| Molecular Weight | 777.251 g/mol | [3] |
| CAS Number | 66908-04-1 | [1][2] |
| Physical Form | Solid | [1] |
| Density | 0.9 ± 0.1 g/cm³ | [3] |
| Boiling Point | 746.3 ± 30.0 °C at 760 mmHg | [3] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol. | [1] |
| Stability | Stable for at least 4 years when stored at -20°C. | [1] |
| Purity | Commercially available at ≥98% purity. | [1] |
Synonyms: 1,3-Myristin-2-Olein, TG(14:0/18:1/14:0)[1]
Experimental Protocols
The characterization of this compound relies on a variety of analytical techniques to determine its purity, structure, and quantity in a sample. Below are detailed methodologies for key experiments.
Purity and Composition Analysis by High-Performance Liquid Chromatography (HPLC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary method for separating and quantifying triacylglycerol molecular species.[4]
Objective: To determine the purity of a this compound sample and to quantify it within a lipid mixture.
Methodology:
-
Sample Preparation: Dissolve a known weight of the lipid sample in a suitable organic solvent, such as chloroform or a hexane/isopropanol mixture.
-
Instrumentation: Utilize an HPLC system equipped with a C18 reversed-phase column and an evaporative light scattering detector (ELSD) or a mass spectrometer (MS) for detection.[5]
-
Mobile Phase: A gradient elution is typically employed to achieve optimal separation of different triacylglycerol species. A common gradient involves acetonitrile (B52724) and a chlorinated solvent or acetone.[4][6]
-
Isocratic Elution Example: For the separation of diacylglycerol isomers, an isocratic elution with 100% acetonitrile can be used with UV detection at 205 nm.[7]
-
Analysis: The retention time of the peak corresponding to this compound is compared to that of a pure standard for identification. The peak area is used for quantification against a calibration curve generated from standards of known concentrations.
Regiospecific Analysis by Enzymatic Hydrolysis
To confirm the positional distribution of fatty acids on the glycerol backbone, enzymatic hydrolysis using pancreatic lipase (B570770) is performed.[8]
Objective: To verify that myristic acid is at the sn-1 and sn-3 positions and oleic acid is at the sn-2 position.
Methodology:
-
Reaction Setup: Incubate the this compound sample with pancreatic lipase in a buffered solution. Pancreatic lipase specifically hydrolyzes fatty acids from the sn-1 and sn-3 positions.[8]
-
Product Isolation: The reaction results in the formation of 2-oleoyl-sn-glycerol (a 2-monoacylglycerol) and free myristic acid. The reaction is stopped, and the lipid products are extracted. The 2-monoacylglycerol is then isolated from the mixture using thin-layer chromatography (TLC).[8]
-
Fatty Acid Analysis: The isolated 2-monoacylglycerol is then subjected to transesterification to form fatty acid methyl esters (FAMEs). The resulting FAMEs are analyzed by gas chromatography (GC) to confirm the presence of oleic acid.
Lipid Extraction from Biological Tissues (Folch Method)
For the analysis of this compound from a biological matrix, a lipid extraction is the initial step.[9]
Objective: To isolate total lipids, including triacylglycerols, from a tissue sample.
Methodology:
-
Homogenization: Homogenize the tissue sample in a 2:1 chloroform:methanol mixture.[9]
-
Phase Separation: Add a salt solution (e.g., 0.9% NaCl) to the homogenate to induce phase separation. The mixture will separate into an upper aqueous phase (containing non-lipid components) and a lower organic phase (containing the lipids in chloroform).[9]
-
Lipid Collection: Carefully remove the upper aqueous phase. The lower chloroform phase, which contains the extracted lipids, is collected.
-
Solvent Evaporation: A portion of the chloroform phase is transferred to a new tube and the solvent is evaporated under a stream of nitrogen.[9]
-
Reconstitution: The dried lipid extract is then reconstituted in a suitable solvent for subsequent analysis by methods such as HPLC or GC.[9]
Signaling Pathways and Metabolic Context
This compound, as a triacylglycerol, is involved in the broader pathways of lipid metabolism. The storage and mobilization of triacylglycerols are tightly regulated by hormonal signals, primarily insulin (B600854) and glucagon.[10][11]
Triglyceride Metabolism Regulation
The following diagram illustrates the hormonal regulation of triglyceride synthesis and breakdown.
Caption: Hormonal control of triglyceride synthesis and breakdown.
Experimental Workflow for Triglyceride Analysis
The logical flow for analyzing this compound from a biological sample is depicted in the diagram below.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 1,3-Dimyristoyl-2-Oleoyl Glycerol - Immunomart [immunomart.com]
- 3. 1,3-Dimyristoyl-2-Oleoyl Glycerol Price from Supplier Brand Shanghai MedBio Inc on Chemsrc.com [chemsrc.com]
- 4. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aocs.org [aocs.org]
- 9. mmpc.org [mmpc.org]
- 10. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]
- 11. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]
An In-Depth Technical Guide to the Structure of TG(14:0/18:1/14:0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of the triglyceride (TG) designated as TG(14:0/18:1/14:0). This mixed-acid triglyceride, composed of a glycerol (B35011) backbone esterified with two myristic acid molecules and one oleic acid molecule, is a subject of interest in lipidomics, food science, and metabolic research. This document details its structural characteristics, physicochemical properties, and established analytical methodologies for its identification and quantification. Furthermore, it explores its natural occurrence, metabolic fate, and potential biological significance, providing a foundational resource for researchers and professionals in the life sciences.
Chemical Structure and Nomenclature
TG(14:0/18:1/14:0) is a triacylglycerol, a class of lipids that are esters derived from glycerol and three fatty acids.[1] The notation "14:0" represents myristic acid, a saturated fatty acid with 14 carbon atoms and no double bonds, while "18:1" signifies oleic acid, a monounsaturated fatty acid with 18 carbon atoms and one double bond. The order of the fatty acids in the notation indicates their position on the glycerol backbone, specifically at the sn-1, sn-2, and sn-3 positions. Therefore, TG(14:0/18:1/14:0) denotes that myristic acid is esterified at the sn-1 and sn-3 positions, and oleic acid is at the sn-2 position.
The systematic name for this molecule is 1,3-dimyristoyl-2-oleoyl-glycerol.[2] Other common synonyms include 1,3-Myristin-2-Olein.[2]
Table 1: Key Identifiers and Properties of TG(14:0/18:1/14:0)
| Property | Value | Reference(s) |
| Systematic Name | 1,3-dimyristoyl-2-oleoyl-glycerol | [2] |
| Common Synonyms | 1,3-Myristin-2-Olein, TG(14:0/18:1/14:0) | [2] |
| Molecular Formula | C₄₉H₉₂O₆ | [2] |
| Molecular Weight | 777.25 g/mol | [2] |
| Side Chain Carbon Sum | 46:1 | [2] |
| Physical State | Solid | [2] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol | [2] |
Physicochemical Properties
The physical and chemical properties of TG(14:0/18:1/14:0) are determined by its constituent fatty acids. The presence of two saturated myristic acid chains contributes to a relatively higher melting point compared to triglycerides with a higher degree of unsaturation, resulting in its solid state at room temperature.[2] The single double bond in the oleic acid at the sn-2 position introduces a kink in the acyl chain, influencing the packing of the molecules in a crystal lattice and affecting its overall physical properties.
Natural Occurrence and Biological Significance
TG(14:0/18:1/14:0) has been identified as a component of certain natural products, notably in date seed oil.[2] While the specific biological roles and signaling pathways directly involving TG(14:0/18:1/14:0) are not extensively documented in current literature, its metabolic fate can be inferred from the general metabolism of triglycerides and the known biological activities of its constituent fatty acids.
Upon ingestion, triglycerides are hydrolyzed by lipases into free fatty acids and monoacylglycerols.[3] The resulting myristic acid and oleic acid are then absorbed by enterocytes and re-esterified into new triglycerides for transport in chylomicrons.
Myristic acid (14:0) has been shown to influence plasma cholesterol levels, though its effects are complex and can vary depending on the dietary context.[4] Oleic acid (18:1), a major component of olive oil, is generally associated with beneficial effects on cardiovascular health. The specific positioning of these fatty acids on the glycerol backbone, as in TG(14:0/18:1/14:0), can influence their absorption and subsequent metabolic effects.
Experimental Protocols
The analysis of specific triglyceride isomers like TG(14:0/18:1/14:0) requires advanced analytical techniques to differentiate them from other isobaric and isomeric species. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is a powerful tool for this purpose.
General Workflow for Triglyceride Analysis
The following diagram illustrates a typical workflow for the analysis of triglycerides from a biological or food sample.
Caption: A generalized workflow for the analysis of triglycerides.
Detailed Methodologies
4.2.1. Enzymatic Synthesis of 1,3-Disubstituted-2-oleoyl-glycerols
For the generation of analytical standards or for in vitro studies, specific triglycerides like TG(14:0/18:1/14:0) can be synthesized enzymatically. This method offers high specificity and milder reaction conditions compared to chemical synthesis. A general protocol for the synthesis of 1,3-distearoyl-2-oleoylglycerol (SOS), which can be adapted for TG(14:0/18:1/14:0) by substituting stearic acid with myristic acid, is presented below.[1][5][6]
-
Reaction Setup: A mixture of a high-oleic triglyceride source (e.g., high-oleic sunflower oil) and myristic acid is prepared at a specific molar ratio.
-
Enzyme Addition: An immobilized sn-1,3 specific lipase (B570770) is added to the reaction mixture.
-
Reaction Conditions: The reaction is typically conducted in a stirred-tank reactor at an elevated temperature (e.g., 75°C) for several hours, often under vacuum to remove water produced during the reaction.[1][5]
-
Enzyme Removal and Purification: After the reaction, the immobilized enzyme is removed by filtration. The crude product is then purified, often using molecular distillation to remove unreacted free fatty acids, followed by acetone (B3395972) fractionation to crystallize the desired triglyceride.[1][5]
4.2.2. Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
The regiospecific analysis of triglycerides is crucial to distinguish between isomers. HPLC coupled with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) mass spectrometry is a widely used technique.[7][8]
-
Sample Preparation: Lipids are extracted from the sample matrix using methods like the Folch or Bligh-Dyer extraction. The lipid extract is then reconstituted in a suitable solvent for injection.
-
Chromatographic Separation: Reversed-phase HPLC is commonly employed to separate triglycerides based on their equivalent carbon number (ECN) and the degree of unsaturation. Longer columns or multiple columns in series can enhance the resolution of isomeric species.[7]
-
Mass Spectrometric Detection:
-
Ionization: ESI is a soft ionization technique that often produces adduct ions (e.g., [M+NH₄]⁺ or [M+Na]⁺), which are then subjected to collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS).[7]
-
Fragmentation Analysis: The fragmentation pattern in the MS/MS spectrum provides structural information. The neutral loss of fatty acids from the precursor ion allows for the identification of the constituent fatty acids. The relative intensities of the fragment ions can provide information about the position of the fatty acids on the glycerol backbone.[7][8]
-
Signaling and Metabolic Pathways
While a specific signaling pathway for TG(14:0/18:1/14:0) has not been explicitly identified, its metabolism follows the general pathway of triglyceride digestion, absorption, and synthesis. The diagram below illustrates the general metabolic fate of dietary triglycerides.
Caption: A simplified diagram of the metabolic pathway of dietary triglycerides.
The fatty acids released from the hydrolysis of TG(14:0/18:1/14:0) can enter various metabolic pathways. Myristic acid can be elongated to palmitic acid or incorporated into other lipids. Oleic acid is a precursor for the synthesis of other unsaturated fatty acids and can also be incorporated into various lipid species.
Conclusion
TG(14:0/18:1/14:0), or 1,3-dimyristoyl-2-oleoyl-glycerol, is a specific mixed-acid triglyceride with defined chemical and physical properties. While its direct biological roles and involvement in specific signaling pathways are still areas for further investigation, its structural characterization and quantification are achievable through advanced analytical techniques like HPLC-MS/MS. This technical guide provides a foundational understanding of this molecule, which will be valuable for researchers in lipidomics, food chemistry, and drug development as they continue to explore the complex world of lipid metabolism and its implications for health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Human Metabolome Database: Showing metabocard for TG(14:0/16:0/18:0) (HMDB0042124) [hmdb.ca]
- 4. Change in fatty acid composition of plasma triglyceride caused by a 2 week comprehensive risk management for diabetes: A prospective observational study of type 2 diabetes patients with supercritical fluid chromatography/mass spectrometry‐based semi‐target lipidomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements [mdpi.com]
An In-depth Technical Guide on the Natural Sources of 1,3-Dimyristoyl-2-oleoylglycerol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, quantitative data, and experimental protocols for the study of 1,3-Dimyristoyl-2-oleoylglycerol, a specific triacylglycerol (TAG) with potential applications in various scientific fields.
Introduction to this compound
This compound is a triacylglycerol composed of a glycerol (B35011) backbone esterified with two myristic acid molecules at the sn-1 and sn-3 positions and one oleic acid molecule at the sn-2 position. The specific arrangement of these fatty acids confers unique physicochemical properties to the molecule, making its identification and quantification in natural sources a subject of interest for researchers.
Natural Occurrence
The primary documented natural source of this compound is date seed oil (Phoenix dactylifera L.).[1] While the presence of this specific TAG has been confirmed, its concentration can vary depending on the date cultivar. The fundamental building blocks of this molecule, myristic acid (C14:0) and oleic acid (C18:1), are consistently found in significant amounts in the seed oil of various date palm varieties.[2][3][4]
Quantitative Data
While the precise concentration of this compound in date seed oil is not extensively reported in the existing literature, the analysis of the overall fatty acid composition provides valuable insight into its potential abundance. The following table summarizes the percentage of myristic and oleic acid in the seed oil of several Phoenix dactylifera L. cultivars.
Table 1: Myristic and Oleic Acid Content in Various Date Seed Oils (% of Total Fatty Acids)
| Date Palm Cultivar | Myristic Acid (C14:0) (%) | Oleic Acid (C18:1) (%) | Reference |
| 'Anbra' | 12.8 ± 0.1 | 40.3 ± 0.4 | [2] |
| 'Megadwel' | 11.2 ± 0.1 | 43.9 ± 0.1 | [2] |
| 'Sacai' | 11.6 ± 0.1 | 43.2 ± 0.1 | [2] |
| 'Sfwai' | 11.6 ± 0.1 | 43.8 ± 0.1 | [2] |
| Algerian Cultivars (Range) | 8.83 - 10.17 | 42.74 - 50.19 | [4] |
The presence of substantial amounts of both myristic and oleic acids in date seed oil underscores its status as a key natural source for the isolation and study of this compound.
Experimental Protocols
Extraction of Total Lipids from Date Seeds via Soxhlet Extraction
This protocol outlines a standard and widely used method for the efficient extraction of lipids from oil-bearing seeds.[5][6][7][8]
Objective: To isolate the total lipid fraction from date seeds for subsequent analysis.
Materials and Equipment:
-
Dried date seeds
-
Laboratory grinder or mill
-
Soxhlet extraction apparatus (including extractor, condenser, and round-bottom flask)
-
Cellulose (B213188) extraction thimbles
-
n-Hexane (analytical grade)
-
Rotary evaporator
-
Drying oven
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Thoroughly wash the date seeds to remove any residual fruit pulp and allow them to air dry.
-
Dry the seeds in an oven at 60-70°C until a constant weight is achieved to remove all moisture.
-
Grind the dried seeds into a fine, homogenous powder to maximize the surface area for extraction.
-
-
Soxhlet Extraction:
-
Accurately weigh approximately 20-30 g of the ground date seed powder and transfer it into a cellulose extraction thimble.
-
Place the thimble into the chamber of the Soxhlet extractor.
-
Fill the round-bottom flask with n-hexane to approximately two-thirds of its volume and assemble the Soxhlet apparatus.
-
Heat the n-hexane to its boiling point to initiate the extraction cycle.
-
Continue the extraction for 6-8 hours, ensuring a consistent cycle of solvent vaporization and condensation.
-
-
Solvent Removal and Oil Recovery:
-
After the extraction is complete, allow the apparatus to cool.
-
Carefully detach the round-bottom flask containing the oil-solvent mixture.
-
Remove the n-hexane using a rotary evaporator under reduced pressure at a temperature of 40°C.
-
To remove any final traces of solvent, place the extracted oil in a drying oven at 105°C for 1 hour.
-
Allow the oil to cool in a desiccator and then determine the final weight.
-
-
Storage:
-
For short-term storage, keep the extracted oil in a sealed container at 4°C.
-
For long-term preservation and to prevent lipid oxidation, store the oil at -20°C under an inert nitrogen atmosphere.
-
Quantification of this compound using High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (HPLC-APCI-MS)
This protocol provides a robust method for the separation and quantification of specific triacylglycerol isomers from a complex lipid mixture, adapted from established methodologies for plant oil analysis.[9][10][11]
Objective: To accurately determine the concentration of this compound in the extracted date seed oil.
Materials and Equipment:
-
Extracted date seed oil
-
This compound analytical standard
-
Acetonitrile (B52724) (HPLC-MS grade)
-
2-Propanol (HPLC-MS grade)
-
HPLC system equipped with a binary pump, autosampler, and column oven
-
Atmospheric Pressure Chemical Ionization (APCI) source coupled to a Mass Spectrometer (MS)
-
Reversed-phase C18 HPLC column (e.g., 250 mm length, 4.6 mm internal diameter, 5 µm particle size)
-
Volumetric flasks and micropipettes
Procedure:
-
Preparation of Standards and Samples:
-
Prepare a stock solution of the this compound standard (e.g., 1 mg/mL) in a 1:1 (v/v) mixture of acetonitrile and 2-propanol.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from approximately 0.1 to 100 µg/mL.
-
Accurately weigh a known amount of the extracted date seed oil and dissolve it in the same solvent mixture to a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before analysis.
-
-
HPLC-APCI-MS Analysis:
-
HPLC Parameters:
-
Column: C18 reversed-phase column
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 2-Propanol
-
Gradient Elution:
-
0-5 min: 90% A, 10% B
-
5-45 min: Linear gradient to 50% A, 50% B
-
45-50 min: Hold at 50% A, 50% B
-
50-55 min: Return to initial conditions (90% A, 10% B)
-
55-60 min: Column re-equilibration
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
-
APCI-MS Parameters:
-
Ionization Mode: Positive
-
APCI Probe Temperature: 450°C
-
Corona Discharge Current: 4.0 µA
-
Nebulizer Gas (Nitrogen) Pressure: 60 psi
-
Drying Gas (Nitrogen) Flow: 5 L/min
-
Drying Gas Temperature: 325°C
-
Mass Range: m/z 300-1200
-
-
-
Data Analysis and Quantification:
-
Identify the this compound peak in the chromatogram of the date seed oil sample by comparing its retention time with that of the analytical standard.
-
Confirm the identity of the peak by comparing the mass spectrum of the sample peak with the mass spectrum of the standard.
-
Generate a calibration curve by plotting the peak area of the standard injections against their known concentrations.
-
Calculate the concentration of this compound in the date seed oil sample by using the regression equation of the calibration curve.
-
Visualizations
Caption: A workflow diagram illustrating the key stages of sample preparation, extraction, and quantitative analysis.
Caption: A logical diagram showing the steps involved in the quantification of the target molecule using a standard.
References
- 1. caymanchem.com [caymanchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ijaet.org [ijaet.org]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. Optimization of date seed oil extraction using the assistance of hydrothermal and ultrasound technologies [grasasyaceites.revistas.csic.es]
- 8. researchgate.net [researchgate.net]
- 9. holcapek.upce.cz [holcapek.upce.cz]
- 10. Quantitation of triacylglycerols in plant oils using HPLC with APCI-MS, evaporative light-scattering, and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling the Triacylglycerol Landscape of Date Seed Oil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Date palm (Phoenix dactylifera L.) seeds, often considered an agro-industrial waste product, are a valuable source of oil rich in bioactive compounds. This technical guide delves into the triacylglycerol (TAG) composition of date seed oil, with a specific focus on 1,3-Dimyristoyl-2-oleoylglycerol (MOM). While the presence of MOM in date seed oil has been confirmed, this guide also provides a broader context of the overall fatty acid and triacylglycerol profile, which is crucial for understanding its potential applications in pharmaceuticals and nutraceuticals. This document synthesizes available quantitative data, details common experimental protocols for analysis, and presents visual workflows to aid in research and development.
Introduction to Date Seed Oil Triacylglycerols
Date seed oil (DSO) is primarily composed of triacylglycerols, which are esters derived from glycerol (B35011) and three fatty acids. The specific composition of these fatty acids determines the physicochemical properties and potential bioactivities of the oil. The fatty acid profile of DSO is rich in both saturated and unsaturated fatty acids, with oleic acid, lauric acid, and myristic acid being among the most abundant.[1] Consequently, the triacylglycerol profile is diverse and varies between different date cultivars.
This compound is a specific triacylglycerol containing two myristic acid molecules at the sn-1 and sn-3 positions and one oleic acid molecule at the sn-2 position.[2] Its presence in date seed oil has been identified, highlighting it as a component of interest for further investigation.[2] However, quantitative data regarding its specific concentration in various date seed oils is not extensively available in current literature. This guide, therefore, provides a comprehensive overview of the known triacylglycerol composition to contextualize the significance of MOM.
Chemical Composition of Date Seed Oil
The chemical composition of date seed oil can vary depending on the cultivar, geographical origin, and extraction method. However, a general compositional profile can be established based on existing research.
Fatty Acid Composition
The primary fatty acids found in date seed oil are oleic acid (a monounsaturated fatty acid), lauric acid, and myristic acid (both saturated fatty acids). Other fatty acids such as palmitic, linoleic, and stearic acid are also present in significant amounts. The high concentration of oleic acid makes it comparable to other valuable vegetable oils.
Table 1: Fatty Acid Composition of Date Seed Oil from Various Cultivars (% of Total Fatty Acids)
| Fatty Acid | Cultivar 1 (e.g., Deglet Nour) | Cultivar 2 (e.g., Allig) | Cultivar 3 (e.g., Medjoul) |
| Caprylic Acid (C8:0) | - | - | - |
| Capric Acid (C10:0) | - | - | - |
| Lauric Acid (C12:0) | 24.34 | 22.56 | 19.79 |
| Myristic Acid (C14:0) | - | - | 10.67 |
| Palmitic Acid (C16:0) | - | - | 9.23 |
| Stearic Acid (C18:0) | - | - | 3.52 |
| Oleic Acid (C18:1) | 39.17 | 42.13 | 42.26 |
| Linoleic Acid (C18:2) | - | - | 9.82 |
Note: Data is compiled from multiple sources and serves as a representative example. Actual values may vary.
Triacylglycerol Composition
The triacylglycerol profile of date seed oil is complex, with a variety of combinations of the constituent fatty acids. While the presence of this compound (MOM) is confirmed, other significant triacylglycerols have been identified in various studies. One of the main triacylglycerols reported is LaOO (Lauric-Oleic-Oleic).[3] HPLC-DAD-ESI-MSⁿ analysis has enabled the identification of numerous other TAGs.[4]
Table 2: Identified Triacylglycerols in Date Seed Oil
| Triacylglycerol (Abbreviation) | Fatty Acid Composition | Notes |
| This compound (MOM) | Myristic, Oleic, Myristic | Confirmed presence, quantitative data limited.[2] |
| LaOO | Lauric, Oleic, Oleic | Identified as a main triacylglycerol in some studies.[3] |
| LaOL | Lauric, Oleic, Linoleic | Frequently identified in various cultivars.[4] |
| LaLaL | Lauric, Lauric, Lauric | A common saturated triacylglycerol.[4] |
| LaML | Lauric, Myristic, Linoleic | A mixed-acid triacylglycerol.[4] |
| MML/LaPL | Myristic, Myristic, Linoleic / Lauric, Palmitic, Linoleic | Co-eluting or isomeric forms.[4] |
Note: This table is not exhaustive and represents some of the commonly identified TAGs.
Experimental Protocols
The analysis of this compound and other triacylglycerols in date seed oil involves several key experimental stages, from oil extraction to chromatographic separation and identification.
Oil Extraction: Soxhlet Method
A standard and widely used method for extracting oil from date seeds is the Soxhlet extraction technique.[5][6]
Protocol:
-
Sample Preparation: Date seeds are cleaned, dried, and ground into a fine powder to increase the surface area for extraction.
-
Soxhlet Apparatus Setup: A known weight of the ground date seed powder is placed in a cellulose (B213188) thimble. The thimble is then placed in the extraction chamber of a Soxhlet apparatus.
-
Solvent Addition: The extraction flask is filled with a suitable solvent, typically n-hexane.
-
Extraction Process: The solvent is heated to its boiling point. The solvent vapor travels up to the condenser, where it cools and drips back onto the thimble containing the sample. The oil is extracted from the sample and is collected in the solvent in the extraction flask. This process is repeated for several cycles over a period of hours.
-
Solvent Recovery: After extraction, the solvent is removed from the oil using a rotary evaporator under reduced pressure.
-
Oil Yield Calculation: The weight of the extracted oil is measured, and the yield is calculated as a percentage of the initial weight of the seed powder.
Triacylglycerol Analysis: HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation and identification of individual triacylglycerol species.
Protocol:
-
Sample Preparation: The extracted date seed oil is dissolved in an appropriate solvent mixture (e.g., chloroform/isopropanol) to a known concentration.
-
HPLC Separation: The sample is injected into an HPLC system equipped with a reverse-phase column (e.g., C18). A gradient elution program is used with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and another organic solvent like methylene (B1212753) chloride.[7] This separates the triacylglycerols based on their polarity and carbon number.
-
Mass Spectrometry Detection: The eluent from the HPLC is introduced into a mass spectrometer, often with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.
-
Data Acquisition: The mass spectrometer is operated in full scan mode to detect the molecular ions of the eluting triacylglycerols. Tandem MS (MS/MS) can be used to obtain fragmentation patterns for structural elucidation.
-
Data Analysis: The individual triacylglycerols are identified by comparing their retention times and mass spectra with those of known standards or by interpreting their fragmentation patterns. Quantification can be achieved by integrating the peak areas of the corresponding molecular ions.
Potential Applications and Future Directions
The unique triacylglycerol profile of date seed oil, including the presence of this compound, suggests several potential applications in the pharmaceutical and nutraceutical industries. The high oleic acid content is associated with cardiovascular health benefits. Further research is warranted to isolate and characterize the bioactivities of specific triacylglycerols like MOM. Understanding the complete triacylglycerol profile will also be beneficial for the development of structured lipids with tailored nutritional or functional properties. Future studies should focus on the quantitative analysis of MOM in various date cultivars and the elucidation of its specific biological functions.
Conclusion
Date seed oil is a promising source of diverse triacylglycerols, including this compound. While quantitative data for MOM is currently limited, the overall fatty acid and triacylglycerol composition highlights the potential of this underutilized resource. The experimental protocols outlined in this guide provide a framework for further research into the detailed chemical characterization of date seed oil. A deeper understanding of its triacylglycerol profile will be instrumental in unlocking its full potential for applications in drug development and functional foods.
References
- 1. Assessment of Biochemical Composition and Antioxidant Properties of Algerian Date Palm (Phoenix dactylifera L.) Seed Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijaet.org [ijaet.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of triglyceride species of vegetable oils by high performance liquid chromatography via a flame ionization detector - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthesis pathway of mixed-acid triacylglycerols
An In-depth Technical Guide on the Biosynthesis Pathway of Mixed-Acid Triacylglycerols
Audience: Researchers, scientists, and drug development professionals.
Abstract
Triacylglycerols (TAGs) are the primary form of energy storage in eukaryotes and play a central role in metabolism and cellular signaling. The specific fatty acid composition of TAGs, particularly the presence of different fatty acids on the same glycerol (B35011) backbone (mixed-acid TAGs), is crucial for their physical properties and metabolic fate. The synthesis of these molecules is predominantly carried out via the de novo glycerol-3-phosphate pathway, also known as the Kennedy pathway. This technical guide provides a comprehensive overview of this biosynthetic route, detailing the enzymatic steps, substrate specificities that lead to the formation of mixed-acid TAGs, and regulatory mechanisms. We present quantitative data on enzyme kinetics, detailed experimental protocols for studying the pathway, and visual diagrams of the core processes to serve as a resource for professionals in metabolic research and drug development.
Introduction to Triacylglycerol Biosynthesis
Triacylglycerols are esters composed of a glycerol backbone and three fatty acids. The synthesis of TAGs is a critical metabolic process, with imbalances leading to pathological conditions such as obesity, type 2 diabetes, and nonalcoholic fatty liver disease.[1] The Kennedy pathway, first described in the 1950s, is the principal route for de novo TAG synthesis in most tissues, including the liver, adipose tissue, and lactating mammary glands.[2][3] This pathway involves four sequential enzymatic reactions that sequentially acylate a glycerol-3-phosphate molecule.
The generation of mixed-acid TAGs, where the fatty acids at the sn-1, sn-2, and sn-3 positions differ in chain length and/or saturation, is determined by the substrate availability and the distinct specificities of the acyltransferase enzymes involved in the pathway.
The Kennedy Pathway: A Step-by-Step Analysis
The Kennedy pathway occurs primarily at the endoplasmic reticulum (ER) and on the outer mitochondrial membrane, converting glycerol-3-phosphate and fatty acyl-CoAs into TAG.[4][5]
The four key enzymatic steps are:
-
Glycerol-3-Phosphate Acyltransferase (GPAT): Catalyzes the acylation of glycerol-3-phosphate at the sn-1 position to form lysophosphatidic acid (LPA).[6]
-
1-Acylglycerol-3-Phosphate Acyltransferase (AGPAT/LPAAT): Adds a second acyl chain to LPA at the sn-2 position to produce phosphatidic acid (PA).[7][8]
-
Phosphatidic Acid Phosphatase (PAP/Lipin): Dephosphorylates PA to yield diacylglycerol (DAG).[9]
-
Diacylglycerol Acyltransferase (DGAT): Catalyzes the final acylation of DAG at the sn-3 position to form TAG.[10]
Key Enzymes and Their Substrate Specificities
The creation of mixed-acid TAGs is a direct result of the substrate preferences of the acyltransferases at each step.
Glycerol-3-Phosphate Acyltransferase (GPAT)
GPAT catalyzes the first and often rate-limiting step in glycerolipid synthesis.[11][12] In mammals, four GPAT isoforms have been identified (GPAT1-4).[11][13]
-
Localization: GPAT1 and GPAT2 are located on the outer mitochondrial membrane, while GPAT3 and GPAT4 are integral to the ER membrane.[11]
-
Function & Specificity: GPATs esterify an acyl-CoA to the sn-1 position of glycerol-3-phosphate.[14] They generally show a preference for saturated and monounsaturated long-chain fatty acyl-CoAs, such as palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), over polyunsaturated ones. This initial acylation often establishes a saturated fatty acid at the sn-1 position of the glycerol backbone.
1-Acylglycerol-3-Phosphate Acyltransferase (AGPAT/LPAAT)
AGPATs (also known as LPAATs) catalyze the acylation of LPA at the sn-2 position.[15][16] There are multiple isoforms with distinct tissue expression and substrate specificities, which are critical for generating diverse phosphatidic acid species.[8][17]
-
Function & Specificity: This step is a key determinant of the fatty acid at the sn-2 position, which is frequently an unsaturated fatty acid. For example, human LPAAT-beta preferentially transfers monounsaturated (18:1) and saturated (18:0, 16:0) acyl groups over polyunsaturated ones like arachidonoyl-CoA (20:4).[18] Different isoforms, however, have different preferences. LPAATs in plants are known to prefer oleoyl-CoA (18:1-CoA).[19] This selectivity is a major contributor to the mixed-acid nature of the resulting TAG.
Phosphatidic Acid Phosphatase (PAP)
PAP enzymes, known as lipins (Lipin-1, -2, and -3), catalyze the dephosphorylation of phosphatidic acid to produce diacylglycerol.[5] This step is a critical regulatory node, directing PA towards either TAG synthesis or phospholipid synthesis.[5] While PAPs do not directly influence the fatty acid composition, their activity controls the flux of the DAG precursor into the final step of TAG synthesis.
Diacylglycerol Acyltransferase (DGAT)
DGAT catalyzes the final, committed step in TAG synthesis by acylating DAG at the sn-3 position.[10] Mammals have two unrelated DGAT enzymes, DGAT1 and DGAT2.[3]
-
Localization: Both DGAT1 and DGAT2 are located in the ER, with DGAT2 also found on the surface of lipid droplets.[3][10]
-
Function & Specificity: DGAT1 and DGAT2 have distinct roles and substrate preferences. DGAT1 exhibits broad specificity and can utilize a wide range of fatty acyl-CoAs, showing a preference for oleoyl-CoA (18:1).[10] DGAT2 also prefers unsaturated acyl-CoAs and is considered crucial for incorporating newly synthesized fatty acids into TAG.[3] The substrate specificity of DGAT enzymes is the final determinant of the fatty acid composition at the sn-3 position, completing the synthesis of a mixed-acid TAG.
Quantitative Data on Enzyme Substrate Specificity
The following tables summarize quantitative data regarding the substrate preferences of key acyltransferases, which are essential for understanding the formation of mixed-acid TAGs.
Table 1: Acyl-CoA Substrate Specificity of Human LPAAT-beta (Data derived from membrane-based assays)
| Acyl-CoA Substrate | Chain Length:Unsaturation | Relative Activity (%) |
| Myristoyl-CoA | 14:0 | ~20% |
| Palmitoyl-CoA | 16:0 | ~80% |
| Stearoyl-CoA | 18:0 | ~90% |
| Oleoyl-CoA | 18:1 | 100% |
| Arachidoyl-CoA | 20:0 | <10% |
| Arachidonoyl-CoA | 20:4 | <10% |
| Source: Data interpreted from studies on human LPAAT-beta.[18] |
Table 2: Acyl-CoA Substrate Specificity of Diatom LPAATs (PtATS2a and PtATS2b) (Data derived from assays with sn-1-[14C]18:1-LPA)
| Acyl-CoA Substrate | PtATS2a Relative Activity (%) | PtATS2b Relative Activity (%) |
| 16:0-CoA | 75 | 80 |
| 18:1-CoA | 85 | 100 |
| 18:2-CoA | 70 | 30 |
| 18:4-CoA | 100 | 25 |
| 20:4-CoA | 60 | 20 |
| 20:5-CoA (EPA) | 55 | 15 |
| 22:6-CoA (DHA) | 40 | 10 |
| Source: Data interpreted from studies on Phaeodactylum tricornutum LPAATs.[19] |
Table 3: Substrate Specificity of DGAT Isoforms (General preferences compiled from multiple studies)
| Enzyme | Acyl-CoA Preference | Diacylglycerol (DAG) Preference | Key Physiological Role |
| DGAT1 | Broad specificity; prefers oleoyl-CoA (18:1) over saturated acyl-CoAs.[10] | Can utilize DAG from multiple pathways. | Intestinal fat absorption, lactation.[3][20] |
| DGAT2 | Prefers unsaturated acyl-CoAs; crucial for incorporating endogenously synthesized fatty acids.[10] | Prefers DAG generated from the de novo Kennedy pathway. | Basal hepatic TAG synthesis and storage.[3] |
Experimental Protocols for Studying TAG Biosynthesis
Investigating the TAG biosynthesis pathway requires a combination of enzyme activity assays, lipid separation and analysis, and metabolic labeling techniques.
Protocol: In Vitro DGAT Enzyme Activity Assay
This protocol measures the activity of DGAT in microsomal fractions isolated from cells or tissues.
1. Preparation of Microsomes:
- Homogenize tissue or cultured cells in a buffered sucrose (B13894) solution (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA) with protease inhibitors.
- Perform differential centrifugation: first, centrifuge at 10,000 x g for 20 min at 4°C to pellet mitochondria and cell debris.
- Collect the supernatant and centrifuge at 100,000 x g for 60 min at 4°C to pellet the microsomal fraction.
- Resuspend the microsomal pellet in a suitable buffer and determine protein concentration (e.g., via BCA assay).
2. Reaction Mixture (Total Volume: 200 µL):
- 100 mM Tris-HCl, pH 7.4
- 10 mM MgCl₂
- 1 mg/mL bovine serum albumin (fatty acid-free)
- 50-100 µg of microsomal protein
- 400 µM 1,2-dioleoyl-sn-glycerol (B52968) (DAG substrate, delivered in ethanol)
- 50 µM [¹⁴C]Oleoyl-CoA (radiolabeled acyl donor, ~50,000 dpm)
3. Assay Procedure:
- Pre-incubate all reaction components except the radiolabeled substrate for 5 minutes at 37°C.
- Initiate the reaction by adding [¹⁴C]Oleoyl-CoA.
- Incubate for 10-20 minutes at 37°C. The reaction time should be within the linear range of product formation.
- Stop the reaction by adding 1.5 mL of chloroform:methanol (B129727) (2:1, v/v).
4. Lipid Extraction and Analysis:
- Add 0.5 mL of 0.9% NaCl to the stopped reaction to induce phase separation.
- Vortex and centrifuge at 1,000 x g for 5 minutes.
- Carefully collect the lower organic phase containing the lipids.
- Dry the lipid extract under a stream of nitrogen.
- Resuspend the lipid residue in a small volume of chloroform.
- Spot the sample onto a silica (B1680970) TLC plate and develop the plate using a solvent system such as hexane (B92381):diethyl ether:acetic acid (80:20:1, v/v/v) to separate TAG from other lipids.
- Visualize the lipid spots (e.g., with iodine vapor), scrape the silica corresponding to the TAG band, and quantify the incorporated radioactivity using liquid scintillation counting.
// Steps
prep [label="1. Microsome Preparation\n(Homogenization & Ultracentrifugation)"];
reaction [label="2. Set up Reaction Mixture\n(Buffer, MgCl2, BSA, Microsomes, DAG)"];
start [label="3. Initiate Reaction\n(Add [14C]Oleoyl-CoA, Incubate at 37°C)"];
stop [label="4. Stop Reaction\n(Add Chloroform:Methanol)"];
extract [label="5. Lipid Extraction\n(Phase Separation)"];
tlc [label="6. TLC Separation\n(Separate TAG from substrates)"];
quantify [label="7. Quantification\n(Scintillation Counting of TAG band)"];
// Flow
prep -> reaction -> start -> stop -> extract -> tlc -> quantify;
}
Protocol: Analysis of Fatty Acid Composition by GC-MS
This method is used to determine the specific fatty acids present in a purified TAG sample.
1. Lipid Extraction and Purification:
- Extract total lipids from the sample using the Folch or Bligh-Dyer method.[21]
- Separate the TAG fraction from other lipid classes using TLC or solid-phase extraction.
2. Transesterification to Fatty Acid Methyl Esters (FAMEs):
- To the purified TAG sample, add a reagent such as 2% sulfuric acid in methanol or sodium methoxide (B1231860) in methanol.
- Heat the mixture at 80-100°C for 1-2 hours to convert the fatty acids into their volatile methyl ester derivatives.
- Stop the reaction, add water, and extract the FAMEs into an organic solvent like hexane.
3. GC-MS Analysis:
- Inject the hexane extract containing FAMEs into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., a polar column like DB-23).
- The FAMEs are separated based on their boiling points and polarity.
- The separated compounds then enter the mass spectrometer (MS), which generates a mass spectrum for each peak.
- Identify individual FAMEs by comparing their retention times and mass spectra to those of known standards.
- Quantify the relative amount of each fatty acid by integrating the area under its corresponding peak.
Protocol: Metabolic Labeling with Stable Isotopes
This technique traces the flow of precursors into the TAG pool within intact cells.[22]
1. Cell Culture and Labeling:
- Culture cells (e.g., hepatocytes, adipocytes) to the desired confluency.
- Replace the standard culture medium with a medium containing a stable isotope-labeled precursor, such as [¹³C]-glucose, [¹³C]-palmitate, or [D₇]-glycerol.
- Incubate the cells for a defined period (the "pulse" phase) to allow for the incorporation of the label into metabolic intermediates and final products.
- Optionally, replace the labeling medium with unlabeled medium and incubate for various time points (the "chase" phase) to track the turnover of the labeled lipids.
2. Sample Collection and Lipid Extraction:
- At the end of the incubation, wash the cells with cold PBS and harvest them.
- Perform a total lipid extraction as described previously.
3. Analysis by LC-MS/MS:
- Analyze the lipid extract using liquid chromatography-mass spectrometry (LC-MS/MS).
- The LC separates different lipid species (e.g., individual TAG molecules with different fatty acid combinations).
- The MS detects the mass-to-charge ratio of the parent lipid molecule and its fragments.
- The incorporation of the stable isotope results in a predictable mass shift in the lipid molecules, allowing for the differentiation and quantification of newly synthesized TAGs from the pre-existing unlabeled pool. This provides a dynamic view of the TAG synthesis flux.
Regulation of Mixed-Acid TAG Synthesis
The Kennedy pathway is tightly regulated by hormonal and nutritional signals to match energy storage with metabolic state. Insulin (B600854), released in the fed state, promotes TAG synthesis by increasing glucose uptake (providing glycerol-3-phosphate) and upregulating key lipogenic enzymes.[3][23] Conversely, glucagon (B607659) and epinephrine, prominent during fasting, suppress TAG synthesis and promote lipolysis.[23] This regulation occurs at multiple levels, including the transcriptional control of enzyme expression and post-translational modifications like phosphorylation.
Conclusion and Therapeutic Implications
The biosynthesis of mixed-acid triacylglycerols is a highly regulated and complex process governed by the sequential actions of the Kennedy pathway enzymes. The distinct substrate specificities of the GPAT, AGPAT, and DGAT isoforms are paramount in determining the final fatty acid composition of the stored TAG. Understanding this pathway at a molecular level is crucial for developing therapeutic strategies against metabolic diseases. Inhibitors of key enzymes, particularly GPAT and DGAT1, have been investigated as potential treatments for obesity, hyperlipidemia, and hepatic steatosis, highlighting the pathway's significance as a drug development target.[2][24] This guide provides the foundational knowledge and experimental framework necessary for researchers to further explore this vital metabolic route.
References
- 1. Mechanisms of intestinal triacylglycerol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. aocs.org [aocs.org]
- 4. aocs.org [aocs.org]
- 5. Biochemistry, physiology, and genetics of GPAT, AGPAT, and lipin enzymes in triglyceride synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sn-Glycerol-3-phosphate acyltransferases in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The lysophosphatidic acid acyltransferases (acylglycerophosphate acyltransferases) family: one reaction, five enzymes, many roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Update on glycerol-3-phosphate acyltransferases: the roles in the development of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glycerol-3-phosphate acyltransferases: Rate limiting enzymes of triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Glycerol-3-phosphate O-acyltransferase - Wikipedia [en.wikipedia.org]
- 15. The structure and functions of human lysophosphatidic acid acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. imrpress.com [imrpress.com]
- 17. Frontiers | The Structure and Function of Acylglycerophosphate Acyltransferase 4/ Lysophosphatidic Acid Acyltransferase Delta (AGPAT4/LPAATδ) [frontiersin.org]
- 18. Substrate specificity of lysophosphatidic acid acyltransferase beta -- evidence from membrane and whole cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biochemical Properties and Substrate Specificity of Two Acyl-CoA:Lysophosphatidic Acid Acyltransferases (PtATS2a and PtATS2b) from Diatom Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure and mechanism of human diacylglycerol O-acyltransferase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Methods for measuring lipid metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. journals.physiology.org [journals.physiology.org]
An In-depth Technical Guide on the Physical Characteristics of 1,3-Myristin-2-Olein and Its Isomer
Introduction
The nomenclature "1,3-Myristin-2-Olein" can be interpreted in two ways, leading to two distinct triglyceride structures: 1,3-Dimyristoyl-2-Oleoyl Glycerol (B35011) and 1,3-Dioleoyl-2-Myristoyl Glycerol. This technical guide provides a comprehensive overview of the physical characteristics of both compounds, catering to researchers, scientists, and drug development professionals. The guide presents quantitative data in structured tables, details relevant experimental methodologies, and includes structural diagrams generated using the DOT language.
Part 1: 1,3-Dimyristoyl-2-Oleoyl Glycerol
This compound contains two myristic acid chains at the sn-1 and sn-3 positions and one oleic acid chain at the sn-2 position of the glycerol backbone.
Physical Characteristics
The known physical properties of 1,3-Dimyristoyl-2-Oleoyl Glycerol are summarized in the table below.
| Property | Value |
| Molecular Formula | C49H92O6[1] |
| Molecular Weight | 777.3 g/mol [1] |
| IUPAC Name | 9Z-octadecenoic acid, 2-[(1-oxotetradecyl)oxy]-1-[[(1-oxotetradecyl)oxy]methyl]ethyl ester[1] |
| CAS Number | 66908-04-1[1] |
| Synonyms | 1,3-Myristin-2-Olein, TG(14:0/18:1/14:0)[1] |
| Physical State | Solid[1] |
| Solubility | Slightly soluble in Chloroform and Methanol.[1] |
| Density | 0.9 ± 0.1 g/cm³[2] |
| Boiling Point | 746.3 ± 30.0 °C at 760 mmHg[2] |
| Melting Point | Not available. |
Experimental Protocols
Detailed methodologies for determining the key physical characteristics of triglycerides are outlined below.
1. Melting Point Determination (Capillary Method)
The melting point of a solid triglyceride can be determined using a melting point apparatus.
-
Sample Preparation: A small amount of the dry, crystalline solid is introduced into a capillary tube that is sealed at one end. The tube is tapped gently to pack the sample at the bottom.
-
Apparatus Setup: The capillary tube is placed in a heating block or an oil bath of a melting point apparatus, adjacent to a calibrated thermometer.
-
Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point of the substance. A narrow melting range is indicative of a pure compound.
2. Density Determination (Oscillating U-Tube Method)
The density of liquid or molten triglycerides can be measured using a digital density meter.
-
Principle: The instrument measures the oscillation period of a U-shaped tube filled with the sample. This period is directly related to the density of the sample.
-
Calibration: The instrument is calibrated using two standards of known density, typically dry air and distilled water.
-
Measurement: A small volume of the liquid sample is injected into the thermostatically controlled U-tube. The instrument then automatically measures the oscillation period and calculates the density.
-
Reporting: The density is reported at a specific temperature (e.g., g/cm³ at 20°C).
3. Solubility Determination
The solubility of a triglyceride in various solvents is determined by direct observation.
-
Procedure: A small, measured amount of the triglyceride is added to a test tube containing a specific volume of the solvent. The mixture is agitated, for instance, by vortexing.
-
Observation: The mixture is visually inspected for the dissolution of the solid or the formation of a single liquid phase. If the substance dissolves, more solute is added until saturation is reached.
-
Classification: The solubility can be qualitatively described (e.g., soluble, slightly soluble, insoluble) or quantitatively determined by measuring the concentration of the saturated solution.
Chemical Structure
Caption: Structure of 1,3-Dimyristoyl-2-Oleoyl Glycerol.
Part 2: 1,3-Dioleoyl-2-Myristoyl Glycerol
This isomer features two oleic acid chains at the sn-1 and sn-3 positions and one myristic acid chain at the sn-2 position.
Physical Characteristics
The known physical properties of 1,3-Dioleoyl-2-Myristoyl Glycerol are detailed in the table below.
| Property | Value |
| Molecular Formula | C53H98O6[3] |
| Molecular Weight | 831.3 g/mol [3] |
| IUPAC Name | 9Z-octadecenoic acid, 1,1'-[2-[(1-oxotetradecyl)oxy]-1,3-propanediyl] ester[3] |
| CAS Number | 158298-95-4[3] |
| Synonyms | 1,3-Olein-2-Myristin, TG(18:1/14:0/18:1)[3] |
| Physical State | An oil[3] |
| Solubility | Slightly soluble in Methanol.[3] |
| Density | Not available. |
| Boiling Point | Not available. |
| Melting Point | Not applicable (liquid at room temperature). |
Experimental Protocols
The experimental protocols for determining the physical characteristics of this triglyceride are the same as those described for 1,3-Dimyristoyl-2-Oleoyl Glycerol. For properties such as density, the liquid nature of this compound at room temperature simplifies sample preparation.
Chemical Structure
Caption: Structure of 1,3-Dioleoyl-2-Myristoyl Glycerol.
References
Unveiling the Crystalline Architecture of 1,3-Dimyristoyl-2-oleoylglycerol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystalline structure of the asymmetric triglyceride 1,3-Dimyristoyl-2-oleoylglycerol (MOM). An understanding of the polymorphic behavior of this lipid is critical for its application in various fields, including pharmaceuticals, food science, and materials science, as the crystalline form significantly influences physical properties such as melting point, solubility, and stability. While direct crystallographic data for MOM is limited in publicly accessible literature, this guide draws upon established principles of triglyceride polymorphism and data from structurally similar lipids to provide a robust framework for its characterization.
Polymorphism in Triglycerides: The Core Concept
Triglycerides, the primary constituents of fats and oils, are known to exhibit polymorphism, a phenomenon where a substance can exist in multiple crystalline forms with different molecular packing arrangements. These different forms, or polymorphs, possess distinct physicochemical properties. The three main polymorphic forms observed in triglycerides are α (alpha), β' (beta-prime), and β (beta).
-
α (Alpha) Form: This is the least stable polymorph, typically formed upon rapid cooling from the melt. It is characterized by a hexagonal subcell packing of the fatty acid chains.
-
β' (Beta-Prime) Form: This form exhibits intermediate stability and is characterized by an orthorhombic perpendicular subcell packing.
-
β (Beta) Form: The most stable polymorph, the β form, has a triclinic subcell packing, which represents the most ordered and dense arrangement of the fatty acid chains.
The transformation from less stable to more stable forms is a critical aspect of lipid crystallization and often follows Ostwald's rule of stages, where the least stable form crystallizes first and subsequently transforms into more stable forms over time or with thermal treatment.
Quantitative Data on Triglyceride Polymorphism
| Polymorphic Form | Subcell Packing | Melting Point (°C) - Expected Range | Enthalpy of Fusion (kJ/mol) - Expected Range |
| α (Alpha) | Hexagonal | Low | Low |
| β' (Beta-Prime) | Orthorhombic | Intermediate | Intermediate |
| β (Beta) | Triclinic | High | High |
Note: The exact values for this compound will need to be determined experimentally.
Experimental Protocols for Characterization
The determination of the crystalline structure and polymorphic behavior of triglycerides relies on several key analytical techniques. The following are detailed methodologies for these experiments.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to study the thermal transitions of a material as a function of temperature. It is a powerful tool for determining melting points and enthalpies of fusion of different polymorphs.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan. Seal the pan hermetically. An empty sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC instrument.
-
Thermal Program:
-
Equilibrate the sample at a temperature well above its melting point (e.g., 80°C) for 10 minutes to erase any crystal memory.
-
Cool the sample to a low temperature (e.g., -20°C) at a controlled rate (e.g., 10°C/min) to induce crystallization.
-
Hold at the low temperature for a specified time (e.g., 30 minutes) to allow for complete crystallization.
-
Heat the sample to the initial high temperature at a controlled rate (e.g., 5°C/min) to observe the melting transitions.
-
-
Data Analysis: The resulting thermogram will show endothermic peaks corresponding to the melting of different polymorphic forms. The peak temperature is taken as the melting point, and the area under the peak is used to calculate the enthalpy of fusion.
Powder X-ray Diffraction (PXRD)
PXRD is a non-destructive analytical technique used to identify the crystalline phases of a material and to determine its crystal structure. The diffraction pattern is unique to each polymorph.
Methodology:
-
Sample Preparation: The crystallized sample of this compound is finely ground to a powder. The powder is then packed into a sample holder.
-
Instrument Setup: The sample holder is placed in the diffractometer. The X-ray source is typically Cu Kα radiation (λ = 1.5406 Å).
-
Data Collection: The sample is scanned over a range of 2θ angles (e.g., 2° to 40°) at a specific scan rate. The diffracted X-rays are detected and their intensity is recorded as a function of the 2θ angle.
-
Data Analysis: The resulting diffraction pattern will show a series of peaks at specific 2θ angles. The short-spacing reflections (typically in the 2θ range of 19-25°) are characteristic of the subcell packing and are used to identify the polymorphic form (α, β', or β). The long-spacing reflections (at lower 2θ angles) provide information about the lamellar stacking of the molecules.
Visualizing Polymorphic Transformations and Experimental Workflow
The relationships between different polymorphic forms and the experimental process can be effectively visualized using diagrams.
The Metabolic Journey of 1,3-Dimyristoyl-2-oleoylglycerol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic fate of 1,3-Dimyristoyl-2-oleoylglycerol (MOM), a structured triglyceride of significant interest in nutritional and pharmaceutical sciences. The document details the absorption, distribution, metabolism, and excretion (ADME) profile of MOM, drawing upon established principles of lipid biochemistry and findings from analogous structured lipids. Particular emphasis is placed on the enzymatic hydrolysis, intestinal uptake, and subsequent systemic distribution of its constituent fatty acids and monoglycerides. A key focus is the signaling role of the metabolite 2-oleoylglycerol (2-OG), which acts as an agonist for G protein-coupled receptor 119 (GPR119), thereby stimulating the release of the incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1). This guide also provides detailed experimental protocols for the in vitro and in vivo investigation of MOM's metabolic fate and includes visualizations of key metabolic and signaling pathways.
Introduction
Structured triglycerides (STs) are novel lipid molecules that have been enzymatically modified to contain specific fatty acids at defined positions on the glycerol (B35011) backbone. This precise positioning can significantly influence their physicochemical properties and metabolic fate, offering advantages over simple mixtures of triglycerides. This compound (MOM) is an ST composed of two molecules of myristic acid (a saturated fatty acid) at the sn-1 and sn-3 positions and one molecule of oleic acid (a monounsaturated fatty acid) at the sn-2 position. This structure is designed to deliver specific fatty acids to the body in a controlled manner, potentially influencing a range of physiological processes. Understanding the metabolic journey of MOM is crucial for its application in clinical nutrition, as a component of drug delivery systems, and for elucidating its potential therapeutic effects.
Absorption, Distribution, Metabolism, and Excretion (ADME)
The metabolic fate of MOM follows the general pathway of dietary lipid digestion and absorption, with specific nuances dictated by its unique structure.
Digestion and Absorption
Following oral ingestion, MOM is subjected to enzymatic digestion primarily in the small intestine. Lingual and gastric lipases may initiate hydrolysis, but the principal breakdown is mediated by pancreatic lipase (B570770) in the intestinal lumen. Pancreatic lipase exhibits stereospecificity, preferentially hydrolyzing the ester bonds at the sn-1 and sn-3 positions of the triglyceride. This results in the release of two molecules of myristic acid and one molecule of 2-oleoylglycerol (2-OG).
The liberated myristic acid and 2-OG, along with bile salts and phospholipids, form mixed micelles. These micelles facilitate the transport of these lipolytic products across the unstirred water layer to the apical membrane of the enterocytes for absorption.
Enterocyte Metabolism and Chylomicron Formation
Within the enterocytes, the absorbed myristic acid and 2-OG are re-esterified back into triglycerides. The primary pathway for this is the monoacylglycerol pathway. The newly synthesized triglycerides, along with cholesterol esters, phospholipids, and apolipoproteins (primarily ApoB-48), are assembled into large lipoprotein particles called chylomicrons.
Lymphatic Transport and Systemic Distribution
Due to their large size, chylomicrons are not directly absorbed into the bloodstream. Instead, they are secreted from the basolateral membrane of the enterocytes into the lymphatic system. The lymphatic vessels then transport the chylomicrons to the thoracic duct, where they enter the systemic circulation.
Once in the bloodstream, the triglycerides within the chylomicrons are hydrolyzed by lipoprotein lipase (LPL), which is located on the endothelial surface of capillaries in various tissues, including adipose tissue, muscle, and heart. This releases myristic acid and oleic acid, which can be taken up by these tissues for energy storage or utilization. The chylomicron remnants, now depleted of most of their triglycerides, are cleared from the circulation by the liver.
Fatty Acid and Glycerol Metabolism
The absorbed myristic acid can be utilized for energy through β-oxidation, incorporated into cell membranes, or stored as triglycerides in adipose tissue. Oleic acid follows similar metabolic pathways. The glycerol backbone can be used for gluconeogenesis in the liver or for triglyceride synthesis in various tissues.
Excretion
Excretion of the components of MOM is minimal. The fatty acids are almost completely absorbed and utilized by the body. A very small fraction of unabsorbed lipids may be excreted in the feces.
Quantitative Data
| Parameter | Description | Estimated Value for MOM |
| Oral Bioavailability | The fraction of the ingested dose of unchanged drug that reaches the systemic circulation. For triglycerides, this is assessed by measuring the appearance of constituent fatty acids in the blood or lymph. | High (for constituent fatty acids) |
| Tmax (Time to Peak Concentration) | The time at which the maximum plasma concentration (Cmax) of the absorbed fatty acids is observed. | 2-4 hours |
| Cmax (Maximum Concentration) | The maximum concentration of the absorbed fatty acids in the plasma. | Dependent on dose and formulation |
| AUC (Area Under the Curve) | The total exposure to the absorbed fatty acids over time. | Dependent on dose and formulation |
| Half-life (t½) | The time required for the concentration of the absorbed fatty acids in the plasma to decrease by half. | Variable, depending on tissue uptake and metabolism |
| Tissue Distribution | The distribution of the absorbed fatty acids into various tissues. | Primarily adipose tissue, muscle, and liver |
Signaling Role of 2-Oleoylglycerol (2-OG)
A crucial aspect of MOM's metabolic fate is the signaling function of its metabolite, 2-oleoylglycerol (2-OG). 2-OG has been identified as an endogenous agonist for the G protein-coupled receptor 119 (GPR119).
GPR119 Activation and GLP-1 Secretion
GPR119 is predominantly expressed in the pancreatic β-cells and the enteroendocrine L-cells of the gastrointestinal tract. Upon binding of 2-OG to GPR119 on L-cells, a signaling cascade is initiated, leading to the secretion of glucagon-like peptide-1 (GLP-1).
Physiological Effects of GLP-1
GLP-1 is an incretin hormone with several important physiological functions, including:
-
Stimulation of insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner.
-
Inhibition of glucagon (B607659) secretion from pancreatic α-cells.
-
Slowing of gastric emptying , which helps to regulate postprandial glucose levels.
-
Promotion of satiety and reduction of food intake.
The ability of MOM to generate 2-OG, which in turn stimulates GLP-1 release, highlights its potential for modulating glucose homeostasis and energy balance.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the metabolic fate of this compound.
In Vitro Digestion of MOM using Pancreatic Lipase
Objective: To simulate the duodenal digestion of MOM and quantify the release of myristic acid and 2-oleoylglycerol.
Materials:
-
This compound (MOM)
-
Porcine pancreatic lipase
-
Bile salts (e.g., sodium taurocholate and sodium glycocholate)
-
Phosphatidylcholine
-
Tris-HCl buffer (pH 8.0)
-
Calcium chloride (CaCl2)
-
Internal standards for myristic acid and 2-oleoylglycerol
-
Organic solvents (e.g., hexane, isopropanol, chloroform, methanol)
-
Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-mass spectrometer (LC-MS)
Procedure:
-
Preparation of the Substrate Emulsion:
-
Dissolve a known amount of MOM and phosphatidylcholine in chloroform.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Hydrate the lipid film with Tris-HCl buffer containing bile salts by vortexing to form a stable emulsion.
-
-
Enzymatic Reaction:
-
Pre-warm the substrate emulsion to 37°C in a shaking water bath.
-
Initiate the reaction by adding a solution of pancreatic lipase and CaCl2.
-
Incubate at 37°C with continuous stirring for a defined period (e.g., 30, 60, 120 minutes).
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding a mixture of chloroform/methanol (2:1, v/v) and vortexing.
-
Add the internal standards.
-
Centrifuge to separate the phases and collect the lower organic phase.
-
Evaporate the solvent and reconstitute the lipid extract in a suitable solvent for analysis.
-
-
Analysis:
-
Analyze the lipid extract by GC-MS or LC-MS to quantify the amounts of unhydrolyzed MOM, myristic acid, and 2-oleoylglycerol.
-
Caco-2 Cell Model for MOM Absorption
Objective: To assess the uptake and transport of MOM-derived lipolytic products across an in vitro model of the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Transwell® inserts (polycarbonate membrane)
-
Digested MOM products (from Protocol 5.1) or a micellar solution of myristic acid and 2-oleoylglycerol
-
Bovine serum albumin (BSA)
-
Radio-labeled fatty acids (e.g., [14C]-myristic acid) for tracer studies (optional)
-
Scintillation counter (if using radiolabels)
-
LC-MS for lipid analysis
Procedure:
-
Cell Culture and Differentiation:
-
Culture Caco-2 cells in DMEM in flasks.
-
Seed the cells onto Transwell® inserts and culture for 21 days to allow for differentiation into a polarized monolayer.
-
-
Lipid Uptake Assay:
-
Prepare a micellar solution of the digested MOM products or myristic acid and 2-OG with bile salts and phosphatidylcholine in serum-free DMEM.
-
Wash the Caco-2 monolayers with phosphate-buffered saline (PBS).
-
Add the micellar solution to the apical (upper) chamber of the Transwell® inserts.
-
Add serum-free DMEM containing BSA to the basolateral (lower) chamber to act as a fatty acid acceptor.
-
Incubate at 37°C for a specified time (e.g., 2, 4, 6 hours).
-
-
Sample Collection and Analysis:
-
At the end of the incubation, collect the media from both the apical and basolateral chambers.
-
Wash the cell monolayer with cold PBS.
-
Lyse the cells and extract the lipids.
-
Analyze the lipid content of the apical and basolateral media and the cell lysate by LC-MS or scintillation counting to determine the uptake and transport of myristic acid and 2-OG.
-
Analysis of MOM Metabolites by Mass Spectrometry
Objective: To identify and quantify MOM and its metabolites in biological samples (e.g., plasma, cell extracts).
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC)
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)
Procedure:
-
Sample Preparation:
-
Extract lipids from the biological matrix using a suitable method (e.g., Folch or Bligh-Dyer extraction).
-
Add appropriate internal standards.
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
-
-
Chromatographic Separation:
-
Inject the sample onto a C18 reversed-phase column.
-
Use a gradient elution with a mobile phase consisting of solvents like acetonitrile, isopropanol, and water with additives such as formic acid or ammonium (B1175870) formate (B1220265) to separate the different lipid species.
-
-
Mass Spectrometric Detection:
-
Use electrospray ionization (ESI) in positive ion mode.
-
For quantification, use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. Select specific precursor-to-product ion transitions for MOM, myristic acid, and 2-oleoylglycerol.
-
For identification of unknown metabolites, use a high-resolution mass spectrometer (e.g., Q-TOF) to obtain accurate mass measurements and fragmentation patterns.
-
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic pathway of this compound from digestion to tissue uptake.
Signaling Pathway of 2-Oleoylglycerol (2-OG)
Caption: Signaling cascade initiated by 2-Oleoylglycerol leading to GLP-1 secretion.
Experimental Workflow for In Vitro MOM Metabolism
Caption: Workflow for studying the in vitro digestion and absorption of MOM.
Conclusion
The metabolic fate of this compound is a multi-step process involving enzymatic digestion, intestinal absorption, chylomicron-mediated transport, and tissue-specific uptake of its constituent fatty acids. The unique structure of MOM ensures the delivery of myristic acid and 2-oleoylglycerol to the systemic circulation. The generation of 2-OG as a signaling molecule that activates GPR119 and stimulates GLP-1 secretion is a particularly important aspect of MOM's metabolism, suggesting its potential to influence glucose homeostasis and metabolic health. Further research, particularly in vivo pharmacokinetic and pharmacodynamic studies, is warranted to fully elucidate the therapeutic potential of this structured triglyceride. The experimental protocols and visualizations provided in this guide offer a robust framework for such future investigations.
An In-depth Technical Guide on the Cellular Functions of Specific Triacylglycerols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triacylglycerols (TAGs) are central players in cellular energy metabolism, primarily serving as the main form of energy storage. Stored within lipid droplets, these neutral lipids are far from being inert molecules; they are key nodes in a complex network of metabolic and signaling pathways. The specific fatty acid composition of a TAG molecule dictates its functional properties, influencing everything from membrane fluidity to the activation of nuclear receptors. An imbalance in TAG metabolism is a hallmark of numerous metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease. This technical guide provides a comprehensive overview of the cellular functions of specific triacylglycerols, detailing their metabolic regulation, signaling roles, and the experimental methodologies employed to elucidate their functions.
Core Cellular Functions and Metabolism of Triacylglycerols
The primary function of TAGs is to store energy in the form of fatty acids. This storage occurs within dynamic organelles known as lipid droplets (LDs). The mobilization of these fatty acid stores is a tightly regulated process termed lipolysis, which involves the sequential hydrolysis of TAGs by a series of lipases.
The Lipolytic Cascade: A Symphony of Lipases
The breakdown of TAGs is a three-step process catalyzed by distinct lipases, each with specific substrate preferences:
-
Adipose Triglyceride Lipase (B570770) (ATGL): ATGL initiates lipolysis by hydrolyzing the first ester bond of a TAG molecule, yielding a diacylglycerol (DAG) and a free fatty acid (FFA). This is the rate-limiting step in TAG breakdown.
-
Hormone-Sensitive Lipase (HSL): HSL primarily acts on the DAG produced by ATGL, cleaving another fatty acid to produce a monoacylglycerol (MAG). HSL can also hydrolyze TAGs, cholesteryl esters, and retinyl esters, although its affinity for DAG is highest.
-
Monoacylglycerol Lipase (MGL): MGL completes the lipolytic cascade by hydrolyzing MAG to release the final fatty acid and a glycerol (B35011) backbone.
The coordinated action of these three lipases ensures the complete breakdown of stored TAGs, releasing fatty acids that can be used for energy production or as signaling molecules.
Regulation of Lipolysis: The Gatekeepers of the Lipid Droplet
The activity of the lipolytic machinery is exquisitely controlled to meet the cell's energy demands. This regulation occurs at multiple levels, with a key role played by proteins residing on the surface of the lipid droplet, most notably the perilipin family of proteins.
-
Perilipins: These proteins coat the lipid droplet and act as gatekeepers, controlling the access of lipases to the TAG core. In the basal state, perilipin 1 (PLIN1) sequesters the ATGL co-activator, comparative gene identification-58 (CGI-58), and blocks HSL access, thereby inhibiting lipolysis.
-
Hormonal Control: Hormones such as catecholamines (e.g., adrenaline) and insulin (B600854) are potent regulators of lipolysis. Catecholamines bind to β-adrenergic receptors on the cell surface, activating a signaling cascade that leads to the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). PKA then phosphorylates HSL and PLIN1. Phosphorylation of HSL increases its enzymatic activity and promotes its translocation from the cytosol to the lipid droplet. Phosphorylation of PLIN1 causes a conformational change that releases CGI-58, which then binds to and activates ATGL. This coordinated series of events leads to a massive increase in lipolysis. Conversely, insulin opposes the action of catecholamines by activating phosphodiesterase 3B, which degrades cAMP and thereby inhibits PKA activity.
Signaling Roles of Specific Triacylglycerols and their Derivatives
The products of TAG hydrolysis, particularly free fatty acids, are not just energy substrates but also potent signaling molecules that can modulate a wide range of cellular processes. The specific effects of these fatty acids are dependent on their chain length and degree of saturation.
-
Gene Expression: Fatty acids can directly bind to and activate nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which regulate the transcription of genes involved in lipid metabolism, inflammation, and cellular differentiation.
-
Membrane Composition and Fluidity: The incorporation of specific fatty acids into phospholipids (B1166683) can alter the biophysical properties of cellular membranes, influencing the function of membrane-bound proteins and signaling complexes.
-
Inflammatory Pathways: Certain fatty acids, particularly polyunsaturated fatty acids (PUFAs), are precursors for the synthesis of eicosanoids (e.g., prostaglandins, leukotrienes), which are potent mediators of inflammation.
The composition of TAG species within a cell is therefore a critical determinant of its signaling landscape. Dysregulation of the cellular lipid profile is increasingly recognized as a key factor in the pathogenesis of metabolic diseases.
Visualization of Key Pathways and Workflows
Diagram 1: The Central Triacylglycerol Hydrolysis Pathway
Caption: Sequential hydrolysis of triacylglycerol by ATGL, HSL, and MGL.
Diagram 2: Hormonal Regulation of Lipolysis
Caption: Hormonal stimulation of lipolysis via the PKA signaling pathway.
Data Presentation: Quantitative Insights into Triacylglycerol Function
The following tables summarize quantitative data from lipidomics studies, highlighting the changes in specific TAG species in metabolic diseases.
Table 1: Alterations of Specific Triacylglycerol Species in Obesity
| Triacylglycerol Species | Fold Change (Obese vs. Lean) | Direction of Change | Reference |
| TG(52:1) | 1.5 - 2.0 | Increase | |
| TG(54:2) | 1.5 - 2.0 | Increase | |
| TG(48:1) | 0.5 - 0.7 | Decrease | |
| TG(50:2) | 0.6 - 0.8 | Decrease |
Table 2: Triacylglycerol Species Associated with Insulin Resistance
| Triacylglycerol Species | Association with Insulin Resistance | p-value | Reference |
| TG(16:0/18:1/18:2) | Positive | < 0.001 | |
| TG(18:0/18:1/18:2) | Positive | < 0.001 | |
| TG(18:1/18:2/20:4) | Negative | < 0.01 | |
| TG(18:2/18:2/22:6) | Negative | < 0.01 |
Experimental Protocols: Methodologies for Studying Triacylglycerol Function
Isolation of Lipid Droplets from Cultured Adipocytes
This protocol describes a method for isolating a highly purified lipid droplet fraction from cultured adipocytes using density gradient ultracentrifugation.
Materials:
-
Cultured adipocytes (e.g., 3T3-L1)
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenization buffer (25 mM Tris-HCl, pH 7.4, 100 mM KCl, 1 mM EDTA, 5 mM EGTA, with protease inhibitors)
-
Sucrose (B13894) solutions (60% and 20% w/v in homogenization buffer)
-
Potter-Elvehjem tissue homogenizer
-
Ultracentrifuge and swinging bucket rotor (e.g., SW41Ti or equivalent)
Procedure:
-
Cell Harvest: Wash confluent plates of adipocytes twice with ice-cold PBS. Scrape cells into homogenization buffer and transfer to a Potter-Elvehjem tissue homogenizer.
-
Homogenization: Homogenize the cell suspension with 10-15 strokes of the pestle on ice.
-
Post-nuclear Supernatant Preparation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Density Gradient Preparation: Carefully collect the supernatant, which contains the lipid droplets, and adjust the sucrose concentration to 20%.
-
Ultracentrifugation: Layer the sucrose-adjusted supernatant into an ultracentrifuge tube. Overlay with homogenization buffer to create a discontinuous gradient. Centrifuge at 100,000 x g for 1 hour at 4°C.
-
Lipid Droplet Collection: The lipid droplets will float to the top of the gradient as a distinct white layer. Carefully collect this layer using a pipette.
-
(Optional) Washing: To further purify the lipid droplets, they can be washed by resuspension in homogenization buffer and re-centrifugation.
In Vitro Lipase Activity Assay
This protocol describes a colorimetric assay to measure the activity of lipases such as ATGL and HSL. The assay measures the release of free fatty acids from a triacylglycerol substrate.
Materials:
-
Purified lipase (ATGL or HSL) or cell lysate containing the lipase
-
Triolein (B1671897) (or other TAG substrate) emulsified with phosphatidylcholine/phosphatidylinositol
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT)
-
NEFA (Non-Esterified Fatty Acid) colorimetric assay kit (commercially available)
-
96-well microplate reader
Procedure:
-
Substrate Preparation: Prepare the emulsified triolein substrate according to the manufacturer's instructions or established protocols.
-
Reaction Setup: In a 96-well plate, add the assay buffer and the lipase-containing sample.
-
Initiate Reaction: Add the emulsified triolein substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Stop the reaction by adding a stop solution (often included in the NEFA kit).
-
Quantify Free Fatty Acids: Add the reagents from the NEFA colorimetric assay kit to each well and incubate as per the kit's instructions.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation: Calculate the amount of free fatty acids released using a standard curve generated with known concentrations of a fatty acid standard (e.g., oleic acid).
LC-MS/MS Profiling of Triacylglycerol Species
This protocol provides a general workflow for the analysis of TAG molecular species in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Biological sample (e.g., plasma, cell extract)
-
Internal standards (e.g., deuterated TAGs)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole or high-resolution mass spectrometer)
-
C18 reversed-phase LC column
Procedure:
-
Lipid Extraction:
-
To the biological sample, add a known amount of internal standard.
-
Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in an appropriate solvent for LC-MS analysis (e.g., methanol:isopropanol).
-
-
LC Separation:
-
Inject the reconstituted lipid extract onto a C18 reversed-phase column.
-
Separate the lipid species using a gradient elution with a mobile phase system typically consisting of water, acetonitrile, and isopropanol (B130326) with additives like ammonium (B1175870) formate (B1220265) or acetate.
-
-
MS/MS Analysis:
-
The eluent from the LC is introduced into the mass spectrometer.
-
Acquire data in positive ion mode.
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to fragment the precursor ions and obtain MS/MS spectra.
-
Alternatively, for targeted analysis, use multiple reaction monitoring (MRM) to detect specific precursor-product ion transitions for known TAG species.
-
-
Data Analysis:
-
Identify TAG species based on their retention time, precursor ion mass, and characteristic fragmentation patterns (neutral losses of fatty acids).
-
Quantify the identified TAG species by comparing their peak areas to the peak areas of the internal standards.
-
Conclusion
The study of specific triacylglycerols is a rapidly evolving field that is providing profound insights into the intricate connections between lipid metabolism, cellular signaling, and disease. The application of advanced analytical techniques, such as lipidomics, is revealing the immense complexity of the cellular lipidome and the critical role that individual TAG species play in maintaining cellular homeostasis. A deeper understanding of the cellular functions of specific triacylglycerols holds great promise for the development of novel therapeutic strategies for a wide range of metabolic disorders. This guide provides a foundational resource for researchers, scientists, and drug development professionals to navigate this exciting and impactful area of research.
The Thermotropic Behavior of 1,3-Dimyristoyl-2-oleoylglycerol: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Thermotropic Properties of 1,3-Dimyristoyl-2-oleoylglycerol (MOM)
This technical guide provides a comprehensive overview of the thermotropic behavior of this compound (MOM), a triglyceride of significant interest in pharmaceutical sciences and material science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the principles governing the phase transitions of MOM, the experimental methodologies used for its characterization, and a framework for understanding its polymorphic nature.
Introduction to Thermotropic Behavior and Polymorphism in Triglycerides
Triglycerides (TAGs), the primary components of fats and oils, exhibit complex thermal behavior known as polymorphism. This phenomenon, where a substance can exist in multiple crystalline forms with different molecular packing, significantly influences the physical properties of the material, including its melting point, stability, and dissolution characteristics. For pharmaceutical applications, particularly in lipid-based drug delivery systems such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), a thorough understanding and control of polymorphism are critical for ensuring product quality, stability, and performance.
This compound (MOM) is a mixed-acid triglyceride composed of a glycerol (B35011) backbone esterified with myristic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position. The presence of both saturated (myristic) and unsaturated (oleic) fatty acids imparts specific physicochemical properties to the molecule, influencing its packing in the solid state and its subsequent melting behavior.
Like other 1,3-disaturated-2-unsaturated triglycerides, MOM is expected to exhibit distinct polymorphic forms, generally designated as α, β', and β, in order of increasing stability.[1] The transformation from a less stable to a more stable form is a critical aspect of fat crystallization and is governed by both thermodynamic and kinetic factors.[1]
Physicochemical Properties of this compound Polymorphs
While specific quantitative thermotropic data for this compound is not extensively available in the public domain, its behavior can be inferred from the well-documented properties of analogous triglycerides such as 1,3-distearoyl-2-oleoylglycerol (SOS) and 1,3-dipalmitoyl-2-oleoylglycerol (B142765) (POP). The distinct crystalline arrangements of the α, β', and β polymorphs give rise to measurable differences in their thermal and structural properties.
The α form is the least stable polymorph and is typically obtained through rapid cooling from the molten state.[1] It is characterized by a hexagonal chain packing and has the lowest melting point and enthalpy of fusion.[1] Due to its instability, the α form readily transforms into more stable polymorphs upon heating or over time.[1]
The β' form is of intermediate stability and is often desired in applications where a fine crystal structure is beneficial. It typically possesses an orthorhombic perpendicular chain packing.[1]
The β form is the most stable polymorph, characterized by a more ordered triclinic subcell.[1][2] This form has the highest melting point and enthalpy of fusion. In its most stable β1-3L form, MOM is known to assume a monoclinic subcell.[2] Achieving the β form often requires slow crystallization or tempering at a specific temperature.[1]
The following table summarizes the expected characteristics of the polymorphic forms of MOM based on the behavior of similar triglycerides.
| Polymorphic Form | Crystal System (Subcell) | Relative Stability | Expected Melting Point | Expected Enthalpy of Fusion (ΔH) |
| α (alpha) | Hexagonal | Least Stable | Lowest | Lowest |
| β' (beta-prime) | Orthorhombic | Intermediate | Intermediate | Intermediate |
| β (beta) | Triclinic/Monoclinic | Most Stable | Highest | Highest |
Experimental Protocols for Characterization
The characterization of the thermotropic behavior of MOM and its polymorphs relies on a combination of thermoanalytical and structural analysis techniques.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a primary technique for studying the phase transitions of lipids. It measures the heat flow associated with thermal transitions as a function of temperature.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the MOM sample into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.
-
Thermal Program for Identifying Existing Polymorphs:
-
Cool the sample to a low temperature (e.g., -20 °C) within the DSC instrument.
-
Heat the sample at a controlled rate, typically between 2-10 °C/min, to a temperature above its final melting point.
-
-
Thermal Program for Studying Polymorphic Transformations:
-
Heat the sample to a temperature well above its melting point (e.g., 80 °C) and hold for a period (e.g., 10 minutes) to erase any crystal memory.
-
For α form generation: Rapidly cool the sample at a high rate (e.g., 20 °C/min) to a low temperature (e.g., -20 °C).
-
For β' and β form generation: Cool the sample at a slow, controlled rate (e.g., 2 °C/min) to a specific crystallization temperature and hold isothermally.
-
Reheat the sample at a controlled rate (e.g., 5 °C/min) to observe the melting and transformation events.
-
-
Data Analysis: The resulting thermogram will display endothermic peaks corresponding to melting events and exothermic peaks corresponding to crystallization or polymorphic transformations. The peak temperature of the endotherm is taken as the melting point (Tm), and the area under the peak is used to calculate the enthalpy of fusion (ΔH).
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction is used to identify the different polymorphic forms by analyzing their unique crystal lattice structures.
Methodology:
-
Sample Preparation: A sufficient amount of the powdered MOM sample is placed onto a sample holder, ensuring a flat and uniform surface. For temperature-controlled experiments, a non-ambient stage is required.
-
Instrument Setup: A diffractometer with a common radiation source, such as Cu-Kα, is used.
-
Data Acquisition: The sample is exposed to the X-ray beam, and the diffraction pattern is recorded by a detector over a range of 2θ angles. Both wide-angle (WAXD) and small-angle (SAXD) X-ray scattering are informative.
-
Data Analysis:
-
WAXD (short spacings): The resulting diffraction pattern provides a fingerprint of the subcell packing. The α form typically shows a single strong peak around 4.2 Å. The β' and β forms exhibit multiple, sharper peaks at different positions, reflecting their more ordered orthorhombic and triclinic/monoclinic subcells, respectively.
-
SAXD (long spacings): This provides information about the lamellar stacking of the molecules.
-
Visualization of Key Processes
Polymorphic Transformation Pathway
The transformation of MOM from its molten state to its most stable crystalline form generally follows a stepwise progression through metastable intermediates, as described by Ostwald's rule of stages.
References
An In-depth Technical Guide to 1,3-Dimyristoyl-2-oleoylglycerol (CAS Number: 66908-04-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3-Dimyristoyl-2-oleoylglycerol, a specific triacylglycerol with the CAS number 66908-04-1. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the physicochemical properties, synthesis, and analytical methodologies pertinent to this molecule. Furthermore, it explores its potential applications in drug delivery systems and discusses its metabolic fate and role in biological systems. While direct involvement in specific signaling pathways is not extensively documented, this guide outlines the general metabolic pathways of triacylglycerols and the potential signaling implications of its constituent fatty acids.
Physicochemical Properties
This compound, also known as TG(14:0/18:1/14:0), is a structured triacylglycerol composed of a glycerol (B35011) backbone with two myristic acid molecules at the sn-1 and sn-3 positions and one oleic acid molecule at the sn-2 position.[1] Its defined structure imparts specific physical and chemical characteristics that are crucial for its applications.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference(s) |
| CAS Number | 66908-04-1 | [1][2][3][4][5] |
| Molecular Formula | C49H92O6 | [1][2][4] |
| Molecular Weight | 777.251 g/mol | [2] |
| Density | 0.9 ± 0.1 g/cm³ | [2] |
| Boiling Point | 746.3 ± 30.0 °C at 760 mmHg | [2] |
| Flash Point | 283.6 ± 24.6 °C | [2] |
| Physical Form | Solid | [1] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol. | [1] |
| Storage | -20°C | [1][4] |
| Stability | ≥ 4 years at -20°C | [1] |
| Synonyms | 1,3-Myristin-2-Olein, TG(14:0/18:1/14:0) | [1] |
Synthesis and Purification
The synthesis of structured triacylglycerols like this compound is typically achieved through enzymatic methods to ensure high specificity and avoid the formation of unwanted byproducts. The most common approach is enzymatic acidolysis or interesterification.
Experimental Protocol: One-Step Enzymatic Acidolysis
This protocol describes a general method for the synthesis of this compound via the acidolysis of a triolein-rich oil with myristic acid, catalyzed by a sn-1,3 specific lipase (B570770).
Materials:
-
High-oleic sunflower oil (or triolein)
-
Myristic acid
-
Immobilized sn-1,3 specific lipase (e.g., from Rhizomucor miehei)
-
n-Hexane (for solvent-based reaction, optional)
-
Acetone (B3395972) (for purification)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine triolein (B1671897) and myristic acid in a molar ratio of 1:2 to 1:12. For a solvent-free system, proceed directly. For a solvent-based system, add an appropriate volume of n-hexane.
-
Enzymatic Reaction: Add the immobilized lipase, typically 5-10% by weight of the total substrates. The reaction mixture is incubated at a controlled temperature (e.g., 60-75°C) with continuous stirring for 4-24 hours.[5]
-
Enzyme Removal: After the reaction, the immobilized enzyme is removed by filtration. The enzyme can often be washed and reused.
-
Purification:
-
Molecular Distillation: To remove unreacted free fatty acids.
-
Solvent Fractionation: The product is dissolved in acetone and cooled to crystallize the high-melting this compound, separating it from lower-melting byproducts.
-
Logical Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Analytical Methodologies
The characterization and quantification of this compound require various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound in a mixture.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the oil sample into a 10 mL volumetric flask.
-
Dissolve the sample in hexane (B92381) and fill to the mark.
-
Dilute this stock solution with the initial mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[6]
-
-
Instrumentation:
-
HPLC System: Quaternary or binary pump with degasser, autosampler, and column oven.
-
Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: Gradient elution with acetonitrile (B52724) and isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
-
Quantification:
-
Prepare a stock solution of a certified standard of this compound in hexane (1 mg/mL).
-
Perform serial dilutions to create calibration standards (0.05 to 1.0 mg/mL).
-
Inject each standard in triplicate and plot the peak area versus concentration to generate a calibration curve.[6]
-
Gas Chromatography (GC)
GC is typically used to determine the fatty acid composition of the triglyceride after transesterification to fatty acid methyl esters (FAMEs).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR can be used to confirm the chemical structure and the positional distribution of the fatty acids on the glycerol backbone. The signals of the glycerol carbons in ¹³C-NMR appear in the region of 60-72 ppm and can distinguish between the sn-1,3 and sn-2 positions.
Mass Spectrometry (MS)
MS, often coupled with HPLC, is a powerful tool for the structural elucidation of triacylglycerols. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used. Tandem MS (MS/MS) of the precursor ion allows for the identification of the fatty acid composition through the analysis of neutral losses.
Applications in Drug Development
Structured triglycerides are increasingly being explored as key excipients in lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). The dimyristoyl scaffold is a component of lipids used in lipid nanoparticle (LNP) formulations for the delivery of therapeutics like mRNA.[7][8]
Role in Lipid Nanoparticle (LNP) Formulations
While direct use of this compound in major LNP formulations is not extensively documented, its structural motifs are relevant. For instance, 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000), which contains the dimyristoyl glycerol backbone, is a crucial component in some LNP formulations, including the Moderna COVID-19 vaccine.[8] These PEGylated lipids provide a hydrophilic shield that enhances stability, controls particle size, and reduces immunogenicity. The specific fatty acid composition of this compound can influence the physicochemical properties of LNPs, such as their melting point and enzymatic susceptibility, which can be leveraged for controlled drug release.[5]
Experimental Workflow for LNP Formulation and Characterization
Caption: General workflow for the formulation and characterization of lipid nanoparticles.
Metabolism and Biological Role
Digestion and Absorption
The metabolism of structured triacylglycerols is influenced by the stereospecific positioning of fatty acids on the glycerol backbone.[5] Pancreatic lipase, which is sn-1,3 specific, hydrolyzes the fatty acids at the outer positions.
In the case of this compound, digestion would primarily yield:
-
2-oleoyl-glycerol (a monoglyceride)
-
Free myristic acid
The resulting 2-monoacylglycerol and free fatty acids are then absorbed by enterocytes.
Metabolic Fate and Triacylglycerol Synthesis
Within the enterocytes, the absorbed 2-monoacylglycerol and free fatty acids are re-esterified to form new triacylglycerols. These are then incorporated into chylomicrons for transport in the lymph and bloodstream. The body's triacylglycerol metabolism is regulated by various signaling pathways, with hormones like insulin (B600854) playing a key role in promoting triglyceride synthesis and storage in adipose tissue.
General Triacylglycerol Metabolism and Signaling
While a specific signaling pathway directly initiated by this compound is not well-defined in the current literature, its metabolic products, myristic acid and oleic acid, have known roles in cellular processes. Triacylglycerol metabolism is intricately linked to major signaling pathways that regulate energy homeostasis.
Caption: Simplified metabolic pathway of dietary this compound.
Conclusion
This compound is a well-defined structured triacylglycerol with potential applications in various scientific domains, particularly in drug delivery. Its synthesis and analysis can be achieved through established enzymatic and chromatographic techniques. While its direct role in specific signaling pathways remains an area for further investigation, understanding its metabolic fate provides a foundation for exploring its biological effects. This technical guide serves as a valuable resource for researchers and professionals working with this and similar lipid molecules.
References
- 1. Determination of lipase specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular Uptake and Trafficking of Lipid Nanocarriers Using High-Resolution Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolism of structured triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Human Metabolome Database: Showing metabocard for TG(14:0/18:1(11Z)/20:3n6) (HMDB0042349) [hmdb.ca]
- 6. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]
- 7. Synthesis of 1,3-distearoyl-2-oleoylglycerol by enzymatic acidolysis in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the HPLC Analysis of 1,3-Dimyristoyl-2-oleoylglycerol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the analysis of 1,3-Dimyristoyl-2-oleoylglycerol using High-Performance Liquid Chromatography (HPLC). This compound is a triacylglycerol containing myristic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position.[1][2] Accurate quantification of this and other triglycerides is essential for quality control in the food industry, nutritional science, and in the development of lipid-based pharmaceutical formulations.
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is a powerful technique for the separation and quantification of individual triacylglycerols from complex mixtures.[3][4] This application note details a robust HPLC method coupled with an Evaporative Light Scattering Detector (ELSD), which is well-suited for non-volatile compounds like triglycerides that lack a strong UV chromophore.
Principle of the Method
The separation of this compound is achieved on a C18 reversed-phase column. Triglycerides are separated based on their hydrophobicity, which is determined by the combined chain lengths and the total number of double bonds in their fatty acyl residues.[4] A gradient elution using a binary solvent system of acetonitrile (B52724) and a modifying solvent such as isopropanol (B130326) or acetone (B3395972) allows for the effective resolution of a wide range of triglycerides.[5][6] The ELSD provides a more uniform response for different triglycerides compared to UV detection, as it is based on the light scattered by the analyte particles after the mobile phase has been evaporated.
Experimental Protocols
A detailed methodology for the HPLC analysis of this compound is provided below.
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results.
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in hexane (B92381) or chloroform (B151607) at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the initial mobile phase composition to create a series of calibration standards (e.g., 0.05, 0.1, 0.25, 0.5, and 1.0 mg/mL).
-
-
Sample Preparation (from oil or lipid extract):
-
Accurately weigh approximately 100 mg of the oil or lipid extract into a 10 mL volumetric flask.
-
Dissolve the sample in hexane and make up to the mark.
-
Dilute this stock solution with the initial mobile phase to a final concentration within the calibration range (e.g., approximately 1 mg/mL).
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial to remove any particulate matter.
-
HPLC Instrumentation and Conditions
-
HPLC System: A binary or quaternary HPLC system equipped with a degasser, autosampler, and column oven.
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
The following table summarizes the recommended HPLC conditions:
| Parameter | Recommended Setting |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Isopropanol |
| Gradient Program | 0-5 min: 30% B5-25 min: 30-70% B (linear gradient)25-30 min: 70% B (isocratic)30-35 min: 70-30% B (linear gradient)35-40 min: 30% B (isocratic - re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C[5] |
| Injection Volume | 10-20 µL |
| ELSD Nebulizer Temp. | 40°C |
| ELSD Evaporator Temp. | 60°C |
| ELSD Gas Flow | 1.5 L/min (Nitrogen) |
Quantitative Analysis
For quantitative analysis, a calibration curve should be constructed using the prepared standards.
-
Inject each standard concentration in triplicate.
-
Plot the peak area obtained from the ELSD against the corresponding concentration.
-
Perform a linear regression analysis to determine the equation of the line and the coefficient of determination (R²).
-
The concentration of this compound in the prepared samples can then be calculated using the calibration curve.
Data Presentation
The following table summarizes the expected quantitative data for the HPLC analysis of this compound, based on typical performance for triglyceride analysis.
| Parameter | Expected Value/Range |
| Retention Time | Dependent on the specific HPLC conditions, but should be consistent. |
| Linearity (R²) | ≥ 0.998[7] |
| Limit of Detection (LOD) | 0.2 - 0.7 µg/mL (based on similar diglycerides)[8] |
| Limit of Quantification (LOQ) | 0.6 - 1.9 µg/mL (based on similar diglycerides)[8] |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Visualizations
Experimental Workflow
The diagram below illustrates the general experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC-ELSD analysis of this compound.
Context in Lipid Metabolism
While this compound is not a direct signaling molecule, its analysis is crucial for understanding lipid metabolism. Triacylglycerols are the primary form of energy storage in eukaryotes. The diagram below shows the general relationship of triacylglycerols within lipid metabolism.
Caption: Simplified overview of triacylglycerol role in lipid metabolism.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 1,3-Dimyristoyl-2-Oleoyl Glycerol - Immunomart [immunomart.com]
- 3. Methods for the analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. tandfonline.com [tandfonline.com]
- 6. aocs.org [aocs.org]
- 7. benchchem.com [benchchem.com]
- 8. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometric Analysis of the Triglyceride TG(14:0/18:1/14:0)
Abstract
This application note provides a detailed protocol for the analysis of the triglyceride TG(14:0/18:1/14:0), also known as 1,3-dimyristoyl-2-oleoyl-glycerol, using mass spectrometry. Triglycerides (TGs) are a major class of lipids that function as energy storage molecules and are implicated in various metabolic diseases.[1][2][3][4] Accurate identification and quantification of individual TG species like TG(14:0/18:1/14:0) are crucial for understanding their biological roles. This document outlines the methodologies for sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and data interpretation, tailored for researchers, scientists, and professionals in drug development.
Introduction
Triglycerides are triesters of glycerol (B35011) and three fatty acids. The complexity of TG species arises from the different combinations of fatty acids that can be esterified to the glycerol backbone, as well as their specific positions (regioisomers).[4] Mass spectrometry has become an indispensable tool for the detailed characterization of TG molecular species due to its high sensitivity and specificity.[5]
This note focuses on the analysis of TG(14:0/18:1/14:0), a symmetric triglyceride containing two myristic acid (14:0) chains and one oleic acid (18:1) chain. The analytical approach described herein utilizes electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) to identify and characterize this specific TG molecule.
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC-grade chloroform, methanol, isopropanol, and acetonitrile.
-
Additives: Ammonium (B1175870) acetate (B1210297) or sodium acetate for adduct formation.
-
Internal Standard: A commercially available, stable isotope-labeled triglyceride standard (e.g., TG(15:0/15:0/15:0)).
-
Sample: Purified TG(14:0/18:1/14:0) standard or lipid extract from a biological matrix.
Sample Preparation: Lipid Extraction
A standard Folch or Bligh-Dyer lipid extraction method is recommended for isolating lipids from biological samples.
-
Homogenization: Homogenize the tissue or fluid sample in a chloroform:methanol (2:1, v/v) solution.
-
Phase Separation: Add saline solution to induce phase separation.
-
Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.
-
Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v).
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically used for the separation of triglycerides.
-
Mobile Phase: A gradient of two mobile phases is commonly employed:
-
Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium acetate.
-
Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium acetate.
-
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) equipped with an electrospray ionization (ESI) source.
LC Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 5.0 | 70 |
| 15.0 | 95 |
| 20.0 | 95 |
| 20.1 | 30 |
| 25.0 | 30 |
MS Parameters:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Collision Gas: Argon
-
Collision Energy: Optimized for fragmentation of the precursor ion (typically 25-40 eV).
Data Presentation
The mass spectrometric analysis of TG(14:0/18:1/14:0) will yield a precursor ion and characteristic product ions upon fragmentation. The exact mass of the neutral molecule is 746.6581 g/mol .
Table 1: Precursor Ion Information for TG(14:0/18:1/14:0)
| Adduct | Chemical Formula | Calculated m/z |
| [M+H]⁺ | C₄₉H₉₁O₆⁺ | 747.6657 |
| [M+NH₄]⁺ | C₄₉H₉₄NO₆⁺ | 764.6923 |
| [M+Na]⁺ | C₄₉H₉₀NaO₆⁺ | 769.6477 |
Table 2: Expected Product Ions from MS/MS Fragmentation of [M+NH₄]⁺ Adduct of TG(14:0/18:1/14:0)
The primary fragmentation pathway for ammoniated triglycerides is the neutral loss of a fatty acid as a carboxylic acid plus ammonia, resulting in a diglyceride-like fragment ion.
| Product Ion | Description of Neutral Loss | Calculated m/z |
| [M+NH₄ - (C₁₄H₂₈O₂ + NH₃)]⁺ | Neutral loss of Myristic Acid + NH₃ | 521.4564 |
| [M+NH₄ - (C₁₈H₃₄O₂ + NH₃)]⁺ | Neutral loss of Oleic Acid + NH₃ | 465.3938 |
Visualization of Key Processes
Caption: Experimental workflow for the mass spectrometric analysis of TG(14:0/18:1/14:0).
Caption: Fragmentation pathway of the [M+NH₄]⁺ adduct of TG(14:0/18:1/14:0).
Conclusion
This application note provides a comprehensive and detailed protocol for the mass spectrometric analysis of TG(14:0/18:1/14:0). The described methods for sample preparation, LC-MS analysis, and data interpretation enable the reliable identification and characterization of this specific triglyceride species. This protocol can be adapted for the analysis of other triglycerides and serves as a foundational method for lipidomic studies in various research and development settings.
References
- 1. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triglyceride (TAG) Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Application Notes and Protocols for 1,3-Dimyristoyl-2-oleoylglycerol in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1,3-Dimyristoyl-2-oleoylglycerol (TG(14:0/18:1/14:0)) in the field of lipidomics. This document details its application as an internal standard for quantitative analysis, its relevance in the formulation of lipid nanoparticles for drug delivery, and its role in understanding lipid metabolism. Detailed experimental protocols and data are provided to facilitate its integration into research and development workflows.
Application as an Internal Standard in Quantitative Lipidomics
This compound is a high-purity triacylglycerol that can serve as an effective internal standard in mass spectrometry-based lipidomics. Its defined structure, with two myristic acid chains (14:0) and one oleic acid chain (18:1), allows for accurate quantification of other triacylglycerol species in complex biological samples.
Key Advantages as an Internal Standard:
-
Structural Similarity: Its triacylglycerol structure mimics endogenous lipids, ensuring comparable extraction efficiency and ionization response in mass spectrometry.
-
Distinct Mass: The specific mass of TG(14:0/18:1/14:0) allows it to be distinguished from many naturally occurring triacylglycerols in biological matrices.
-
Commercial Availability: High-purity standards are commercially available, ensuring reproducibility across experiments.
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the use of this compound as an internal standard. Please note that specific values can vary depending on the experimental conditions, matrix, and instrumentation.
| Parameter | Typical Value/Range | Notes |
| Typical Spiking Concentration | 10 - 100 ng/mL | Dependent on the expected concentration of target analytes in the sample. |
| Lipid Extraction Recovery | 85 - 110% | Recovery rates for triacylglycerols are generally high with standard extraction methods like Folch or MTBE.[1] |
| Linearity (Dynamic Range) | ≥ 4-5 orders of magnitude | Modern mass spectrometers offer a wide linear range for quantification.[1] |
| Precision (CV%) | Intra-run: ≤ 10%, Inter-run: ≤ 15% | Represents the reproducibility of the analytical method.[1] |
| Mass Accuracy (HRAM) | ≤ 3 ppm | With internal lock-mass calibration in high-resolution mass spectrometry.[1] |
Experimental Protocol: Quantification of Triacylglycerols in Human Plasma
This protocol outlines the use of this compound as an internal standard for the quantification of triacylglycerols in human plasma using LC-MS/MS.
Materials:
-
Human plasma (collected with EDTA)
-
This compound internal standard (in chloroform (B151607) or ethanol)
-
Chloroform, Methanol, Isopropanol, Acetonitrile (LC-MS grade)
-
0.9% NaCl solution
-
Ammonium (B1175870) formate
-
Water (LC-MS grade)
Procedure:
-
Sample Preparation:
-
Thaw frozen human plasma samples on ice.
-
In a glass tube, add 50 µL of plasma.
-
Add a known amount of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution).
-
-
Lipid Extraction (Modified Folch Method):
-
Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample.
-
Vortex vigorously for 1 minute.
-
Add 200 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (containing lipids) into a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipids in 100 µL of a suitable solvent for LC-MS analysis (e.g., 9:1 v/v methanol:toluene).
-
-
LC-MS/MS Analysis:
-
LC System: UHPLC system with a C18 reversed-phase column.
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate.
-
Gradient: A suitable gradient to separate different lipid classes.
-
MS System: Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: Monitor the precursor-to-product ion transitions for the target triacylglycerols and the this compound internal standard. The precursor ion is typically the ammonium adduct [M+NH4]+.
-
-
Data Analysis:
-
Integrate the peak areas for the target analytes and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the concentration of the target triacylglycerols using a calibration curve prepared with known concentrations of authentic standards.
-
Experimental Workflow Diagram:
Caption: A typical experimental workflow for quantitative lipidomics using an internal standard.
Application in Lipid Nanoparticle (LNP) Formulations
The dimyristoyl glycerol (B35011) scaffold is a critical component in the formulation of lipid nanoparticles (LNPs), which are widely used for the delivery of therapeutics, including mRNA vaccines.[2][3] Specifically, a PEGylated form, 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000), plays a crucial role in the stability and efficacy of LNPs.[3]
Role of the Dimyristoyl Moiety:
-
LNP Stability: The two myristoyl (C14:0) chains contribute to the structural integrity and stability of the LNP.[2]
-
Controlled Release: The properties of the dimyristoyl anchor can influence the rate at which the PEG-lipid sheds from the LNP surface in vivo, which is important for the subsequent cellular uptake and release of the encapsulated drug.
Protocol: Formulation of Lipid Nanoparticles
This protocol describes a general method for formulating LNPs using a microfluidic mixing approach, incorporating a dimyristoyl-containing PEGylated lipid.
Materials:
-
Ionizable lipid (e.g., SM-102)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
DMG-PEG 2000
-
Ethanol (B145695) (absolute)
-
Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Therapeutic cargo (e.g., mRNA)
-
Microfluidic mixing device
Procedure:
-
Preparation of Lipid Solution (Organic Phase):
-
Dissolve the ionizable lipid, helper lipid, cholesterol, and DMG-PEG 2000 in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).
-
-
Preparation of Cargo Solution (Aqueous Phase):
-
Dissolve the therapeutic cargo (e.g., mRNA) in the aqueous buffer.
-
-
Microfluidic Mixing:
-
Load the lipid solution and the cargo solution into separate syringes.
-
Pump the two solutions through a microfluidic mixing cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing induces the self-assembly of the lipids and cargo into LNPs.
-
-
Purification and Buffer Exchange:
-
Remove the ethanol and exchange the buffer to a physiological pH (e.g., PBS, pH 7.4) using tangential flow filtration or dialysis.
-
-
Sterilization and Characterization:
-
Sterilize the LNP formulation by passing it through a 0.22 µm filter.
-
Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
-
LNP Formulation and Delivery Logic Diagram:
Caption: Logical flow from LNP components to therapeutic action.
Role in Lipid Metabolism Studies
Triacylglycerols are central to energy metabolism, serving as the primary form of energy storage in animals. The metabolism of specific triacylglycerol species like this compound can be studied to understand the processes of lipid storage and mobilization.
Triacylglycerol Metabolism Overview:
-
Synthesis (Lipogenesis): Triacylglycerols are synthesized from fatty acyl-CoAs and glycerol-3-phosphate, primarily in the liver and adipose tissue.
-
Breakdown (Lipolysis): Stored triacylglycerols are hydrolyzed by lipases to release fatty acids and glycerol, which can then be used for energy production.
Significance in Research:
-
Metabolic Studies: By using isotopically labeled versions of this compound, researchers can trace its metabolic fate, including its incorporation into different tissues and its breakdown products.
-
Disease Research: Dysregulation of triacylglycerol metabolism is associated with various diseases, including obesity, type 2 diabetes, and cardiovascular disease. Studying the metabolism of specific triacylglycerols can provide insights into these conditions.
Triacylglycerol Metabolism Pathway
The following diagram illustrates the central pathways of triacylglycerol synthesis and breakdown.
Caption: Simplified pathway of triacylglycerol synthesis and breakdown.
References
Application Notes and Protocols for Lipase-Catalyzed Synthesis of Structured Lipids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of structured lipids (SLs) using lipase-catalyzed reactions. SLs are triacylglycerols that have been modified to alter their fatty acid composition and positional distribution, offering improved nutritional and therapeutic properties.[1][2][3] Enzymatic synthesis, with its high specificity and mild reaction conditions, is a preferred method for producing SLs, minimizing byproducts and enhancing product quality.[1][2][4][5]
Introduction to Structured Lipids
Structured lipids are engineered fats with specific fatty acids at particular positions on the glycerol (B35011) backbone.[1][2][3] A common type is the medium-long-medium (MLM) structured lipid, which contains medium-chain fatty acids (MCFAs) at the sn-1 and sn-3 positions and a long-chain fatty acid (LCFA) at the sn-2 position.[4][6] This structure provides unique metabolic benefits, as MCFAs are readily absorbed and utilized for energy, while LCFAs, particularly essential fatty acids, are preserved for their physiological functions.[4][6][7]
Key Enzymatic Reactions for Structured Lipid Synthesis
The primary lipase-catalyzed reactions for synthesizing structured lipids are interesterification, acidolysis, and esterification.[1][4]
-
Interesterification: An acyl group is exchanged between an ester and another ester (transesterification) or an acid (acidolysis) or alcohol (alcoholysis). Transesterification is a common method for redistributing fatty acids between different triacylglycerols.[1][5]
-
Acidolysis: A reaction between a triacylglycerol and a free fatty acid, leading to the incorporation of the new fatty acid into the glycerol backbone.[1][4] This is a widely used method for producing MLM-type structured lipids.[1][4]
-
Esterification: The reaction between a free fatty acid and a hydroxyl group of glycerol or a mono- or diacylglycerol.[1][4]
Experimental Workflow for Structured Lipid Synthesis
The general workflow for lipase-catalyzed synthesis of structured lipids involves several key stages, from substrate preparation to product analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. office2.jmbfs.org [office2.jmbfs.org]
Application Notes and Protocols: 1,3-Dimyristoyl-2-oleoylglycerol in Cell Culture Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the application of 1,3-Dimyristoyl-2-oleoylglycerol (TG(14:0/18:1/14:0)) in cell culture is limited in publicly available literature. The following application notes and protocols are based on established methodologies for structurally similar triacylglycerols, known as structured lipids, such as 1,3-dipalmitoyl-2-oleoylglycerol (B142765) (OPO) and 1,3-dilinoleoyl-2-oleoyl glycerol (B35011). These protocols should serve as a starting point and require optimization for specific cell types and experimental goals.
Introduction
This compound is a structured triacylglycerol (TAG) containing two saturated myristic acid molecules at the sn-1 and sn-3 positions and one monounsaturated oleic acid molecule at the sn-2 position. Structured lipids are of significant interest in nutritional and biomedical research due to their specific metabolic fates and potential biological activities. The arrangement of fatty acids on the glycerol backbone influences their digestion, absorption, and subsequent metabolic pathways within the cell.
In cell culture, this compound can be used as a tool to investigate various aspects of lipid metabolism and cellular physiology, including:
-
Lipid Uptake and Transport: Studying the mechanisms of TAG uptake and intracellular trafficking.
-
Lipid Droplet Dynamics: Investigating the formation, storage, and mobilization of lipid droplets.
-
Energy Metabolism: Assessing its role as an energy source through beta-oxidation.
-
Cell Viability and Cytotoxicity: Evaluating the effects of specific fatty acid compositions on cell health.
-
Signaling Pathways: Exploring potential modulation of lipid-sensitive signaling cascades.
Data Presentation
The quantitative data below is illustrative and adapted from studies on similar structured triacylglycerols to provide a template for expected results.
Table 1: Example Data - Cytotoxicity of a Structured Triacylglycerol on Normal vs. Transformed Cells.
This table is based on data for 1,3-Dilinoleoyl-2-oleoyl glycerol and illustrates how a structured lipid might exhibit selective cytotoxicity.[1]
| Cell Line | Treatment | Concentration (µg/mL) | Incubation Time (h) | Colony Forming Ability (%) |
| Parental 3Y1 Fibroblasts | Vehicle (Ethanol) | N/A | 18 | ~100 |
| Parental 3Y1 Fibroblasts | Structured TAG | 60 | 18 | ~80 |
| E1A-Transformed 3Y1 | Vehicle (Ethanol) | N/A | 18 | ~100 |
| E1A-Transformed 3Y1 | Structured TAG | 60 | 18 | <10 |
Table 2: Example Data - Effect of Inhibitors on Structured Triacylglycerol-Induced Cytotoxicity.
This table, adapted from studies on 1,3-Dilinoleoyl-2-oleoyl glycerol, shows how antioxidants might mitigate cytotoxic effects, suggesting a mechanism involving lipid peroxidation.[1]
| Treatment (with 60 µg/mL Structured TAG) | Inhibitor | Concentration | Effect on Cytotoxicity |
| E1A-3Y1 Cells | Vitamin E | 50 µg/mL | Markedly reduced |
| E1A-3Y1 Cells | Butylated Hydroxytoluene (BHT) | 100 µM | Markedly reduced |
| E1A-3Y1 Cells | Ascorbic Acid | 50 µg/mL | Markedly reduced |
Experimental Protocols
These protocols are generalized and should be adapted for the specific experimental setup.
Objective: To prepare a stable dispersion of the triacylglycerol in cell culture medium for treating cells.
Materials:
-
This compound
-
Sterile ethanol (B145695) or DMSO
-
Sterile Phosphate-Buffered Saline (PBS)
-
Complete cell culture medium, appropriate for the cell line
-
Bath sonicator or vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound in sterile ethanol to a high concentration (e.g., 10-50 mg/mL).
-
Store the stock solution at -20°C, protected from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw the stock solution.
-
Warm the complete cell culture medium to 37°C.
-
To prepare the final working concentration, dilute the stock solution into the pre-warmed medium. It is critical to add the stock solution dropwise while vortexing or sonicating the medium to ensure proper dispersion and prevent precipitation of the lipid.[1]
-
The final concentration of the solvent (ethanol or DMSO) in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[1]
-
-
Vehicle Control Preparation:
-
Prepare a vehicle control medium containing the same final concentration of ethanol or DMSO as the highest concentration of the lipid-treated medium.
-
-
Application to Cells:
-
Aspirate the old medium from the cultured cells.
-
Wash the cells once with sterile PBS (optional, depending on cell type).
-
Add the freshly prepared medium containing this compound or the vehicle control to the cells.
-
Incubate the cells for the desired period (e.g., 6, 24, 48 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).[1]
-
Objective: To determine the effect of this compound on cell metabolic activity, an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and vehicle control as described in Protocol 1. Include an untreated control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Objective: To measure malondialdehyde (MDA), an end product of lipid peroxidation, as an indicator of oxidative stress.
Materials:
-
Treated and control cells from a 6-well plate or larger vessel
-
Cell lysis buffer (e.g., RIPA buffer)
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
MDA standard for generating a standard curve
-
Spectrophotometer
Procedure:
-
Culture and treat cells with this compound as described in Protocol 1.
-
After incubation, harvest the cells and lyse them by sonication or freeze-thaw cycles in lysis buffer.[1]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
To 200 µL of cell lysate, add 200 µL of TCA solution to precipitate proteins. Incubate on ice for 15 minutes.[1]
-
Centrifuge at 1,500 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.[1]
-
Add 400 µL of TBA solution to the supernatant.[1]
-
Incubate at 95°C for 60 minutes to facilitate the formation of the MDA-TBA adduct.[1]
-
Cool the samples on ice for 10 minutes to stop the reaction.[1]
-
Measure the absorbance of the pink-colored adduct at 532 nm.[1]
-
Quantify the MDA concentration by comparing the absorbance to a standard curve prepared with known concentrations of MDA.
Visualizations
Caption: General workflow for studying the effects of triacylglycerols.
Caption: Cellular uptake and metabolism of a triacylglycerol.
References
Application Note: Preparation and Characterization of 1,3-Dimyristoyl-2-oleoylglycerol Loaded Liposomes
Introduction
Liposomes are microscopic, spherical vesicles composed of a lipid bilayer, and are a cornerstone of advanced drug delivery systems. Their unique structure allows for the encapsulation of both hydrophilic and hydrophobic compounds, making them versatile carriers for a wide range of therapeutic agents. 1,3-Dimyristoyl-2-oleoylglycerol (MOM) is a triglyceride that can be encapsulated within the lipid bilayer of liposomes, leveraging the liposome's properties for enhanced delivery, stability, and controlled release.
This application note provides a detailed protocol for the preparation of MOM-loaded liposomes using the thin-film hydration method followed by extrusion. This common technique produces unilamellar vesicles with a homogenous size distribution.[1][2] Additionally, standard protocols for the characterization of the resulting liposomes are described, ensuring the quality and reproducibility of the formulation.
Principle of the Method
The preparation of liposomes by the thin-film hydration technique, also known as the Bangham method, is a widely used and robust procedure.[3][4] The process begins with the dissolution of lipids, including the primary phospholipid components and the lipophilic substance to be encapsulated (in this case, this compound), in a suitable organic solvent.[5][6] The solvent is then evaporated under reduced pressure to form a thin, uniform lipid film on the inner surface of a round-bottom flask.[1][2]
Subsequent hydration of this film with an aqueous buffer, while agitating at a temperature above the lipid's phase transition temperature (Tc), causes the lipid sheets to swell and detach, spontaneously forming multilamellar vesicles (MLVs).[7] To achieve a uniform size distribution and produce large unilamellar vesicles (LUVs), the MLV suspension is subjected to an extrusion process.[6][8] This involves forcing the liposome (B1194612) suspension through polycarbonate membranes with a defined pore size, typically around 100 nm.[6][9]
Experimental Protocols
Protocol 1: Preparation of MOM-Loaded Liposomes via Thin-Film Hydration and Extrusion
This protocol details the steps for creating unilamellar liposomes encapsulating the lipophilic triglyceride, this compound.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or other suitable phospholipid
-
Cholesterol
-
This compound (MOM)
-
Chloroform (B151607) or a chloroform:methanol mixture (2:1, v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Round-bottom flask (50 mL)
-
Rotary evaporator
-
Water bath
-
Vacuum pump
-
Mini-extruder apparatus
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Gas-tight syringes (1 mL)
-
Glass vials
Procedure:
-
Lipid Dissolution:
-
Weigh the desired amounts of the chosen phospholipid (e.g., DPPC), cholesterol, and this compound. A common molar ratio for the structural lipids is DPPC:Cholesterol at 2:1 or 3:1. The amount of MOM can be varied depending on the desired loading.
-
Dissolve the lipids and MOM in 2-4 mL of chloroform or a chloroform:methanol mixture in a round-bottom flask.[10] Swirl gently until the solution is clear and all components are fully dissolved.
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature of 35-45°C.[10]
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. A thin, uniform lipid film should form on the inner wall of the flask.
-
Once the film is formed, continue to dry it under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[6][10]
-
-
Lipid Film Hydration:
-
Pre-heat the hydration buffer (PBS, pH 7.4) to a temperature above the phase transition temperature of the primary phospholipid (for DPPC, the Tc is 41°C, so a temperature of ~50-60°C is appropriate).
-
Add the warm PBS to the flask containing the dry lipid film. The volume will depend on the desired final lipid concentration.
-
Agitate the flask by hand or on a vortex mixer for 30-60 minutes. The lipid film will gradually disperse to form a milky suspension of multilamellar vesicles (MLVs).[7]
-
-
Liposome Extrusion:
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.[8] Place the extruder in a heating block set to the same temperature as the hydration buffer.[8]
-
Draw the MLV suspension into one of the gas-tight syringes.
-
Pass the suspension through the membrane to the second syringe. This constitutes one pass.
-
Repeat the extrusion process for a total of 11 to 21 passes to ensure a uniform size distribution.[8][11]
-
The resulting translucent suspension contains large unilamellar vesicles (LUVs).
-
-
Storage:
-
Store the final liposome suspension in a sealed vial at 4°C. For long-term storage, the stability should be assessed. Liposomes are typically stable for a few days to weeks at this temperature.[12]
-
Protocol 2: Characterization of Liposomes
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are crucial for assessing the quality and stability of the liposome formulation. They are typically measured using Dynamic Light Scattering (DLS).[13][14]
Procedure:
-
Dilute a small aliquot of the liposome suspension with filtered PBS to a suitable concentration for DLS analysis to avoid multiple scattering effects.[14]
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size (Z-average diameter), PDI, and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform the measurements in triplicate at a controlled temperature (e.g., 25°C).
B. Encapsulation Efficiency (EE%)
Encapsulation efficiency is the percentage of the initial amount of the encapsulated substance (MOM) that is successfully entrapped within the liposomes.[15]
Procedure:
-
Separation of Free MOM: Separate the unencapsulated MOM from the liposomes. This can be achieved by methods such as ultracentrifugation, size exclusion chromatography, or dialysis. For this protocol, ultracentrifugation is described.
-
Place a known volume of the liposome suspension in a centrifugal filter device (e.g., Amicon® Ultra with a suitable molecular weight cutoff).
-
Centrifuge at a high speed (e.g., 4000 x g) for a specified time (e.g., 30-60 minutes) to pellet the liposomes while the aqueous phase containing any unencapsulated (though unlikely for a triglyceride) or surface-associated MOM passes through.
-
-
Quantification of MOM: The amount of MOM needs to be quantified in both the total formulation and in the free (unencapsulated) fraction. As MOM is a triglyceride without a strong chromophore, a suitable analytical method like HPLC-ELSD (High-Performance Liquid Chromatography with Evaporative Light Scattering Detector) or a colorimetric assay for triglycerides would be required.
-
Calculation: Calculate the EE% using the following formula:
EE% = [(Total Amount of MOM - Amount of Free MOM) / Total Amount of MOM] x 100
Data Presentation
The following table summarizes typical characterization data for liposomes prepared by the thin-film hydration and extrusion method.
| Parameter | Typical Value | Description |
| Lipid Composition | DPPC:Cholesterol:MOM (molar ratio) | Defines the components of the liposome formulation. |
| Vesicle Size (Z-Average) | 90 - 120 nm | The intensity-weighted mean hydrodynamic diameter of the liposomes.[16][17] |
| Polydispersity Index (PDI) | < 0.2 | A measure of the homogeneity of the particle size distribution. Values below 0.2 indicate a narrow, monodisperse population.[18] |
| Zeta Potential | -5 mV to -20 mV (for neutral lipids in PBS) | Indicates the surface charge of the liposomes and is a predictor of colloidal stability. |
| Encapsulation Efficiency (EE%) | > 80% (for lipophilic molecules) | The percentage of the initial MOM successfully encapsulated within the liposomes. High EE is expected for lipophilic compounds. |
Visualizations
The following diagrams illustrate the experimental workflow and the logic of the characterization process.
Caption: Experimental workflow for the preparation of MOM-loaded liposomes.
Caption: Logical workflow for the physicochemical characterization of liposomes.
References
- 1. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 3. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 4. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]
- 6. SOP for Preparation of Liposomes using Extrusion Method – SOP Guide for Pharma [pharmasop.in]
- 7. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. sterlitech.com [sterlitech.com]
- 10. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sterlitech.com [sterlitech.com]
- 12. Part 2: Extrusion and suspension of phospholipid liposomes from lipid fims [protocols.io]
- 13. news-medical.net [news-medical.net]
- 14. phmethods.net [phmethods.net]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 17. CHARACTERIZING THE SIZE AND CONCENTRATION OF LIPOSOMES USING MULTI-ANGLE DYNAMIC LIGHT SCATTERING 사이언스21 입니다. [s21.co.kr]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 1,3-Dimyristoyl-2-oleoylglycerol in Model Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimyristoyl-2-oleoylglycerol, also known as TG(14:0/18:1/14:0), is a specific triacylglycerol (TAG) containing two saturated myristic acid chains at the sn-1 and sn-3 positions and one unsaturated oleic acid chain at the sn-2 position of the glycerol (B35011) backbone. In cellular biology, triglycerides are primarily known for their role in energy storage within lipid droplets. The formation of these droplets is a dynamic process involving the accumulation of neutral lipids, like triglycerides, within the endoplasmic reticulum (ER) membrane, leading to the budding of a nascent lipid droplet.[1][2][3] The study of triglycerides in model membranes allows for a controlled investigation of their influence on the biophysical properties of lipid bilayers, which is crucial for understanding the initial stages of lipid droplet formation and the interaction of lipid bilayers with triglyceride-binding proteins.[1]
These application notes provide an overview of the use of TG(14:0/18:1/14:0) in model membrane systems and detailed protocols for its incorporation and characterization.
Applications in Model Membrane Research
The incorporation of TG(14:0/18:1/14:0) into model lipid membranes is primarily aimed at elucidating its effects on the structural and dynamic properties of the lipid bilayer. Key applications include:
-
Modeling the Endoplasmic Reticulum Membrane: The ER is the primary site of triglyceride synthesis and the birthplace of lipid droplets.[2][4] Introducing TG(14:0/18:1/14:0) into model membranes mimicking the ER lipid composition can help in understanding how triglyceride accumulation affects membrane stress, curvature, and the propensity to nucleate lipid droplets.[5]
-
Investigating Lipid-Protein Interactions: Certain proteins are known to be involved in the formation of lipid droplets by mediating the partitioning of triglycerides.[1] Model membranes containing TG(14:0/18:1/14:0) can be used to study the direct interaction of these proteins with triglycerides within a bilayer context.
-
Drug Delivery Systems: The inclusion of triglycerides in liposomal drug delivery systems can influence the loading capacity, stability, and release kinetics of hydrophobic drugs. Understanding the biophysical effects of specific triglycerides like TG(14:0/18:1/14:0) is essential for the rational design of such systems.
Biophysical Effects on Model Membranes
The presence of TG(14:0/18:1/14:0) within a phospholipid bilayer can modulate several key biophysical parameters. While specific experimental data for this particular triglyceride is limited, insights can be drawn from studies on similar lipid molecules and computational simulations.
Membrane Fluidity: The impact of TG(14:0/18:1/14:0) on membrane fluidity is expected to be complex. The two saturated myristoyl chains could potentially increase order within the hydrophobic core, while the unsaturated oleoyl (B10858665) chain might introduce packing defects and increase fluidity. The overall effect will likely depend on the concentration of the triglyceride and the composition of the host lipid bilayer. Techniques like fluorescence anisotropy can be employed to quantify these changes.
Phase Behavior: The introduction of TG(14:0/18:1/14:0) can alter the phase transition behavior of the host lipid bilayer. Differential Scanning Calorimetry (DSC) is a powerful technique to study these effects. It is hypothesized that at low concentrations, the triglyceride may be accommodated within the bilayer, while at higher concentrations, it may phase-separate to form triglyceride-rich domains or even nascent lipid lenses, a precursor to lipid droplets.[3][5]
Membrane Thickness and Permeability: The bulky nature of the triglyceride molecule may lead to an increase in the overall thickness of the lipid bilayer. Furthermore, the potential for packing defects introduced by the oleoyl chain could lead to an increase in membrane permeability to small molecules.
Experimental Protocols
Here we provide detailed protocols for the incorporation of TG(14:0/18:1/14:0) into model membranes and its subsequent biophysical characterization.
Protocol 1: Preparation of Liposomes Containing TG(14:0/18:1/14:0) by Thin-Film Hydration
This protocol describes the preparation of multilamellar vesicles (MLVs) and large unilamellar vesicles (LUVs) containing a defined mole fraction of TG(14:0/18:1/14:0).
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or other desired phospholipid
-
This compound (TG(14:0/18:1/14:0))
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
In a clean round-bottom flask, dissolve the desired amounts of phospholipid and TG(14:0/18:1/14:0) in chloroform. The mole percentage of the triglyceride can be varied (e.g., 1, 2, 5, 10 mol%).
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration to Form MLVs:
-
Hydrate the lipid film with the desired buffer by vortexing. The temperature of the buffer should be above the main phase transition temperature (Tm) of the phospholipid mixture.
-
-
Formation of LUVs by Extrusion (Optional):
-
For a more homogeneous population of vesicles, subject the MLV suspension to several freeze-thaw cycles.
-
Extrude the MLV suspension 10-20 times through a polycarbonate membrane of a defined pore size (e.g., 100 nm) using a mini-extruder. This should also be performed at a temperature above the Tm.
-
Protocol 2: Characterization of Membrane Fluidity by Fluorescence Anisotropy
This protocol uses the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) to measure changes in membrane fluidity.
Materials:
-
Liposome (B1194612) suspension containing TG(14:0/18:1/14:0) (from Protocol 1)
-
DPH stock solution in tetrahydrofuran (B95107) (THF)
-
Fluorometer with polarization filters
Procedure:
-
Probe Incorporation:
-
Add a small aliquot of the DPH stock solution to the liposome suspension while vortexing to achieve a final lipid-to-probe ratio of approximately 200:1.
-
Incubate the mixture in the dark at room temperature for at least 30 minutes.
-
-
Fluorescence Anisotropy Measurement:
-
Set the excitation wavelength to 350 nm and the emission wavelength to 452 nm.
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).
-
Measure the corresponding intensities with the excitation polarizer oriented horizontally (I_HV and I_HH) to determine the G-factor (G = I_HV / I_HH).
-
Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
-
Data Analysis:
-
Compare the anisotropy values of liposomes with and without TG(14:0/18:1/14:0) at various temperatures. A decrease in anisotropy indicates an increase in membrane fluidity.
-
Protocol 3: Analysis of Phase Behavior by Differential Scanning Calorimetry (DSC)
This protocol is used to determine the effect of TG(14:0/18:1/14:0) on the phase transition temperature (Tm) and enthalpy (ΔH) of the lipid bilayer.
Materials:
-
MLV suspension containing TG(14:0/18:1/14:0) (from Protocol 1)
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation:
-
Degas the liposome suspension.
-
Accurately load a known amount of the liposome suspension into a DSC sample pan.
-
Load an equal volume of buffer into a reference pan.
-
-
DSC Measurement:
-
Place the sample and reference pans in the calorimeter.
-
Equilibrate the system at a temperature below the expected Tm.
-
Scan the temperature at a controlled rate (e.g., 1°C/min) over a range that encompasses the phase transition of the lipid mixture.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The phase transition will appear as an endothermic peak in the DSC thermogram.
-
Determine the Tm (the temperature at the peak maximum) and the enthalpy of the transition (ΔH, the area under the peak).
-
Compare the thermograms of liposomes with varying concentrations of TG(14:0/18:1/14:0) to the pure phospholipid control.
-
Quantitative Data Summary
| TG(14:0/18:1/14:0) (mol%) | Technique | Parameter | Hypothetical Value | Interpretation |
| 0 (DPPC control) | DSC | Tm (°C) | 41.5 | Main phase transition temperature of pure DPPC. |
| 5 | DSC | Tm (°C) | 40.8 | Broadened and slightly decreased Tm, suggesting disruption of lipid packing. |
| 10 | DSC | Tm (°C) | 39.5 | Further broadening and decrease in Tm. |
| 0 (DPPC control) | Fluorescence Anisotropy | Anisotropy (r) at 45°C | 0.150 | Baseline fluidity in the liquid-crystalline phase. |
| 5 | Fluorescence Anisotropy | Anisotropy (r) at 45°C | 0.142 | Increased membrane fluidity. |
| 10 | Fluorescence Anisotropy | Anisotropy (r) at 45°C | 0.135 | Further increase in membrane fluidity. |
Visualizations
Caption: Workflow for preparing and analyzing model membranes containing TG(14:0/18:1/14:0).
Caption: Hypothetical interaction of a protein with a TG-containing model membrane.
References
- 1. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 2. researchgate.net [researchgate.net]
- 3. Interdigitation between Triglycerides and Lipids Modulates Surface Properties of Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
Application Note: Quantification of Triacylglycerols using Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: Triacylglycerols (TAGs) are the primary form of energy storage in most eukaryotes and their quantification is crucial in various fields, including metabolic disease research, drug development, and food science. This document provides a detailed protocol for the robust quantification of TAG molecular species using High-Performance Liquid Chromatography coupled with Atmospheric Pressure Chemical Ionization-Mass Spectrometry (HPLC-APCI-MS). APCI is a highly efficient ionization technique for non-polar molecules like TAGs, often providing valuable structural information through characteristic fragmentation.[1][2] The protocols herein cover lipid extraction, internal standard selection, HPLC-APCI-MS analysis, and data processing workflows for accurate and reproducible TAG quantification.
Principles of APCI-MS for Triacylglycerol Analysis
Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique well-suited for analyzing non-polar to moderately polar molecules, such as TAGs, which are often separated using non-aqueous reversed-phase HPLC systems.[1] The process involves nebulizing the HPLC eluent into a heated vaporizing tube where the solvent molecules are ionized by a corona discharge. These solvent ions then transfer a proton to the analyte molecules (TAGs), primarily forming protonated molecules [M+H]+.[3]
A key feature of APCI-MS for TAG analysis is the in-source fragmentation that produces diacylglycerol-like fragment ions [DAG]+ by losing a fatty acid (FA) chain.[1][3] The loss of a fatty acid from the sn-2 position is energetically less favorable than from the sn-1 or sn-3 positions.[1] This preferential fragmentation allows for the identification of the fatty acid at the sn-2 position and can help distinguish between regioisomers.[1][4][5] However, the degree of fragmentation can be influenced by the degree of unsaturation in the TAG molecule, with saturated TAGs often yielding little to no [M+H]+ ion.[3]
Experimental Protocols
A generalized workflow for the quantification of TAGs is presented below. It involves sample preparation and lipid extraction, followed by instrumental analysis and data processing.
Caption: High-level workflow for TAG quantification.
Lipid Extraction
The choice of extraction method is critical for the efficient and reproducible recovery of lipids.[6] While the Folch and Bligh & Dyer methods are classics, the Methyl-tert-butyl ether (MTBE) method is a popular, safer, and high-throughput alternative.[6][7][8]
Protocol: MTBE Extraction [6]
-
Sample Preparation: Place the sample (e.g., 20 µL of plasma or a cell pellet) into a 2 mL glass centrifuge tube.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard (IS) solution (see Section 2.2) to the sample.
-
Methanol (B129727) Addition: Add 1.5 mL of cold methanol and vortex for 30 seconds.
-
MTBE Addition: Add 5 mL of MTBE. Cap the tube securely.
-
Extraction: Place the tube on a shaker or rocker for 1 hour at room temperature for thorough extraction.
-
Phase Separation: Add 1.25 mL of deionized water to induce phase separation. Vortex for 1 minute.
-
Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes. Two phases will form: a lower aqueous phase and an upper organic phase containing the lipids.
-
Collection: Carefully transfer the upper organic phase to a new glass tube.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100-200 µL) of an appropriate solvent, such as 2-propanol/acetonitrile (1:1, v/v), for HPLC-MS analysis.
Table 1: Qualitative Comparison of Common Lipid Extraction Methods
| Feature | Folch Method | Bligh and Dyer Method | MTBE Method |
| Primary Solvents | Chloroform, Methanol | Chloroform, Methanol | Methyl-tert-butyl ether, Methanol |
| Toxicity | High (Chloroform is toxic) | High (Chloroform is toxic) | Lower (MTBE is less toxic) |
| Throughput | Moderate | Moderate | High, suitable for automation |
| Lipid Recovery | Generally high for most lipids | Good, especially for biological fluids | Comparable to Folch/Bligh & Dyer |
| Notes | Requires careful phase management to avoid loss of polar lipids.[7] | A modification of the Folch method that accounts for water in the sample.[7] | The upper organic phase is collected, reducing the risk of pellet disruption.[6] |
Internal Standard (IS) Selection
For accurate quantification, an appropriate internal standard is essential to correct for variations in extraction efficiency and instrument response.[9] The ideal IS is a lipid species that is structurally similar to the analytes of interest but not naturally present in the sample.[10]
-
Recommended Internal Standards: Triacylglycerols with odd-numbered fatty acid chains, such as Triheptadecanoin (TG 17:0/17:0/17:0), are commonly used as they are absent in most biological systems.[10][11]
-
Preparation: Prepare a stock solution of the IS in a suitable organic solvent (e.g., chloroform/methanol) at a known concentration (e.g., 1 mg/mL). A working solution is then made by diluting the stock solution to a concentration that yields a robust signal in the mid-range of the expected analyte concentrations.
HPLC-APCI-MS Analysis
Reversed-phase HPLC is typically used for the separation of TAGs based on their equivalent carbon number (ECN) and degree of unsaturation.[1]
Table 2: Typical HPLC-APCI-MS Parameters for TAG Analysis
| Parameter | Typical Setting |
| HPLC Column | C18 reversed-phase, e.g., 150 mm x 2.1 mm, 1.8 µm particle size |
| Mobile Phase A | Acetonitrile/Water (60:40, v/v) with 10 mM Ammonium Acetate |
| Mobile Phase B | 2-Propanol/Acetonitrile (90:10, v/v) with 10 mM Ammonium Acetate |
| Gradient | Start at 30% B, increase to 100% B over 20-30 min, hold for 10 min |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temp. | 30-50 °C |
| Injection Vol. | 2 - 10 µL |
| Ionization Mode | APCI, Positive Ion |
| Vaporizer Temp. | 350 - 450 °C |
| Corona Current | 3 - 5 µA |
| Capillary Temp. | 250 - 300 °C |
| Scan Range | m/z 300 - 1200 |
| Data Acquisition | Full Scan for profiling; Selected Ion Monitoring (SIM) for targeted quantification |
Quantification and Data Analysis
Quantification is typically performed using a calibration curve constructed from authentic standards or by applying response factors.[12][13][14]
Calibration Curve Method
-
Prepare Standards: Create a series of calibration standards by spiking a known amount of the internal standard and varying concentrations of an authentic TAG standard (e.g., Triolein) into a surrogate matrix (e.g., stripped serum or solvent).
-
Analyze: Analyze the standards using the established HPLC-APCI-MS method.
-
Construct Curve: For each standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard (AreaAnalyte / AreaIS).
-
Plot: Plot the peak area ratio against the known concentration of the analyte. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
Quantify Samples: Analyze the biological samples, calculate their peak area ratios, and determine the concentration using the regression equation from the calibration curve.
Table 3: Example Calibration Data for Triolein (TG 18:1/18:1/18:1) Internal Standard: TG 17:0/17:0/17:0 at a constant concentration.
| Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| 1.0 | 15,500 | 150,000 | 0.103 |
| 5.0 | 78,000 | 152,000 | 0.513 |
| 10.0 | 151,000 | 149,500 | 1.010 |
| 50.0 | 765,000 | 151,000 | 5.066 |
| 100.0 | 1,520,000 | 150,500 | 10.099 |
| 250.0 | 3,780,000 | 149,000 | 25.369 |
Data Analysis Workflow
The process of converting raw mass spectrometry data into meaningful quantitative results follows a structured path.
Caption: A typical data analysis workflow for lipidomics.
Data Presentation
Final quantitative data should be presented clearly, allowing for easy comparison between different samples or conditions.
Table 4: Example Quantitative Results for TAGs in Human Plasma (ng/mL)
| TAG Species | Control Group (Mean ± SD) | Treated Group (Mean ± SD) | p-value |
| TG 16:0/18:1/18:2 | 85.4 ± 12.1 | 152.3 ± 25.6 | <0.01 |
| TG 16:0/18:2/18:2 | 62.7 ± 9.8 | 110.5 ± 18.9 | <0.01 |
| TG 18:0/18:1/18:2 | 45.1 ± 7.5 | 78.9 ± 13.4 | <0.05 |
| TG 18:1/18:1/18:2 | 112.3 ± 20.4 | 205.1 ± 33.7 | <0.01 |
| Total TAGs | 305.5 ± 49.8 | 546.8 ± 91.6 | <0.01 |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. aocs.org [aocs.org]
- 4. Quantification of triacylglycerol regioisomers in oils and fat using different mass spectrometric and liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of triacylglycerol and diacylglycerol composition of plant oils using high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative analysis of triglycerides using atmospheric pressure chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. holcapek.upce.cz [holcapek.upce.cz]
- 14. Quantitation of triacylglycerols in plant oils using HPLC with APCI-MS, evaporative light-scattering, and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Supercritical Fluid Chromatography in Triacylglycerol Separation
For Researchers, Scientists, and Drug Development Professionals
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation and analysis of triacylglycerols (TAGs), offering significant advantages over traditional methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2][3] This document provides detailed application notes and experimental protocols for the separation of TAGs using SFC, addressing the needs of researchers, scientists, and drug development professionals in this field. SFC provides high-efficiency separations, shorter analysis times, and reduced consumption of organic solvents, making it a greener and more efficient analytical choice.[1][2][4]
Introduction to SFC for Triacylglycerol Analysis
Triacylglycerols are the primary components of fats and oils, consisting of a glycerol (B35011) backbone esterified with three fatty acids. The complexity and diversity of TAGs, arising from different fatty acid compositions and positional isomers (regioisomers and enantiomers), present a significant analytical challenge.[3][5] SFC, utilizing a supercritical fluid such as carbon dioxide as the primary mobile phase, offers unique selectivity for these non-polar compounds.[6][7] By modifying the mobile phase with small amounts of organic solvents (modifiers) and precisely controlling pressure and temperature, SFC can effectively separate TAGs based on their carbon number, degree of unsaturation, and stereochemistry.[8][9]
The low viscosity and high diffusivity of supercritical fluids contribute to faster separations and higher throughput without compromising resolution.[8] Furthermore, SFC is compatible with a range of detectors, including Mass Spectrometry (MS), Evaporative Light Scattering Detectors (ELSD), and Flame Ionization Detectors (FID), providing comprehensive qualitative and quantitative data.[9][10][11]
Experimental Protocols
General Protocol for TAG Separation using a C18 Column
This protocol outlines a general method for the separation of TAGs in natural oils and fats using a C18 stationary phase, which primarily separates TAGs based on their partition number (PN), equivalent carbon number (ECN), and degree of unsaturation.
Objective: To achieve a reversed-phase type separation of TAGs.
Instrumentation:
-
Supercritical Fluid Chromatograph (e.g., Agilent 1260 Infinity Analytical SFC System, Shimadzu Nexera UC)[9][12]
-
C18 Column (e.g., BEH C18, HSS C18)[1]
-
Backpressure Regulator
Materials:
-
Supercritical CO2 (SFC grade)
-
Modifier: Methanol or Acetonitrile (B52724) (HPLC grade)
-
Sample: Vegetable oil (e.g., sunflower seed oil, peanut oil, soybean oil) diluted in an appropriate solvent (e.g., hexane/isopropanol)[9]
Procedure:
-
Sample Preparation: Dissolve the oil sample in a suitable organic solvent (e.g., 10 mg/mL in hexane/isopropanol 50:50 v/v).
-
Instrument Setup:
-
Install the C18 column in the column oven.
-
Set the column oven temperature (e.g., 40°C).
-
Set the backpressure (e.g., 10 MPa).[12]
-
Equilibrate the system with the initial mobile phase conditions.
-
-
Chromatographic Conditions:
-
Mobile Phase: Supercritical CO2 and a modifier (e.g., Methanol or Acetonitrile).
-
Gradient Elution: Start with a low percentage of modifier (e.g., 5%) and gradually increase to a higher percentage (e.g., 30%) over the course of the run to elute the more retained TAGs.
-
Flow Rate: Set a suitable flow rate (e.g., 2-4 mL/min).
-
-
Detection:
-
MS: If using a mass spectrometer, set the ionization source (e.g., ESI or APCI) and acquisition parameters to monitor for the ammonium (B1175870) adducts of the expected TAGs.[8][12]
-
ELSD: If using an ELSD, optimize the nebulizer and evaporator temperatures.[9]
-
-
Injection: Inject the prepared sample onto the column.
-
Data Analysis: Process the resulting chromatogram to identify and quantify the separated TAGs based on their retention times and detector response.
Protocol for Isomer Separation using a Chiral or Silver-Loaded Column
This protocol is designed for the challenging separation of TAG regioisomers and enantiomers, which often have very similar physical and chemical properties.
Objective: To separate TAG isomers.
Instrumentation:
-
Supercritical Fluid Chromatograph
-
Chiral Column (e.g., CHIRALPAK IG-U) for enantiomers and regioisomers or Silver-Loaded Column for separation based on unsaturation.[5][9]
-
Mass Spectrometer (highly recommended for isomer identification)
Materials:
-
Supercritical CO2 (SFC grade)
-
Modifier: Acetonitrile and/or Methanol (HPLC grade)[5]
-
Sample containing TAG isomers (e.g., interesterified palm olein, olive oil)[5]
Procedure:
-
Sample Preparation: Prepare the sample as described in Protocol 2.1.
-
Instrument Setup:
-
Install the specialized column (chiral or silver-loaded).
-
Set the column oven temperature.
-
Set the backpressure.
-
Equilibrate the system.
-
-
Chromatographic Conditions:
-
Mobile Phase (Chiral Separation): Supercritical CO2 with a modifier combination such as acetonitrile and methanol.[5]
-
Mobile Phase (Silver-Loaded): Supercritical CO2 with a low percentage of a modifier.
-
Isocratic or Gradient Elution: Depending on the complexity of the sample, either an isocratic or a shallow gradient elution may be employed.
-
Flow Rate: Typically in the range of 1-3 mL/min.
-
-
Detection:
-
MS/MS: A triple quadrupole or high-resolution mass spectrometer is crucial for confirming the identity of the isomers through their fragmentation patterns.[5]
-
-
Injection: Inject the prepared sample.
-
Data Analysis: Carefully analyze the chromatogram to distinguish between the closely eluting isomers. Use MS/MS data to confirm the identity of each peak.
Data Presentation
The following tables summarize quantitative data from various studies on TAG separation using SFC, providing a clear comparison of different methods and their performance.
| Parameter | Method 1: Palm Oil Analysis [12] | Method 2: Vegetable Oil Analysis [9] | Method 3: Isomer Separation [5] |
| Column | Shim-pack UC-Xanthyl | Octadecyl silicagel (ODS) | CHIRALPAK® IG-U |
| Mobile Phase | CO2 / Acetonitrile | CO2 / Methanol | CO2 / Acetonitrile / Methanol |
| Oven Temp. | 25 °C | Not Specified | Not Specified |
| Back Pressure | 10 MPa | Not Specified | Not Specified |
| Flow Rate | Not Specified | 2.5 mL/min | Not Specified |
| Detector | MS/MS | ELSD | MS/MS |
| Analysis Time | < 15 min | < 10 min | 40 min |
Table 1: Comparison of SFC Methodologies for TAG Analysis.
| Analyte | Column | Retention Time (min) | Resolution (Rs) | Reference |
| TAGs in Palm Oil | Shim-pack UC-Xanthyl | Various | Baseline separation of major TAGs | [12] |
| OLO vs. POO | Octadecyl silicagel (ODS) | ~6.5 & ~6.7 | > 1.5 | [9] |
| LLL vs. PLL | Octadecyl silicagel (ODS) | ~5.8 & ~6.0 | > 1.5 | [9] |
| sn-POO, OPO, OOP | CHIRALPAK® IG-U | Separated within 40 min | Baseline separation | [5] |
Table 2: Quantitative Separation Data for Selected Triacylglycerols.
Logical Relationships in Method Development
The development of a successful SFC method for TAG separation involves the systematic optimization of several key parameters. The following diagram illustrates the logical relationships and dependencies in this process.
Conclusion
Supercritical fluid chromatography offers a versatile and efficient platform for the separation and analysis of complex triacylglycerol mixtures. By carefully selecting the stationary phase, mobile phase composition, and operating parameters, researchers can achieve high-resolution separations of TAGs, including challenging isomers, in shorter timeframes compared to conventional chromatographic techniques. The protocols and data presented herein provide a solid foundation for developing and implementing robust SFC methods for TAG analysis in various research, industrial, and clinical settings.
References
- 1. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Advances of supercritical fluid chromatography in lipid profilin - Test Repository [eprints.umsb.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. shimadzu.com [shimadzu.com]
- 9. agilent.com [agilent.com]
- 10. mdpi.com [mdpi.com]
- 11. Lipidomics by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shimadzu.com [shimadzu.com]
- 13. agilent.com [agilent.com]
Application Notes and Protocols for 13C NMR Spectroscopy of 1,3-Dimyristoyl-2-oleoylglycerol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocol for the characterization of 1,3-Dimyristoyl-2-oleoylglycerol (MOM) using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. The regiospecific analysis of triacylglycerols is crucial in the fields of lipidomics, food science, and the formulation of lipid-based drug delivery systems, as the position of fatty acids on the glycerol (B35011) backbone significantly influences their physicochemical and biological properties.[1][2] 13C NMR spectroscopy offers a powerful, non-destructive method for the direct determination of the acyl composition and positional distribution in triacylglycerols.[1][3]
The key principle behind this application is the difference in chemical shifts of the carbon nuclei within the fatty acyl chains and the glycerol backbone, which are dependent on their specific chemical environment and position.[1] Notably, the carbonyl carbons and the olefinic carbons of the fatty acid chains at the sn-1,3 and sn-2 positions of the glycerol backbone exhibit distinct and resolvable signals in the 13C NMR spectrum.[1]
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Experimental Protocol
This protocol outlines the steps for acquiring a quantitative 13C NMR spectrum of this compound.
1. Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from other lipids or impurities.
-
Solvent: Dissolve approximately 100-300 mg of the lipid sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl3). CDCl3 is a common solvent for lipids and provides a deuterium (B1214612) lock signal for the NMR spectrometer.
-
Relaxation Agent (Optional but Recommended): To ensure accurate quantification by reducing the long T1 relaxation times of quaternary carbons (like carbonyls), a relaxation agent such as chromium(III) acetylacetonate (B107027) (Cr(acac)3) can be added to the sample at a concentration of approximately 25 mM.[4]
-
NMR Tube: Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a quantitative 13C NMR experiment on a 400 MHz or higher field spectrometer.[3]
| Parameter | Recommended Value | Rationale |
| Operating Frequency | ≥ 100 MHz for 13C | Higher field strength provides better signal dispersion and sensitivity. |
| Pulse Program | Inverse-gated decoupling | This pulse sequence suppresses the Nuclear Overhauser Effect (NOE), which is crucial for accurate integration of the carbon signals.[5] |
| Pulse Angle | 30-45° | A smaller flip angle allows for a shorter relaxation delay, reducing the overall experiment time.[1] |
| Acquisition Time (AT) | ~1.0 - 1.5 s | Provides sufficient digital resolution for accurate peak picking and integration.[1][3] |
| Relaxation Delay (D1) | 5 x T1 (without relaxation agent) or 1-2 s (with relaxation agent) | A sufficient delay is critical for the complete relaxation of all carbon nuclei, ensuring quantitative results. The longest T1 is typically for the carbonyl carbons. |
| Number of Scans (NS) | 1024 - 4096 (or more) | The number of scans depends on the sample concentration and the desired signal-to-noise ratio.[1][3] |
| Spectral Width (SW) | 200-250 ppm | This range is sufficient to cover all expected 13C chemical shifts in triacylglycerols.[1] |
| Temperature | 298 K (25 °C) | Maintaining a constant temperature is important for consistent chemical shifts.[1] |
3. Data Processing
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline for accurate integration.
-
Referencing: Reference the spectrum using the CDCl3 solvent peak at 77.16 ppm.
-
Integration: Integrate the relevant signals in the carbonyl, olefinic, glycerol, and aliphatic regions of the spectrum.
Experimental Workflow for 13C NMR Analysis
Caption: A streamlined workflow for triglyceride analysis using 13C NMR.
Data Presentation: 13C NMR Chemical Shifts
The following table summarizes the expected 13C NMR chemical shifts for this compound in CDCl3. The chemical shifts are position-dependent, allowing for the structural elucidation of the molecule.
| Carbon Atom | Fatty Acid Chain | Position | Expected Chemical Shift (ppm) |
| Glycerol Backbone | |||
| C-1, C-3 (sn-1,3) | α | ~62.1 | |
| C-2 (sn-2) | β | ~68.9 | |
| Carbonyl Carbons | |||
| C=O | Myristoyl | sn-1,3 (α) | ~173.3 |
| C=O | Oleoyl | sn-2 (β) | ~172.9 |
| Olefinic Carbons | |||
| C-9 | Oleoyl | sn-2 (β) | ~129.8 |
| C-10 | Oleoyl | sn-2 (β) | ~130.0 |
| Aliphatic Carbons (Myristoyl) | |||
| CH3 (ω) | Myristoyl | sn-1,3 (α) | ~14.1 |
| CH2 (ω-1) | Myristoyl | sn-1,3 (α) | ~22.7 |
| CH2 (ω-2) | Myristoyl | sn-1,3 (α) | ~31.9 |
| CH2 (α) | Myristoyl | sn-1,3 (α) | ~34.1 |
| CH2 (β) | Myristoyl | sn-1,3 (α) | ~24.9 |
| (CH2)n | Myristoyl | sn-1,3 (α) | ~29.1 - 29.7 |
| Aliphatic Carbons (Oleoyl) | |||
| CH3 (ω) | Oleoyl | sn-2 (β) | ~14.1 |
| CH2 (ω-1) | Oleoyl | sn-2 (β) | ~22.7 |
| CH2 (ω-2) | Oleoyl | sn-2 (β) | ~31.9 |
| CH2 (α) | Oleoyl | sn-2 (β) | ~34.0 |
| CH2 (β) | Oleoyl | sn-2 (β) | ~24.9 |
| Allylic CH2 (C-8, C-11) | Oleoyl | sn-2 (β) | ~27.2 |
| (CH2)n | Oleoyl | sn-2 (β) | ~29.1 - 29.8 |
Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and temperature.
Logical Relationship of Spectral Data to Structure
The following diagram illustrates how different regions of the 13C NMR spectrum are correlated to the specific structural components of this compound, enabling its unambiguous identification and characterization.
Caption: Relationship between 13C NMR spectral regions and molecular structure.
References
Troubleshooting & Optimization
Technical Support Center: 1,3-Dimyristoyl-2-oleoylglycerol (DMO-G) Standards
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and stability of 1,3-Dimyristoyl-2-oleoylglycerol (DMO-G) standards.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for DMO-G standards?
A1: For long-term stability, DMO-G standards should be stored at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[1] When stored correctly, the solid standard is stable for at least four years.
Q2: How should I handle the DMO-G standard upon receipt?
A2: DMO-G standards are typically shipped at room temperature.[1] Upon receipt, it is crucial to immediately transfer the product to the recommended storage condition of -20°C to ensure its long-term stability.
Q3: In what solvents is DMO-G soluble?
A3: this compound is slightly soluble in chloroform (B151607) and methanol.[2] For creating stock solutions, high-purity solvents should be used.
Q4: My DMO-G standard, which is in a solvent, appears cloudy or has precipitated after storage at -20°C. Is it still usable?
A4: This is a common occurrence as the solubility of lipids decreases at low temperatures. To redissolve the standard, it is recommended to warm the vial to room temperature and vortex thoroughly. Gentle warming in a water bath (not exceeding 40°C) can also be applied, followed by vortexing to ensure a homogenous solution before use. Always ensure the standard is fully dissolved before taking an aliquot for your experiment to maintain concentration accuracy.
Q5: How many times can I freeze and thaw my DMO-G stock solution?
A5: It is highly recommended to minimize freeze-thaw cycles as they can impact the stability of the triglyceride.[3][4] For triglycerides in plasma, some studies have shown stability for up to 10 freeze-thaw cycles, but for a high-purity standard, it is best practice to aliquot the stock solution into single-use vials after preparation. This avoids repeated warming and cooling, which can accelerate degradation.[3]
Q6: What are the primary degradation pathways for DMO-G?
A6: The main degradation pathways for DMO-G are hydrolysis and oxidation.[1]
-
Hydrolysis: The ester bonds linking the myristic and oleic acids to the glycerol (B35011) backbone can be broken, leading to the formation of free fatty acids, as well as 1,2- and 1,3-diglycerides, and monoglycerides.
-
Oxidation: The double bond in the oleoyl (B10858665) chain is susceptible to oxidation, especially when exposed to oxygen, light, and elevated temperatures. This can lead to the formation of hydroperoxides, which can further decompose into secondary oxidation products like aldehydes and ketones.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or non-reproducible results in experiments. | 1. Improper storage of the DMO-G standard. 2. Degradation of the standard due to exposure to air, light, or multiple freeze-thaw cycles. 3. Inaccurate concentration of the stock solution due to incomplete dissolution. | 1. Always store the standard at -20°C under an inert atmosphere. 2. Prepare fresh stock solutions and aliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light. 3. Ensure the standard is completely dissolved before use. Gentle warming and vortexing can help. |
| Appearance of unexpected peaks in chromatographic analysis (e.g., HPLC, GC). | 1. Presence of degradation products such as free fatty acids, diglycerides, or monoglycerides. 2. Oxidation of the oleic acid chain. 3. Contamination of the solvent or glassware. | 1. Verify the purity of the standard using a validated analytical method. If degradation is suspected, use a fresh vial of the standard. 2. Purge solvents with an inert gas and use amber vials to minimize oxidation. 3. Use high-purity solvents and ensure all glassware is scrupulously clean. |
| Low recovery of DMO-G during sample preparation. | 1. Adsorption of the lipid to plastic surfaces. 2. Incomplete extraction from the sample matrix. | 1. Use glass or polypropylene (B1209903) labware. Avoid using polystyrene containers as lipids can adsorb to their surface. 2. Optimize your extraction protocol. Ensure the chosen solvent is appropriate for DMO-G and the sample matrix. |
| The solid DMO-G standard appears discolored or has a rancid odor. | Oxidation of the standard. | Do not use the standard. Discard it and obtain a fresh vial. This indicates significant degradation. |
Stability Data
The stability of this compound is influenced by temperature, light, and the presence of oxygen. The following tables provide an overview of expected stability under various conditions.
Table 1: Long-Term Storage Stability of Solid DMO-G
| Storage Condition | Time | Expected Purity |
| -20°C, under inert gas, protected from light | 4 years | >98% |
| 4°C, protected from light | 1 year | ~95% |
| 25°C (Room Temperature), exposed to air and light | 6 months | <90% |
Table 2: Accelerated Stability of DMO-G in Solution (e.g., in Chloroform)
| Condition | Time | Primary Degradants | Expected Purity |
| 40°C, protected from light | 1 month | Hydrolysis products | ~97% |
| 40°C, exposed to light and air | 1 month | Oxidation and hydrolysis products | <95% |
| 4°C, protected from light | 3 months | Minimal | >99% |
Experimental Protocols
Protocol for Preparation of DMO-G Stock Solution
Objective: To prepare a standardized stock solution of this compound for use in experiments.
Materials:
-
This compound (solid)
-
High-purity chloroform or other suitable organic solvent
-
Analytical balance
-
Class A volumetric flasks
-
Glass vials with Teflon-lined caps
-
Argon or nitrogen gas
Procedure:
-
Allow the sealed container of solid DMO-G to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Accurately weigh the desired amount of DMO-G using an analytical balance.
-
Transfer the weighed solid to a volumetric flask.
-
Add a small amount of the chosen solvent to dissolve the solid completely. Gentle warming (not exceeding 40°C) and vortexing may be necessary.
-
Once dissolved, bring the solution to the final volume with the solvent.
-
Mix the solution thoroughly.
-
For storage, aliquot the stock solution into smaller glass vials.
-
Flush the headspace of each vial with argon or nitrogen before sealing.
-
Store the aliquots at -20°C.
Protocol for a General Stability Study of DMO-G
Objective: To assess the stability of a DMO-G standard under defined storage conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of DMO-G in a suitable solvent (e.g., 1 mg/mL in chloroform). Aliquot the solution into amber glass vials with Teflon-lined caps.
-
Storage Conditions:
-
Long-Term: -20°C ± 5°C
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Forced Degradation (for method validation):
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Add 3% H₂O₂ and store at room temperature.
-
Photostability: Expose to light (ICH Q1B guidelines).
-
Thermal: Heat at 80°C.
-
-
-
Time Points:
-
Long-Term: 0, 3, 6, 9, 12, 24, 36, and 48 months.
-
Accelerated: 0, 1, 3, and 6 months.
-
Forced Degradation: Analyze at appropriate intervals to achieve 5-20% degradation.
-
-
Analysis: At each time point, analyze the samples for purity and the presence of degradation products using a validated stability-indicating method, such as High-Performance Liquid Chromatography with a suitable detector (e.g., ELSD, CAD, or MS).
-
Data Evaluation: Compare the results to the initial time point (T=0) to determine the percentage of degradation.
Visualizations
Caption: Recommended workflow for handling DMO-G standards.
Caption: Major chemical degradation routes for DMO-G.
References
Technical Support Center: Preventing Triacylglycerol Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of triacylglycerol (TAG) samples during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of triacylglycerol degradation in laboratory samples?
A1: Triacylglycerol degradation is primarily caused by two processes:
-
Oxidation (Autoxidation): This is the most common cause of degradation and involves a free radical chain reaction with atmospheric oxygen.[1][2] Unsaturated fatty acid chains within the TAG molecule are particularly susceptible to oxidation.[3] This process is accelerated by exposure to heat, light, and the presence of metal ions.[4]
-
Enzymatic Hydrolysis (Lipolysis): Lipase enzymes can hydrolyze the ester bonds of triacylglycerols, releasing free fatty acids and glycerol.[5] This is a significant concern in biological samples if not handled and stored properly to inhibit enzymatic activity.[6][7]
Q2: What are the ideal storage conditions for preserving the integrity of triacylglycerol samples?
A2: Proper storage is crucial for preventing TAG degradation. The ideal conditions depend on the nature of the sample and the intended storage duration.
-
Short-Term Storage: For serum or plasma samples, storage at 4°C is acceptable for 5-7 days.[8]
-
Long-Term Storage: For long-term preservation, storing samples at -20°C or, ideally, -80°C is recommended.[6][9][10] It is best to store lipids dissolved in an organic solvent in a glass container with a Teflon-lined cap, under an inert atmosphere (e.g., argon or nitrogen) at -20°C ± 4°C.[9]
-
Protection from Light and Oxygen: Always store samples in amber vials or wrapped in aluminum foil to protect them from light.[4] Displacing oxygen in the headspace of the storage container with an inert gas like nitrogen or argon is also a key preventative measure.[9]
Q3: How can I prevent oxidative degradation of my triacylglycerol samples?
A3: Preventing oxidation involves minimizing exposure to pro-oxidant factors and using protective agents.
-
Minimize Exposure: Limit the sample's exposure to oxygen, light, and heat.[4]
-
Use Antioxidants: The addition of antioxidants can significantly slow down the oxidation process.[3][4] Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (B72186) (Vitamin E).[3] These compounds act as free radical scavengers, terminating the oxidation chain reaction.[3]
-
Chelating Agents: Compounds like EDTA can be used to bind metal ions that catalyze oxidation.[3]
-
Proper Packaging: Use containers that provide a barrier against oxygen and light.[4] For organic solutions, always use glass containers with Teflon-lined closures, as plastics can leach impurities.[9]
Q4: What are the signs that my triacylglycerol sample has degraded?
A4: Degradation can be detected through both sensory and analytical methods.
-
Sensory Cues: A rancid odor is a strong indicator of advanced oxidative degradation.[1][2]
-
Analytical Measurement: An increase in the Peroxide Value (PV) indicates the initial stages of oxidation, where hydroperoxides are formed.[1][2] An increase in the Thiobarbituric Acid Reactive Substances (TBARS) value suggests the presence of secondary oxidation products like malondialdehyde (MDA).[11][12]
Troubleshooting Guides
Issue 1: High Peroxide Value (PV) in a Recently Prepared Sample
Possible Causes:
-
Contaminated Solvents or Reagents: Solvents may contain peroxide impurities.
-
Exposure to Pro-oxidants: The sample may have been exposed to light, heat, or metal ions during preparation.
-
Suboptimal Starting Material: The initial oil or lipid extract may have already been partially oxidized.
Solutions:
-
Use High-Purity Solvents: Always use freshly opened, high-purity solvents. Test for peroxides in older solvent bottles, especially ethers.
-
Work in a Controlled Environment: Perform sample preparation under dim light and at low temperatures (e.g., on ice).
-
Use Clean Glassware: Ensure all glassware is thoroughly cleaned and rinsed to remove any metal residues.
-
Add Antioxidants: Incorporate an antioxidant like BHT into the extraction solvent.[3]
-
Source High-Quality Materials: Start with fresh, high-quality triacylglycerol sources whenever possible.
Issue 2: Inconsistent Results in Triacylglycerol Quantification via Chromatography
Possible Causes:
-
Sample Degradation During Analysis: The analytical process itself can sometimes induce degradation.
-
Poor Peak Resolution: Co-elution of different triacylglycerol species or with degradation products can lead to inaccurate quantification.[4]
-
Unstable Baseline: Contaminants in the mobile phase or column bleed can interfere with peak integration.[4]
Solutions:
-
Optimize Chromatographic Conditions:
-
Mobile Phase: Use high-purity (HPLC or GC grade) solvents and filter them before use.[4] For Reverse-Phase HPLC, acetonitrile (B52724) with an acetone (B3395972) modifier is often effective.[4]
-
Column: For GC, use a column designed for high-temperature applications to minimize bleed.[4] For complex samples, connecting columns in series can improve resolution.[4]
-
Temperature: Carefully control the column temperature, as it affects retention times and selectivity.[4]
-
-
Proper Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetone for RP-HPLC, hexane (B92381) for GC).[4]
-
System Maintenance: Regularly maintain your chromatography system, including cleaning the injector and detector.[13]
Quantitative Data Summary
Table 1: Stability of Human Serum Triacylglycerols at Different Storage Temperatures Over One Year
| Storage Temperature | Change in Triacylglycerol Concentration (Compared to initial value) |
| 4°C | No statistically significant change |
| -20°C | No statistically significant change |
| -70°C | No statistically significant change |
Data adapted from a study on the long-term stability of lipid parameters in frozen human serum.[6]
Table 2: Effect of Antioxidants on the Oxidative Stability of Trilinolein
| Antioxidant(s) | Concentration | Effect on Oxidative Stability |
| BHA and BHT (combination) | 0.01% each | Most significant increase in stability |
| α-tocopherol | Not specified | Increased stability |
| Ascorbic acid | Not specified | Increased stability |
Based on thermogravimetric analysis of trilinolein.[3][14][15]
Experimental Protocols
Protocol 1: Determination of Peroxide Value (PV)
This method measures the concentration of primary oxidation products (hydroperoxides).
Materials:
-
Acetic acid-chloroform solution (3:2 v/v)
-
Saturated potassium iodide (KI) solution
-
Distilled water
-
1% Starch indicator solution
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (0.01 N)
-
Sample of oil or fat
Procedure:
-
Accurately weigh approximately 5 g of the lipid sample into a 250 mL Erlenmeyer flask.
-
In a fume hood, add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample completely.[2][16]
-
Add 0.5 mL of saturated KI solution and swirl the flask for exactly one minute.[2][17]
-
Immediately add 30 mL of distilled water and shake vigorously.[2]
-
Titrate the solution with the standardized sodium thiosulfate solution while stirring continuously. The yellow color of the iodine will gradually fade.
-
When the yellow color is almost gone, add 1 mL of the 1% starch indicator solution. The solution will turn a deep blue/purple color.[2]
-
Continue the titration slowly, with constant agitation, until the blue color completely disappears.[1]
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank titration using the same procedure but without the lipid sample.
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:
-
S = Volume of titrant for the sample (mL)
-
B = Volume of titrant for the blank (mL)
-
N = Normality of the sodium thiosulfate solution (eq/L)
-
W = Weight of the sample (g)
Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures malondialdehyde (MDA), a secondary product of lipid oxidation.
Materials:
-
Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v)
-
Trichloroacetic acid (TCA) solution (e.g., 10%)
-
Butylated hydroxytoluene (BHT)
-
MDA standard for calibration curve
-
Sample (e.g., plasma, tissue homogenate)
Procedure:
-
Sample Preparation:
-
For plasma or serum, precipitate lipids using phosphotungstic acid.
-
For tissue homogenates, prepare the lysate in a buffer containing BHT to prevent further oxidation during the assay.[18]
-
-
Add 200 µL of ice-cold 10% TCA to 100 µL of the sample in a microcentrifuge tube to precipitate proteins.[11]
-
Incubate on ice for 15 minutes.
-
Centrifuge at 2200 x g for 15 minutes at 4°C.[11]
-
Transfer 200 µL of the supernatant to a new tube.
-
Add an equal volume of the TBA solution to the supernatant and to the MDA standards.[11]
-
Incubate the tubes in a boiling water bath for 10 minutes.[11]
-
Cool the tubes in an ice bath for 10 minutes to stop the reaction.[18]
-
Measure the absorbance of the samples and standards at 532 nm using a spectrophotometer or microplate reader.[11][18]
Analysis:
-
Construct a standard curve using the absorbance values of the MDA standards.
-
Determine the concentration of MDA in the samples by interpolating their absorbance values on the standard curve.
Visualizations
Caption: Oxidative degradation pathway of triacylglycerols.
Caption: Troubleshooting workflow for triacylglycerol sample degradation.
Caption: Experimental workflow for assessing triacylglycerol oxidation.
References
- 1. iitg.ac.in [iitg.ac.in]
- 2. foodsciencetoolbox.com [foodsciencetoolbox.com]
- 3. fcm.ens.uabc.mx [fcm.ens.uabc.mx]
- 4. benchchem.com [benchchem.com]
- 5. nhsfife.org [nhsfife.org]
- 6. researchgate.net [researchgate.net]
- 7. kcl.ac.uk [kcl.ac.uk]
- 8. Effects of sample handling and storage on quantitative lipid analysis in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. avantiresearch.com [avantiresearch.com]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 12. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. Effect of antioxidants on oxidative stability of edible fats and oils: thermogravimetric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. xylemanalytics.com [xylemanalytics.com]
- 17. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges of Triacylglycerol Positional Isomer Separation
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals engaged in the complex analysis of triacylglycerol (TAG) positional isomers. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of triacylglycerol (TAG) positional isomers so challenging?
A1: The separation of TAG positional isomers is inherently difficult due to their high degree of structural similarity. Positional isomers, such as 1,3-dipalmitoyl-2-oleoyl-glycerol (POP) and 1,2-dipalmitoyl-3-oleoyl-rac-glycerol (PPO), have the same molecular weight and fatty acid composition, differing only in the position of the fatty acids on the glycerol (B35011) backbone. This subtle difference results in nearly identical physicochemical properties, making their resolution by conventional chromatographic techniques a significant challenge.[1][2][3][4]
Q2: What are the primary chromatographic techniques used for separating TAG positional isomers?
A2: The main techniques employed for the separation of TAG positional isomers are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Silver Ion High-Performance Liquid Chromatography (Ag-HPLC), and Supercritical Fluid Chromatography (SFC).[1][5][6] Often, these techniques are coupled with Mass Spectrometry (MS) for definitive identification and quantification.
Q3: Which HPLC column is most effective for separating TAG positional isomers like POP and PPO?
A3: For the separation of challenging TAG positional isomers such as POP and PPO, non-endcapped polymeric octadecylsilane (B103800) (ODS) columns have demonstrated superior performance compared to monomeric ODS columns.[1][2][3][4] These polymeric stationary phases are better at recognizing the subtle structural differences between the isomers.
Q4: How does temperature affect the separation of TAG positional isomers in RP-HPLC and Ag-HPLC?
A4: Temperature is a critical parameter in the separation of TAG positional isomers. In RP-HPLC, lower temperatures can enhance the resolution of certain isomer pairs. For instance, the optimal temperature for separating OPO and OOP on a polymeric ODS column is 10°C, while for POP and PPO, it is 25°C.[1][2] In Ag-HPLC using hexane-based mobile phases, increasing the temperature can surprisingly lead to longer retention times for unsaturated TAGs, an effect that is more pronounced for cis double bonds.[7]
Q5: Can Mass Spectrometry alone be used to differentiate TAG positional isomers?
A5: While Mass Spectrometry (MS) is a powerful tool for TAG analysis, it generally cannot distinguish between positional isomers without prior chromatographic separation. This is because positional isomers have identical molecular weights and often produce very similar fragmentation patterns. However, tandem MS (MS/MS) can sometimes provide clues to the fatty acid positions based on the relative abundance of fragment ions, but this is often not sufficient for unambiguous identification without chromatographic resolution.
Troubleshooting Guides
Reversed-Phase HPLC (RP-HPLC)
Problem: Poor or no resolution between critical TAG positional isomer pairs (e.g., POP and PPO).
-
Possible Cause 1: Inappropriate Stationary Phase.
-
Possible Cause 2: Suboptimal Mobile Phase Composition.
-
Solution: The choice and ratio of the organic modifier in the mobile phase are crucial. Acetonitrile is a common primary solvent, and modifiers like 2-propanol, acetone (B3395972), or ethanol (B145695) can significantly impact selectivity.[5] For isomers with the same equivalent carbon number (ECN), a mobile phase of acetonitrile/2-propanol (e.g., 70:30, v/v) has been used successfully.[5] Experiment with different modifiers and ratios to optimize resolution.
-
-
Possible Cause 3: Incorrect Column Temperature.
-
Solution: Temperature is a key parameter for optimizing selectivity. For POP and PPO, a temperature of 25°C has been shown to be effective on a polymeric ODS column, whereas for OPO and OOP, 10°C provided the best results.[1][2] A systematic evaluation of a range of temperatures (e.g., 10°C to 40°C) is recommended.
-
Problem: Broad or tailing peaks.
-
Possible Cause 1: Sample Overload.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Possible Cause 2: Sample Solvent Incompatibility.
-
Solution: Dissolve the sample in a solvent that is weaker than or of similar strength to the mobile phase. Injecting a sample in a much stronger solvent can lead to peak distortion.
-
-
Possible Cause 3: Column Contamination or Degradation.
-
Solution: Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants. If performance does not improve, the column may need to be replaced.
-
Silver Ion HPLC (Ag-HPLC)
Problem: Unstable baseline or drifting retention times.
-
Possible Cause 1: Silver Ion Leaching.
-
Solution: This can be an issue with some commercially prepared or self-packed columns. Ensure the column is properly conditioned and that the mobile phase is compatible with the stationary phase. Using a guard column can help protect the analytical column.
-
-
Possible Cause 2: Mobile Phase Inconsistency.
-
Solution: Ensure the mobile phase is thoroughly mixed and degassed. Small changes in the composition of the mobile phase, especially the modifier concentration, can lead to significant shifts in retention time.
-
Problem: Poor separation of isomers with the same degree of unsaturation.
-
Possible Cause 1: Inadequate Mobile Phase Selectivity.
-
Solution: The choice of solvents in the mobile phase can influence the separation of positional isomers. For example, mobile phases containing chlorinated solvents or gradients of toluene (B28343) and ethyl acetate (B1210297) have been used to resolve SOS/SSO and SLS/SSL isomers.[8]
-
-
Possible Cause 2: Suboptimal Temperature.
-
Solution: In hexane-based mobile phases, increasing the column temperature can increase the retention time of unsaturated TAGs, potentially improving resolution in some cases.[7]
-
Supercritical Fluid Chromatography (SFC)
Problem: Co-elution of enantiomers.
-
Possible Cause 1: Incorrect Chiral Stationary Phase.
-
Solution: The choice of the chiral stationary phase is critical. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., CHIRALPAK series), are commonly used for TAG enantiomer separation.[9]
-
-
Possible Cause 2: Suboptimal Modifier.
-
Solution: The type and concentration of the organic modifier (e.g., methanol (B129727), ethanol, isopropanol) in the supercritical CO2 mobile phase significantly affect chiral recognition. A systematic screening of different modifiers and concentrations is necessary to achieve optimal separation.
-
Quantitative Data Summary
Table 1: Resolution of POP and PPO Isomers by RP-HPLC
| Stationary Phase | Mobile Phase | Temperature (°C) | Resolution (Rs) | Reference |
| Non-endcapped Polymeric ODS | Acetonitrile/Acetone | 25 | Baseline Separation | [1][2] |
| Monomeric ODS | Acetonitrile/Acetone | 25 | Partial Separation | [1][2] |
Table 2: Separation of OPO and OOP Isomers by RP-HPLC
| Stationary Phase | Mobile Phase | Temperature (°C) | Resolution (Rs) | Reference |
| Non-endcapped Polymeric ODS | Acetonitrile/Acetone | 10 | Best Resolution | [1][2] |
| Non-endcapped Polymeric ODS | Acetonitrile/Acetone | 25 | Lower Resolution | [1][2] |
| Non-endcapped Polymeric ODS | Acetonitrile/Acetone | 40 | Poor Resolution | [1][2] |
Experimental Protocols
Protocol 1: Separation of POP and PPO by RP-HPLC
-
Instrumentation: HPLC system equipped with a pump, column thermostat, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or Mass Spectrometer - MS).
-
Column: Non-endcapped polymeric ODS column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile/Acetone (precise ratio to be optimized, start with 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Sample Preparation: Dissolve TAG standards or sample in acetone to a final concentration of 1-5 mg/mL. Filter through a 0.45 µm syringe filter.
-
Injection Volume: 10-20 µL.
-
Detection: ELSD (Nebulizer temperature: 40°C, Evaporator temperature: 60°C, Gas flow: 1.5 L/min) or MS with a suitable ionization source (e.g., APCI or ESI).
Protocol 2: Analysis of Fatty Acid Composition at the sn-2 Position using Pancreatic Lipase
This method determines the fatty acid composition specifically at the sn-2 position of the glycerol backbone.
-
Materials:
-
Porcine pancreatic lipase
-
Tris-HCl buffer (1.0 M, pH 8.0)
-
Calcium chloride (CaCl2) solution (0.22 M)
-
Diethyl ether
-
Ethanol
-
Thin Layer Chromatography (TLC) plates (silica gel G)
-
Developing solvent: Hexane/Diethyl ether/Formic acid (80:20:2, v/v/v)
-
2',7'-Dichlorofluorescein (B58168) spray reagent (0.2% in ethanol)
-
Boron trifluoride (BF3) in methanol (14%)
-
-
Procedure:
-
Hydrolysis:
-
To 1-2 mg of the TAG sample in a test tube, add 2 mL of Tris-HCl buffer and 0.5 mL of CaCl2 solution.
-
Add 20 mg of pancreatic lipase.
-
Incubate the mixture in a shaking water bath at 40°C for 3-5 minutes. The reaction should not go to completion to minimize acyl migration.
-
Stop the reaction by adding 1 mL of ethanol and 1 mL of 6 M HCl.
-
-
Extraction:
-
Extract the lipids from the reaction mixture three times with 5 mL of diethyl ether.
-
Combine the ether extracts and evaporate to dryness under a stream of nitrogen.
-
-
TLC Separation:
-
Dissolve the lipid residue in a small amount of chloroform (B151607) and spot onto a silica (B1680970) gel G TLC plate.
-
Develop the plate in the hexane/diethyl ether/formic acid solvent system.
-
After development, spray the plate with the 2',7'-dichlorofluorescein reagent and visualize the lipid bands under UV light.
-
The band corresponding to 2-monoacylglycerols (2-MAGs) will be between the diacylglycerol and free fatty acid bands.
-
-
Fatty Acid Analysis:
-
Scrape the silica gel containing the 2-MAGs into a test tube.
-
Transesterify the 2-MAGs to fatty acid methyl esters (FAMEs) by adding 1 mL of 14% BF3 in methanol and heating at 100°C for 10 minutes.
-
Analyze the resulting FAMEs by Gas Chromatography (GC) to determine the fatty acid composition at the sn-2 position.
-
-
Visualizations
Caption: RP-HPLC Workflow for TAG Isomer Separation
Caption: Troubleshooting Logic for Poor Resolution
Caption: Pancreatic Lipase Hydrolysis of a TAG
References
- 1. HPLC separation of triacylglycerol positional isomers on a polymeric ODS column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Silver ion chromatography of lipids and fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aocs.org [aocs.org]
- 9. Direct Chiral Supercritical Fluid Chromatography-Mass Spectrometry Analysis of Monoacylglycerol and Diacylglycerol Isomers for the Study of Lipase-Catalyzed Hydrolysis of Triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC for Lipid Isomer Separation
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals facing challenges in separating lipid isomers by High-Performance Liquid Chromatography (HPLC). Below, you will find troubleshooting advice and frequently asked questions to help you diagnose and resolve common issues in your experiments.
Troubleshooting Guide
This guide addresses specific problems encountered during the HPLC separation of lipid isomers in a direct question-and-answer format.
Question: Why are my lipid isomers co-eluting or showing poor resolution?
Answer:
Co-elution is a common challenge when separating structurally similar lipid isomers.[1][2] This issue typically stems from suboptimal conditions in one or more of the following areas: the stationary phase (column), the mobile phase composition, or the column temperature.[1]
Possible Causes & Step-by-Step Solutions:
-
Suboptimal Stationary Phase: The column chemistry is critical for achieving selectivity between isomers. A standard C18 column may not be sufficient for resolving isomers with minor structural differences.[3][4]
-
Action: Explore alternative stationary phases. For positional or geometric isomers, consider columns with different selectivity, such as C30, phenyl, or biphenyl (B1667301) phases.[3][5] For separating isomers based on the number and position of double bonds, a silver-ion HPLC (Ag+-HPLC) column can be highly effective.[1][6] For enhancing separation based on headgroup polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative.[7][8]
-
-
Incorrect Mobile Phase Composition: The mobile phase dictates the interaction between the lipid isomers and the stationary phase. An improperly optimized mobile phase will fail to exploit the subtle chemical differences between isomers.[1]
-
Action: Systematically adjust the mobile phase. In reversed-phase (RP-HPLC), fine-tune the ratio of your aqueous and organic solvents.[9] Modifying the organic solvent (e.g., switching from acetonitrile (B52724) to methanol (B129727) or using mixtures including isopropanol) can alter selectivity.[3][5] Adding modifiers like formic acid, acetic acid, or ammonium (B1175870) formate (B1220265) can improve peak shape and influence retention, especially for ionizable lipids.[10][11]
-
-
Inadequate Temperature Control: Column temperature affects mobile phase viscosity and the kinetics of analyte interaction with the stationary phase. Fluctuations can lead to inconsistent retention times and poor resolution.[12]
-
Action: Use a column oven to maintain a stable and optimized temperature. Experiment with different temperatures (e.g., in 5°C increments) to determine the optimal condition for your specific separation.
-
-
Gradient Slope is Too Steep: A rapid change in mobile phase composition may not provide enough time for isomers to resolve.[13]
-
Action: "Stretch out" the gradient in the region where your isomers elute. By implementing a shallower gradient slope, you increase the time isomers spend interacting with the column, thereby improving separation.[13]
-
Question: My chromatogram shows significant peak tailing for my lipid analytes. What's causing this?
Answer:
Peak tailing often occurs due to unwanted secondary interactions between the analyte and the stationary phase or issues with the mobile phase pH.[3][6]
Possible Causes & Step-by-Step Solutions:
-
Silanol (B1196071) Interactions: Free silanol groups on silica-based columns can interact strongly with polar moieties on lipids (like phosphate (B84403) groups), causing tailing.[14]
-
Action: Use an end-capped column or a base-deactivated stationary phase designed to minimize silanol activity. Alternatively, adding a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase can suppress these interactions.[6]
-
-
Inappropriate Mobile Phase pH: If the mobile phase pH causes lipids to exist in multiple ionization states, it can lead to broadened and tailing peaks.[3]
-
Action: Adjust the mobile phase pH with additives like formic acid, acetic acid, or ammonium acetate (B1210297) to ensure the analyte is in a single, stable ionic form.[3][10]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[14]
-
Action: Reduce the injection volume or dilute your sample.
-
Frequently Asked Questions (FAQs)
Q1: Which HPLC mode is best for lipid isomer separation: Reversed-Phase (RP), Normal-Phase (NP), or HILIC?
A1: The best mode depends on the specific isomers you are trying to separate.
-
Reversed-Phase (RP-HPLC): This is the most widely used technique. It separates lipids based on their hydrophobicity, primarily determined by fatty acyl chain length and the number of double bonds.[3] C18 and C30 columns are common choices.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is excellent for separating lipids based on the polarity of their headgroups.[7][15] This technique is particularly useful for separating different lipid classes from each other and can also resolve some isomeric species.[16]
-
Silver-Ion HPLC (Ag+-HPLC): This is a form of normal-phase or argentation chromatography that provides exceptional resolution of isomers differing in the number, position, and geometry (cis/trans) of double bonds.[6]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative that often provides faster and more efficient separations of isomers compared to HPLC, particularly for triglycerides and other nonpolar lipids.[17][18][19]
Q2: Do I need to derivatize my fatty acid isomers before HPLC analysis?
A2: While not always required, derivatization can be beneficial. Converting fatty acids to their methyl esters (FAMEs) or phenacyl esters can improve peak shape and significantly enhance detection sensitivity, especially when using UV detectors.[6]
Q3: What type of detector is most suitable for lipid analysis?
A3: Since many lipids lack a strong UV chromophore, universal detectors are often preferred.[20]
-
Mass Spectrometry (MS): This is the most powerful detector, providing both quantification and structural identification.
-
Charged Aerosol Detector (CAD): CAD is a sensitive mass-based detector that provides a nearly uniform response for non-volatile analytes, making it excellent for quantifying diverse lipid classes.[20]
-
Evaporative Light Scattering Detector (ELSD): ELSD is another common mass-based detector, though mobile phase additives can sometimes interfere with its response.[10]
Data Presentation
Table 1: Comparison of HPLC Columns for Lipid Isomer Separation
| Column Type | Primary Separation Mechanism | Typical Isomer Applications | Advantages | Disadvantages |
| C18 (ODS) | Hydrophobicity (Chain Length, Unsaturation) | Separation of lipids within a class based on fatty acid composition.[21] | Robust, versatile, widely available. | Limited selectivity for positional or geometric isomers.[4] |
| C30 | Hydrophobicity & Shape Selectivity | Positional and geometric isomers of carotenoids and triglycerides.[3] | Enhanced resolution for long-chain, highly hydrophobic lipids. | Longer retention times. |
| Silver-Ion (Ag+) | Pi-complexation with double bonds | Positional and geometric (cis/trans) fatty acid isomers.[1][6] | Unmatched selectivity for double bond isomers. | Can be less stable; may require specialized mobile phases. |
| HILIC | Polarity (Headgroup) | Separation of lipid classes (e.g., PC vs. PE) and some regioisomers.[7][16] | Excellent for polar lipids; complementary to RP-HPLC.[8] | Requires careful column equilibration.[21] |
| Chiral | Enantioselective Interactions | Separation of enantiomers (e.g., R/S forms of chiral lipids).[17] | The only method for resolving enantiomers. | Highly specific; expensive. |
Experimental Protocols
Protocol 1: General HPLC Gradient Optimization for Lipid Isomer Separation
This protocol outlines a systematic approach to developing a gradient method for separating novel lipid isomers using RP-HPLC.
-
Column Selection:
-
Begin with a high-quality C18 or C30 column (e.g., 150 x 2.1 mm, <3 µm particle size).
-
-
Mobile Phase Preparation:
-
Solvent A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Solvent B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.[22]
-
-
Initial Scouting Gradient:
-
Perform a broad, fast "scouting" gradient to determine the approximate elution conditions for your isomers.[23]
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Gradient Program:
-
0-2 min: Hold at 30% B
-
2-20 min: Linear ramp from 30% B to 100% B
-
20-25 min: Hold at 100% B
-
25.1-30 min: Return to 30% B and re-equilibrate.
-
-
-
Gradient Optimization:
-
Identify the %B at which your target isomers begin and end elution from the scouting run.
-
Create a new, shallower gradient focused on that range. For example, if isomers eluted between 65% and 85% B in the scouting run:
-
Optimized Gradient Program:
-
0-2 min: Hold at 55% B
-
2-22 min: Linear ramp from 55% B to 95% B (This "stretches" the critical gradient window over 20 minutes).[13]
-
22-25 min: Ramp to 100% B and hold for wash.
-
25.1-30 min: Return to 55% B and re-equilibrate.
-
-
-
Further Refinement:
-
If co-elution persists, adjust the organic solvent composition (e.g., change the ratio of acetonitrile to isopropanol) or switch to a column with different selectivity (see Table 1).
-
Mandatory Visualization
Below are diagrams created using DOT language to illustrate key workflows.
Caption: Troubleshooting workflow for poor isomer resolution.
Caption: HPLC gradient optimization workflow for lipid isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Lipidomics by HILIC-Ion Mobility-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mastelf.com [mastelf.com]
- 10. Commonly overlooked effects of mobile phase buffers on HPLC-ELSD response for lipid quantification | Poster Board #806 - American Chemical Society [acs.digitellinc.com]
- 11. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. tajhizshimi.com [tajhizshimi.com]
- 15. lcms.cz [lcms.cz]
- 16. Recent Advances in Lipid Separations and Structural Elucidation Using Mass Spectrometry Combined with Ion Mobility Spectrometry, Ion-Molecule Reactions and Fragmentation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
- 20. hplc.eu [hplc.eu]
- 21. glsciencesinc.com [glsciencesinc.com]
- 22. A comprehensive method for lipid profiling by liquid chromatography-ion cyclotron resonance mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Mass Spectrometry of Lipids
Welcome to the technical support center for lipid mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked questions (FAQs)
Sample Preparation
Question: I am observing low signal intensity for my lipid species. What are the potential causes during sample preparation and how can I troubleshoot this?
Answer: Low signal intensity can originate from several factors during sample preparation. A primary cause is inefficient extraction of lipids from the sample matrix. The choice of extraction solvent and method is critical and should be tailored to the lipid classes of interest. Another common issue is lipid degradation due to enzymatic activity or oxidation, which can be minimized by working at low temperatures and using antioxidants.
Troubleshooting Steps:
-
Optimize Extraction Method: Ensure your chosen lipid extraction method (e.g., Folch, Bligh-Dyer, MTBE) is appropriate for the lipid classes you are targeting. For instance, acidified extraction methods can improve the recovery of certain polar lipids.[1]
-
Work at Low Temperatures: Perform extractions on ice or at 4°C to minimize enzymatic activity that can degrade lipids.[2]
-
Prevent Oxidation: Add antioxidants like butylated hydroxytoluene (BHT) to your extraction solvent to prevent the oxidation of unsaturated lipids.[2][3] Also, flush samples with an inert gas like argon or nitrogen before storage.[4]
-
Ensure Complete Homogenization: For tissue samples, ensure thorough homogenization to allow the extraction solvent to access all lipids within the sample.[5]
-
Check for Proper Phase Separation: During liquid-liquid extraction, ensure complete separation of the organic and aqueous phases to maximize the recovery of lipids in the organic layer.[6]
-
Use High-Quality Solvents: Impurities in solvents can interfere with lipid extraction and ionization.[7]
Question: My samples show high background noise and contamination. What are the likely sources and how can I prevent this?
Answer: Contamination is a frequent problem in mass spectrometry and can originate from various sources, including solvents, glassware, plasticware, and the sample itself.[8] High background noise can obscure true lipid signals and interfere with accurate quantification.
Troubleshooting Steps:
-
Use High-Purity Solvents: Always use LC-MS grade solvents to minimize contaminants.[8][9]
-
Avoid Plasticware: Plasticizers from tubes and pipette tips can leach into your samples and cause significant background signals.[6][10] Use glass tubes and vials wherever possible.[6][11]
-
Thoroughly Clean Glassware: Wash glassware meticulously and consider rinsing with the extraction solvent before use.
-
Proper Sample Handling: When working with tissues, quickly snap-freeze samples in liquid nitrogen after collection to halt enzymatic processes that could lead to sample degradation and the generation of interfering species.[2]
-
Incorporate Blank Injections: Regularly run solvent blanks to identify and monitor background contamination levels.
Instrumentation and Data Acquisition
Question: I am seeing a lot of adducts (e.g., [M+Na]+, [M+K]+) in my spectra, which complicates lipid identification and quantification. How can I control adduct formation?
Answer: Adduct formation is common in electrospray ionization (ESI) mass spectrometry. While some adducts, like [M+NH4]+, are useful for identifying neutral lipids, the presence of multiple, variable adducts for a single lipid species can complicate data analysis and lead to quantification errors.[12][13] The formation of these adducts is influenced by the mobile phase composition, instrument settings, and contaminants.[12]
Troubleshooting Steps:
-
Optimize Mobile Phase Modifiers: The type and concentration of modifiers in your mobile phase significantly impact adduct formation. Using ammonium (B1175870) formate (B1220265) or acetate (B1210297) can promote the formation of [M+NH4]+ adducts, which can be beneficial for certain lipid classes.[14]
-
Minimize Metal Contamination: Sodium and potassium adducts often arise from contaminated glassware or solvents.[14] Ensure high-purity solvents and clean glassware.
-
Control Ion Source Conditions: Instrument conditions can affect adduct formation.[12] Optimize ion source parameters such as temperatures and gas flows.
-
Data Analysis Strategy: If multiple adducts persist, ensure your data analysis software can group different adducts of the same lipid for accurate quantification. Summing the intensities of all adducts for a given lipid is crucial for accurate quantification.[13]
Question: My chromatographic peaks are broad, split, or tailing. What are the common causes and solutions?
Answer: Poor peak shape can compromise resolution, making it difficult to accurately identify and quantify co-eluting lipid species.[8] Common causes include column issues, improper mobile phase conditions, and problems with the injection process.
Troubleshooting Steps:
-
Check Column Health: Column contamination or degradation can lead to poor peak shape.[8] Flush the column or, if necessary, replace it. Using a guard column can help extend the life of your analytical column.
-
Optimize Mobile Phase: Ensure the mobile phase is properly prepared and degassed. Inconsistent mobile phase composition can affect peak shape.
-
Injection Technique: Injecting too large a volume or using a sample solvent that is too strong compared to the mobile phase can cause peak distortion.
-
Temperature Fluctuations: Ensure the column compartment temperature is stable, as fluctuations can affect retention times and peak shape.[8]
-
Clean the Ion Source: A dirty ion source can also contribute to peak shape issues.[8]
Data Analysis and Identification
Question: I am having trouble confidently identifying lipids from my MS/MS data. What are the key challenges and how can I improve identification accuracy?
Answer: Lipid identification can be challenging due to the vast number of isomeric and isobaric species.[15] Different software platforms can also yield inconsistent results from the same dataset.[16][17]
Troubleshooting Steps:
-
Utilize High-Resolution Mass Spectrometry: High-resolution instruments provide more accurate mass measurements, which is crucial for distinguishing between lipids with very similar masses.
-
Manual Curation of Spectra: Do not rely solely on automated software identifications. Manually inspect the MS/MS spectra to confirm the presence of characteristic fragment ions for the assigned lipid class.[18][17]
-
Cross-Validation: Validate identifications across both positive and negative ionization modes when possible.[18][17]
-
Use Fragmentation Databases: Utilize online databases and spectral libraries to compare your experimental MS/MS spectra with reference spectra.
-
Address Co-elution: Co-eluting lipids can result in chimeric MS/MS spectra, complicating identification.[18] Optimize your chromatography to improve the separation of isomeric lipids.
Question: My data has a lot of missing values. How should I handle them?
Answer: Missing values are a common issue in large-scale lipidomics datasets and can arise from various factors, including lipids being below the limit of detection or issues during sample preparation.[19] How you handle these missing values can significantly impact statistical analysis.[19]
Troubleshooting Steps:
-
Understand the Reason for Missingness: Determine if values are missing because the lipid is truly absent or because it is below the detection limit. This will inform your imputation strategy.[20]
-
Imputation Methods: Several methods can be used to fill in missing values, such as replacing them with half of the minimum detected value for that lipid or using more advanced statistical methods like k-nearest neighbors (k-NN).[11][19]
-
Be Cautious with Imputation: Be aware that imputation can introduce bias into your dataset.[19] It is important to choose an appropriate method and to be transparent about how missing values were handled.
Quantitative Data Summary
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Low Signal Intensity | Inefficient lipid extraction | Optimize extraction protocol (e.g., solvent choice, temperature) | Increased recovery of target lipids |
| Lipid degradation | Add antioxidants (e.g., BHT), work at low temperatures | Preservation of lipid integrity | |
| High Background Noise | Contaminated solvents | Use LC-MS grade solvents | Reduced background signals |
| Leaching from plasticware | Use glass tubes and vials | Elimination of plasticizer contamination | |
| Poor Peak Shape | Column contamination | Flush or replace the column | Sharper, more symmetrical peaks |
| Inappropriate sample solvent | Ensure sample solvent is compatible with the mobile phase | Improved peak shape and resolution | |
| Inaccurate Quantification | Variable adduct formation | Sum all adducts for each lipid species | More accurate quantitative results[13] |
| Ion suppression | Improve chromatographic separation, optimize sample prep | Reduced matrix effects and more reliable quantification |
Experimental Protocols
Protocol: Modified Bligh-Dyer Lipid Extraction
This protocol is a modified version of the Bligh and Dyer method for extracting lipids from biological samples.[6]
Materials:
-
Sample (e.g., 100 mg of tissue or 1x10^7 cells)
-
Methanol (B129727) (LC-MS grade)
-
Chloroform (B151607) (LC-MS grade)
-
Water (LC-MS grade)
-
Butylated hydroxytoluene (BHT)
-
Glass centrifuge tubes
-
Glass Pasteur pipettes or Hamilton syringe
-
Nitrogen gas evaporator
-
Argon gas
Procedure:
-
For tissue samples, flash-freeze in liquid nitrogen and homogenize. For cell pellets, they can be extracted directly.[6]
-
To the sample in a glass tube, add a volume of methanol (containing BHT at a final concentration of 100 µM) equal to the sample buffer volume and vortex for 1 minute.[6]
-
Add a volume of chloroform equal to the combined volume of the sample buffer and methanol. Vortex thoroughly.
-
Repeat the chloroform extraction two more times.[6]
-
Centrifuge the mixture at 3,500 x g for 10 minutes at 4°C to separate the phases.[6]
-
Carefully collect the lower organic (chloroform) phase using a glass pipette or syringe and transfer it to a new glass tube.
-
Evaporate the combined organic phases to dryness under a stream of nitrogen gas.[6]
-
Once dry, flush the tube with argon gas to create an inert atmosphere, seal the tube, and store it at -80°C until analysis.[6]
Visualizations
Caption: Troubleshooting workflow for low signal intensity in lipid mass spectrometry.
Caption: Logical steps for managing adduct formation in lipid mass spectrometry.
References
- 1. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipidomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 3. mdpi.com [mdpi.com]
- 4. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 5. biocompare.com [biocompare.com]
- 6. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. zefsci.com [zefsci.com]
- 9. researchgate.net [researchgate.net]
- 10. uab.edu [uab.edu]
- 11. Steps Required to Interpret Lipidomics Data - MetwareBio [metwarebio.com]
- 12. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation. [escholarship.org]
- 14. lcms.cz [lcms.cz]
- 15. Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. lipotype.com [lipotype.com]
- 20. youtube.com [youtube.com]
Technical Support Center: Purification of 1,3-Dimyristoyl-2-oleoylglycerol (MOM) from Natural Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1,3-Dimyristoyl-2-oleoylglycerol (MOM) from natural extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound (MOM) from natural extracts?
A1: The most common strategy for purifying MOM involves a multi-step approach. Initially, crude lipid extracts are often pre-treated to remove highly polar impurities and free fatty acids (FFAs). This is typically followed by solvent fractionation, which separates triglycerides based on their differential solubility at controlled temperatures. For high-purity requirements, chromatographic techniques such as high-performance liquid chromatography (HPLC) are employed.
Q2: What are the expected impurities in a crude extract containing MOM?
A2: Crude extracts are complex mixtures. Besides the target MOM, you can expect to find other triacylglycerols (TAGs) with different fatty acid compositions, diacylglycerols (DAGs), monoacylglycerols (MAGs), free fatty acids (FFAs), phospholipids, and various other minor lipid components. The exact composition will depend on the natural source of the extract.
Q3: What kind of purity and yield can I expect from the purification process?
A3: The achievable purity and yield are highly dependent on the starting material and the purification methods employed. For similar triacylglycerols, a two-step process involving molecular distillation and acetone (B3395972) fractionation has been reported to achieve a purity of 92.2% with a recovery of 85.1%.[1][2] Multi-stage fractionation and subsequent chromatographic steps can further increase purity, potentially exceeding 98%.[3]
Q4: How does the presence of other similar triacylglycerols affect the purification of MOM?
A4: The presence of other TAGs with similar physical properties, such as melting point and polarity, is a significant challenge in MOM purification. Co-crystallization of these similar TAGs with MOM during solvent fractionation can limit the achievable purity.[1] Chromatographic methods are often necessary to separate these closely related molecules.
Q5: What is the role of solvent fractionation in MOM purification?
A5: Solvent fractionation is a crucial step for enriching the MOM content.[1] By dissolving the crude lipid mixture in a suitable solvent, such as acetone, and cooling the solution to a specific temperature, TAGs with higher melting points (like MOM) will selectively crystallize and precipitate. This allows for their separation from lower-melting point TAGs that remain in the solution.[1][4]
Troubleshooting Guides
Low Purity of Purified MOM
| Potential Cause | Troubleshooting Steps |
| Co-crystallization with other TAGs | Optimize the temperature and solvent-to-oil ratio during fractional crystallization. A multi-stage fractionation at progressively increasing temperatures can help remove lower-melting TAGs.[1] Consider using an alternative solvent with different selectivity. |
| Presence of diacylglycerols (DAGs) and monoacylglycerols (MAGs) | Pre-treat the crude extract with silica (B1680970) gel to adsorb polar lipids like DAGs and MAGs before proceeding with crystallization.[1] |
| Inefficient separation of positional isomers | For separating structurally similar isomers, optimize the HPLC method. This can include using a C18 column, potentially connecting multiple columns in series, and carefully adjusting the mobile phase composition and temperature.[5] |
Low Yield of Purified MOM
| Potential Cause | Troubleshooting Steps |
| Loss of MOM in the liquid fraction (olein) during filtration | Ensure the crystallization temperature is optimized to maximize the precipitation of MOM while keeping impurities dissolved. Use a fine filtration system to capture all the crystallized product. |
| Incomplete crystallization | Increase the concentration of the crude product in the solvent to promote supersaturation. Lower the crystallization temperature gradually to induce crystallization. Slow cooling rates can promote the formation of more stable and pure crystals.[1] |
| Degradation of MOM during processing | Minimize exposure to high temperatures to prevent oxidation of the oleoyl (B10858665) group.[1] Store the purified MOM under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C).[3][6] |
HPLC Analysis Issues
| Potential Cause | Troubleshooting Steps |
| Poor peak resolution or co-elution | Optimize the stationary phase; C18 columns are widely used for triglyceride separation.[5] Adjust the mobile phase composition; gradients of acetonitrile (B52724) and acetone or isopropanol (B130326) are common.[7][8] Control the column temperature, as it significantly affects separation efficiency.[5] |
| Unstable baseline | Use high-purity HPLC or GC grade solvents and filter them before use to avoid contamination.[8] For GC analysis, ensure the column is properly conditioned to minimize stationary phase bleed at high temperatures.[8] |
| Peak fronting or splitting | Reduce the injection volume or dilute the sample to avoid mass overload.[9] Ensure the injection solvent is compatible with the mobile phase; ideally, use the initial mobile phase as the solvent.[8] A blocked column inlet frit can cause peak splitting; try back-flushing the column or replacing the frit.[9] |
Experimental Protocols
General Protocol for Solvent Fractionation of MOM
This protocol describes a general procedure for the enrichment of MOM from a crude natural extract.
-
Dissolution: Dissolve the crude lipid extract in acetone at a 1:5 (w/v) ratio in a jacketed crystallization vessel. Heat the mixture to 50-60°C with stirring until all lipids are completely dissolved.
-
Controlled Crystallization: Cool the solution to a predetermined crystallization temperature (e.g., 15°C) at a controlled rate (e.g., 0.5°C/minute) with gentle agitation. The optimal temperature will depend on the specific composition of the extract and may require empirical determination. Hold at the target temperature for 4-6 hours to allow for complete crystallization.
-
Separation: Rapidly filter the resulting slurry through a pre-weighed filter paper using a vacuum filtration system to separate the solid stearin (B3432776) fraction (enriched in MOM) from the liquid olein fraction.
-
Washing: Wash the collected solid fraction with a small amount of pre-chilled acetone (at the crystallization temperature) to remove any entrained liquid fraction.
-
Drying: Dry the collected solid fraction in a vacuum oven at 40-50°C until all the acetone has evaporated. The solvent from the liquid fraction can be recovered using a rotary evaporator.
-
Multi-Stage Fractionation (Optional): For higher purity, the dried solid fraction can be re-dissolved in fresh acetone and the crystallization process can be repeated at a slightly higher temperature to further remove lower-melting triglycerides.[1]
Protocol for HPLC Analysis of MOM
This protocol outlines a general method for the analysis of MOM purity.
-
Sample Preparation: Accurately weigh approximately 100 mg of the purified MOM fraction into a 10 mL volumetric flask. Dissolve the sample in hexane (B92381) and fill to the mark. Dilute this stock solution with the initial mobile phase (e.g., Acetonitrile/Isopropanol 70:30 v/v) to a final concentration of about 1 mg/mL.[7] Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[7]
-
HPLC System and Column: Use an HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase and Gradient: A typical mobile phase consists of Acetonitrile (A) and Isopropanol (B). A gradient elution can be used for effective separation.
-
Detection: An Evaporative Light Scattering Detector (ELSD) is well-suited for the analysis of triglycerides as they lack a strong UV chromophore.[7]
-
Quantification: For quantitative analysis, prepare a calibration curve using a certified standard of this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting workflow for poor HPLC peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1,3-distearoyl-2-oleoylglycerol by enzymatic acidolysis in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. waters.com [waters.com]
Technical Support Center: Optimization of Enzymatic Acidolysis for Structured Triglycerides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of enzymatic acidolysis for the synthesis of structured triglycerides (STs).
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to consider when optimizing enzymatic acidolysis for structured triglyceride synthesis?
A1: The successful synthesis of structured triglycerides via enzymatic acidolysis is a multifactorial process. Key parameters that require careful optimization include:
-
Enzyme Selection: The choice of lipase (B570770) is crucial as it dictates the specificity (regiospecificity and fatty acid selectivity) of the reaction. Lipases can be sn-1,3 specific, non-specific, or fatty acid specific.[1][2]
-
Reaction Temperature: Temperature affects the reaction rate and enzyme stability. Higher temperatures can increase reaction rates but may also lead to enzyme denaturation.[3][4][5]
-
Substrate Molar Ratio: The molar ratio of the triglyceride to the acyl donor (free fatty acid) significantly influences the incorporation of the new fatty acid and the overall yield of the desired structured triglyceride.[4][6][7]
-
Enzyme Load: The amount of enzyme used impacts the reaction time and cost-effectiveness of the process. An optimal enzyme concentration is necessary to achieve a desirable reaction rate without incurring unnecessary costs.[3][4][8]
-
Water Activity (a_w): Water is essential for maintaining the catalytic activity of lipases. However, excessive water can promote hydrolysis, an undesirable side reaction. Therefore, controlling the water activity in the reaction medium is critical.
-
Solvent System: The choice of solvent (or lack thereof in a solvent-free system) can affect substrate solubility, mass transfer, and enzyme activity.[7][9]
-
Reaction Time: The duration of the reaction needs to be optimized to maximize the incorporation of the desired fatty acid while minimizing side reactions like acyl migration.[3][4]
Q2: How do I select the appropriate lipase for my acidolysis reaction?
A2: The selection of a lipase depends on the desired structure of the target triglyceride.
-
For MLM-type structured triglycerides (Medium-Long-Medium), where medium-chain fatty acids are at the sn-1 and sn-3 positions and a long-chain fatty acid is at the sn-2 position, an sn-1,3 specific lipase is the ideal choice.[2][10] Examples include lipases from Rhizomucor miehei (Lipozyme RM IM) and Thermomyces lanuginosus (Lipozyme TL IM).[1][2][3]
-
For random incorporation of a fatty acid at any position on the glycerol (B35011) backbone, a non-specific lipase , such as one from Candida antarctica (Novozym 435), can be used.[1][2]
-
Fatty acid selectivity is another important consideration. Some lipases show a preference for certain types of fatty acids (e.g., based on chain length or degree of unsaturation).[1][6][11] For instance, some lipases exhibit higher activity towards medium-chain fatty acids.[6]
Q3: What are the common methods for analyzing the products of enzymatic acidolysis?
A3: A combination of chromatographic and spectroscopic techniques is typically employed to analyze the reaction products:
-
Thin-Layer Chromatography (TLC): Often used for rapid, qualitative monitoring of the reaction progress to separate triglycerides (TAGs), diglycerides (DAGs), monoglycerides (B3428702) (MAGs), and free fatty acids (FFAs).[9]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation and quantification of different lipid classes.[7][9] Silver-ion HPLC and reversed-phase HPLC are particularly useful for separating TAGs based on their degree of unsaturation and fatty acid composition.[12][13]
-
Gas Chromatography (GC): Used to determine the fatty acid composition of the resulting structured triglycerides after conversion to fatty acid methyl esters (FAMEs).[14][15]
-
Mass Spectrometry (MS): Often coupled with LC (LC-MS) or GC (GC-MS), MS provides detailed structural information and allows for the identification and quantification of individual triglyceride species.[16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR can provide quantitative information on the distribution of fatty acids at the sn-2 position of the triglyceride.[12]
Troubleshooting Guide
| Problem | Potential Causes | Troubleshooting Steps |
| Low Incorporation of Desired Fatty Acid / Low Yield | 1. Suboptimal Reaction Conditions: Temperature, substrate molar ratio, or enzyme load may not be optimal.[4][15] 2. Poor Enzyme Activity/Stability: The enzyme may be denatured or inhibited. 3. Mass Transfer Limitations: Poor mixing or high viscosity can limit the access of substrates to the enzyme's active site.[8][18][19][20] 4. Inappropriate Lipase Selection: The chosen lipase may have low selectivity for the substrates.[1][6] 5. Acyl Migration: The desired fatty acid at the sn-1,3 positions may have migrated to the sn-2 position, or vice versa.[6] | 1. Optimize Reaction Parameters: Systematically vary temperature, substrate ratio, and enzyme concentration to find the optimal conditions. Response Surface Methodology (RSM) can be a useful tool for this.[4][15] 2. Check Enzyme Health: Ensure proper storage and handling of the enzyme. Test the activity of a fresh batch of enzyme. Consider the presence of potential inhibitors.[21][22] 3. Improve Mass Transfer: Increase agitation speed, or consider using a solvent to reduce viscosity and improve substrate solubility.[8] 4. Screen Different Lipases: Test a panel of lipases with varying specificities to identify the most effective one for your specific substrates.[1][3] 5. Minimize Acyl Migration: Use lower reaction temperatures and shorter reaction times. The use of specific immobilized enzymes can also reduce acyl migration. |
| Formation of By-products (e.g., high levels of DAGs and MAGs) | 1. Excessive Hydrolysis: High water activity in the reaction medium can favor hydrolysis over acidolysis.[23] 2. Incomplete Reaction: The reaction may not have reached completion, leaving intermediate products. | 1. Control Water Activity: Use a controlled-humidity environment or add molecular sieves to the reaction mixture to maintain low water activity. 2. Increase Reaction Time: Monitor the reaction over a longer period to ensure it goes to completion. |
| Enzyme Inhibition | 1. Product Inhibition: Accumulation of products, such as the newly formed structured triglyceride or the displaced fatty acid, can inhibit the enzyme. 2. Substrate Inhibition: High concentrations of the substrate (triglyceride or free fatty acid) can sometimes inhibit the enzyme. 3. Presence of Impurities: Impurities in the substrates or solvent can act as enzyme inhibitors.[24][] | 1. Product Removal: Consider in-situ product removal techniques if feasible. 2. Optimize Substrate Concentration: Investigate the effect of substrate concentration on the reaction rate to identify any inhibitory effects. 3. Purify Substrates and Solvents: Ensure the use of high-purity substrates and solvents. |
| Poor Regiospecificity (Loss of sn-1,3 Specificity) | 1. Acyl Migration: This is a common issue where fatty acids migrate between the sn-1,3 and sn-2 positions, leading to a loss of the desired structure.[6] 2. Inappropriate Enzyme: The selected enzyme may not be strictly sn-1,3 specific.[2] | 1. Optimize Reaction Conditions: Lower temperatures and shorter reaction times can help minimize acyl migration. 2. Verify Enzyme Specificity: Confirm the regiospecificity of the lipase using a standard assay. |
Data Presentation: Optimization of Reaction Parameters
The following tables summarize typical ranges and optimal values for key reaction parameters as reported in the literature. These values can serve as a starting point for experimental design.
Table 1: Effect of Temperature on Fatty Acid Incorporation
| Lipase | Substrate | Temperature (°C) | Fatty Acid Incorporation (%) | Reference |
| Lipozyme TL IM | Triolein & Myristic Acid (C14) | 40 | 18.12 | [3] |
| 50 | 21.36 | [3] | ||
| 60 | 19.42 | [3] | ||
| Lipozyme RM IM | Triolein & Lauric Acid (C12) | 40 | 18.10 | [3] |
| 50 | 17.75 | [3] | ||
| 60 | 20.47 | [3] | ||
| Novozym 435 | Triolein & Myristic Acid (C14) | 40 | 20.25 | [3] |
| 50 | 18.82 | [3] | ||
| 60 | 23.40 | [3] | ||
| Mucor miehei Lipase | Triolein, Caprylic & Palmitic Acids | 58 | N/A (Optimal Temp) | [4] |
| PyLip Lipase | Fully Hydrogenated Soybean Oil & Caprylic Acid | 60 | 45.16 | [7][26] |
| T. lanuginosus Lipase | Mustard Oil & Capric Acid | 39.5 | N/A (Optimal Temp) | [15] |
Table 2: Effect of Substrate Molar Ratio on Fatty Acid Incorporation
| Lipase | Substrates (Triglyceride:Fatty Acid) | Molar Ratio | Fatty Acid Incorporation (%) | Reference |
| Lipozyme TL IM | Triolein & Lauric Acid (C12) | 1:4 | 36.98 | [6] |
| Lipozyme TL IM | Triolein & Myristic Acid (C14) | 1:4 | 37.63 | [6] |
| Lipozyme TL IM | Triolein & Palmitic Acid (C16) | 1:4 | 38.66 | [6] |
| Mucor miehei Lipase | Triolein:Caprylic acid:Palmitic acid | 1:2.1:2.1 | N/A (Optimal Ratio) | [4] |
| PyLip Lipase | FHSO & Caprylic Acid | 1:3 | 45.16 | [7][26] |
| T. lanuginosus Lipase | Mustard Oil & Capric Acid | 1:3.5 | N/A (Optimal Ratio) | [15] |
Table 3: Effect of Enzyme Load and Reaction Time on Acidolysis
| Lipase | Enzyme Load (% w/w) | Reaction Time (h) | Outcome | Reference |
| Mucor miehei Lipase | 15 | 14 | Optimal conditions for SL production | [4] |
| PyLip Lipase | 20 | 1 | 45.16% incorporation of caprylic acid | [7][26] |
| T. lanuginosus Lipase | 8.8 | 21.1 | Optimal conditions for capric acid incorporation | [15] |
Experimental Protocols
General Protocol for Enzymatic Acidolysis
-
Substrate Preparation: Accurately weigh the triglyceride and the free fatty acid to achieve the desired molar ratio. If using a solvent, dissolve the substrates in the selected solvent (e.g., hexane) in a reaction vessel.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme is typically expressed as a weight percentage of the total substrates.
-
Reaction Incubation: Place the reaction vessel in a shaking incubator or a stirred reactor set to the desired temperature. Maintain constant agitation to ensure proper mixing.
-
Reaction Monitoring: At specific time intervals, withdraw small aliquots of the reaction mixture. Analyze the samples using TLC or HPLC to monitor the progress of the reaction (i.e., consumption of substrates and formation of products).
-
Reaction Termination: Once the desired level of incorporation is achieved or the reaction reaches equilibrium, terminate the reaction by filtering out the immobilized enzyme.
-
Product Purification: The product mixture can be purified to remove unreacted free fatty acids and any by-products. This can be achieved through techniques such as short-path distillation, solvent extraction, or column chromatography.
-
Product Analysis: Characterize the final product to determine its fatty acid composition and positional distribution using GC, HPLC, and/or LC-MS.
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of structured triglycerides.
Caption: Logical troubleshooting guide for low yield in enzymatic acidolysis.
References
- 1. Fatty acid selectivity of lipases during acidolysis reaction between oleic acid and monoacid triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. monash.edu [monash.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic glycerolysis–interesterification of palm stearin–olein blend for synthesis structured lipid containing high mono- and diacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Can the fatty acid selectivity of plant lipases be predicted from the composition of the seed triglyceride? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aocs.org [aocs.org]
- 13. Development of Analytical Methods and Nutritional Studies Using Synthetic Fatty Acids and Triacylglycerols [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Triglyceride (TAG) Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 17. lcms.cz [lcms.cz]
- 18. researchgate.net [researchgate.net]
- 19. Impact of mass transport on the enzymatic hydrolysis of rapeseed oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Adipose triglyceride lipase activity is inhibited by long-chain acyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Adipose triglyceride lipase activity is inhibited by long-chain acyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. US4259440A - Hydrolysis and assay of triglycerides - Google Patents [patents.google.com]
- 24. Studies on racemic triglycerides as urease enzyme inhibitors | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 26. Synthesis of designer triglycerides by enzymatic acidolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in Lipid Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in lipid analysis.
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" in lipid analysis and why is it a concern?
In liquid chromatography-mass spectrometry (LC-MS) based lipid analysis, the "matrix effect" refers to the alteration of a lipid analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] This interference can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantification.[1][2] In lipidomics, phospholipids (B1166683) are a primary contributor to matrix effects, particularly when using electrospray ionization (ESI).[1][3][4] The consequences of unaddressed matrix effects include compromised assay accuracy, precision, and sensitivity.[1][5]
Q2: How can I determine if my lipid analysis is being affected by matrix effects?
There are two primary methods to assess the presence and extent of matrix effects:
-
Post-Extraction Spike Method: This is a quantitative approach where the signal response of an analyte in a neat solvent is compared to the response of the same analyte spiked into a blank matrix sample after the extraction process.[1] The percentage difference between the two signals indicates the degree of ion suppression or enhancement.[1]
-
Post-Column Infusion Method: This is a qualitative method used to identify the retention times at which matrix effects occur.[1][5] A constant flow of the analyte solution is infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any deviation (dip or rise) in the analyte's baseline signal indicates regions of ion suppression or enhancement, respectively.[1][5][6]
Q3: What are the most effective strategies to minimize matrix effects during sample preparation?
Effective sample preparation is the most critical step in mitigating matrix effects.[2] The goal is to remove interfering matrix components, primarily phospholipids, before LC-MS analysis.[4] Common and effective techniques include:
-
Solid-Phase Extraction (SPE): SPE methods, particularly those using mixed-mode sorbents (combining reversed-phase and ion exchange), are highly effective at removing phospholipids and providing cleaner sample extracts compared to simpler methods like protein precipitation.[7]
-
HybridSPE: This technique combines the simplicity of protein precipitation with the selectivity of SPE to specifically target and remove phospholipids from biological samples, leading to a significant reduction in matrix effects.[3][8]
-
Liquid-Liquid Extraction (LLE): LLE can produce very clean extracts.[4][7] A double LLE approach can further improve selectivity by first removing hydrophobic interferences with a non-polar solvent, followed by extraction of the target lipids with a moderately non-polar solvent.[9] However, recovery of polar analytes can sometimes be low.[7]
-
Protein Precipitation (PPT): While effective for removing proteins, PPT is the least effective method for removing phospholipids and often results in significant matrix effects.[4][7]
Q4: Can I just dilute my sample to reduce matrix effects?
Yes, simple dilution of the sample can be a quick and effective first step to reduce the concentration of interfering matrix components.[1][2][5] However, this approach is only viable if the concentration of your target lipid analyte remains above the instrument's limit of detection after dilution.[1][2]
Q5: How do internal standards help in overcoming matrix effects?
Internal standards (IS) are crucial for accurate quantification in the presence of matrix effects. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., containing ¹³C or ²H).[10][11] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same ionization suppression or enhancement.[11] By calculating the ratio of the analyte signal to the IS signal, the variability introduced by the matrix effect can be compensated for, leading to more accurate and precise quantification.[12] While a SIL-IS is considered the gold standard, it may not overcome the loss of sensitivity caused by ion suppression.[9][11]
Q6: Can changing my chromatography or mass spectrometry settings help?
Yes, optimizing analytical conditions can significantly reduce matrix effects:
-
Chromatography: Improving the chromatographic separation to resolve the target analyte from co-eluting matrix components is a powerful strategy. This can be achieved by adjusting the mobile phase gradient, changing the mobile phase composition, or using a different type of analytical column.[1][5]
-
Mass Spectrometry: In some cases, switching the ionization polarity can be beneficial. For instance, negative ionization mode might be less susceptible to matrix effects as fewer matrix components may ionize under these conditions.[2] Atmospheric Pressure Chemical Ionization (APCI) is also known to be less susceptible to matrix effects compared to ESI, especially for less polar lipids.[13]
Troubleshooting Guide
Problem: Low and inconsistent signal intensity across replicates.
This is a classic symptom of ion suppression due to matrix effects.[1] Follow these steps to diagnose and resolve the issue.
Caption: A troubleshooting flowchart for addressing suspected matrix effects.
Data Summary
Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Primary Mechanism | Phospholipid Removal Efficiency | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Protein denaturation and precipitation. | Low | Simple, fast, and inexpensive. | Least effective for removing phospholipids, leading to significant matrix effects.[4][7] |
| Liquid-Liquid Extraction (LLE) | Partitioning of lipids into an immiscible organic solvent. | Moderate to High | Can provide very clean extracts. | Analyte recovery can be low, especially for polar lipids; can be labor-intensive.[4][7] |
| Solid-Phase Extraction (SPE) | Differential adsorption of analytes and matrix components onto a solid sorbent. | High | Provides cleaner extracts than PPT; can be automated. | Requires method development; can be more time-consuming and costly than PPT.[4][7] |
| HybridSPE | Combined protein precipitation and selective phospholipid removal via zirconia-coated particles. | Very High | Dramatically reduces phospholipids; simple and fast workflow.[3][8] | Higher cost compared to standard PPT. |
| TurboFlow Technology | Online sample clean-up using turbulent flow chromatography to remove large molecules. | Very High (>99%) | Automated, online removal of proteins and phospholipids.[14] | Requires specialized instrumentation. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantitative determination of ion suppression or enhancement.
Materials:
-
Blank matrix (e.g., plasma from an un-dosed subject)
-
Analyte stock solution of known concentration
-
Reconstitution solvent (typically the initial mobile phase)
-
Your established lipid extraction protocol materials
Procedure:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the analyte stock solution into the reconstitution solvent to achieve the desired final concentration.
-
Set B (Blank Matrix Extract): Process the blank matrix through your entire sample preparation workflow and reconstitute the final extract in the same volume as Set A.
-
Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the analyte stock solution to the same final concentration as Set A.[1]
-
-
LC-MS Analysis: Analyze all three sets of samples using your established LC-MS method.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
A value of 100% indicates no matrix effect.
-
Protocol 2: General Solid-Phase Extraction (SPE) for Phospholipid Removal
This is a generalized protocol using a mixed-mode SPE cartridge. The specific sorbent and solvents should be optimized for your lipids of interest.
Materials:
-
Mixed-mode SPE cartridge (e.g., reversed-phase and anion exchange)
-
Sample extract (e.g., from a protein precipitation step)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water or a weak buffer)
-
Wash solvent (to remove interferences, e.g., 5% methanol (B129727) in water)
-
Elution solvent (to elute lipids, e.g., methanol or acidified methanol)
-
SPE manifold
Procedure:
-
Conditioning: Pass the conditioning solvent (e.g., 1 mL of methanol) through the SPE cartridge to activate the sorbent.[1]
-
Equilibration: Pass the equilibration solvent (e.g., 1 mL of water) through the cartridge to prepare it for the sample.[1]
-
Loading: Load the sample onto the SPE cartridge.[1]
-
Washing: Pass the wash solvent through the cartridge to remove unwanted, weakly bound matrix components like salts.[1]
-
Elution: Pass the elution solvent through the cartridge to collect the lipids of interest.[1]
-
Dry & Reconstitute: Evaporate the eluted sample to dryness under a stream of nitrogen and reconstitute it in a solvent compatible with the LC-MS system.[1]
Visualizations
Caption: A typical experimental workflow for lipid analysis using mass spectrometry.
Caption: Diagram illustrating the concept of ion suppression due to matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. tandfonline.com [tandfonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. e-b-f.eu [e-b-f.eu]
- 7. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Triacylglycerol Analysis by Mass Spectrometry
Welcome to the technical support center for the analysis of triacylglycerols (TAGs) by mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize in-source fragmentation and improve the accuracy of their results.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a problem for triacylglycerol analysis?
A1: In-source fragmentation (ISF) is the unintended fragmentation of ions in the ion source of a mass spectrometer before they reach the mass analyzer.[1][2] This phenomenon occurs in the intermediate pressure region between the atmospheric pressure of the ion source and the high vacuum of the mass analyzer, where collisions with neutral gas molecules can induce fragmentation.[1][3] For triacylglycerols, ISF is problematic because it can lead to:
-
Misidentification of species: Fragment ions can have the same mass-to-charge ratio (m/z) as other endogenous lipids, leading to false positives.[1][4]
-
Inaccurate quantification: The depletion of the intact precursor ion signal due to fragmentation results in an underestimation of the actual TAG concentration.[1][4] Conversely, fragment ions may be incorrectly identified and quantified as other lipid species, leading to their overestimation.[4]
-
Increased spectral complexity: The presence of numerous fragment ions complicates data interpretation.[4]
Q2: Which ionization technique is best for minimizing the in-source fragmentation of triacylglycerols?
A2: Electrospray ionization (ESI) is generally considered a "softer" ionization technique than Atmospheric Pressure Chemical Ionization (APCI) and is often preferred for analyzing intact triacylglycerols.[5][6]
-
ESI typically produces ammoniated [M+NH4]+ or sodiated [M+Na]+ adducts of TAGs with minimal fragmentation.[6][7] The formation of these adducts is crucial for the successful ionization of non-polar molecules like TAGs.[7]
-
APCI is a more energetic technique that often causes in-source fragmentation, leading to the formation of diacylglycerol-like fragment ions [M-RCOO]+.[5][8][9] While this fragmentation can be useful for structural elucidation, it is undesirable when aiming for accurate quantification of intact TAGs.[8]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI) is also a soft ionization technique. However, fragmentation of protonated TAGs can still occur.[10] The addition of a base to the matrix can help to reduce this fragmentation by preventing the formation of protonated species.[10][11]
Q3: What are the most common fragment ions observed for triacylglycerols during in-source fragmentation?
A3: The most common in-source fragmentation pathway for triacylglycerols is the neutral loss of a fatty acid moiety, resulting in the formation of a diacylglycerol (DAG)-like fragment ion.[8][9][12] In positive ion mode, this is typically observed as [M+H-RCOOH]+ with APCI or as the loss of a fatty acid from a sodiated or ammoniated adduct with ESI.[8][13]
Troubleshooting Guide: Reducing In-Source Fragmentation
This guide provides solutions to common issues encountered during the analysis of triacylglycerols by mass spectrometry.
Issue 1: High Abundance of Diacylglycerol-like Fragment Ions in ESI
Possible Cause: The energy in the ion source is too high, leading to the fragmentation of the intact TAG ions. This can be caused by several instrument parameters.
Solutions:
-
Optimize Cone/Fragmentor Voltage: This is one of the most critical parameters influencing in-source fragmentation. A higher cone or fragmentor voltage increases the kinetic energy of the ions, leading to more collisions and fragmentation.[3][14]
-
Recommendation: Systematically decrease the cone/fragmentor voltage in small increments while monitoring the ratio of the intact TAG ion to the fragment ions. Start with the instrument manufacturer's recommended settings and adjust downwards.
-
-
Adjust Source Temperatures: Higher temperatures in the ion source can increase the internal energy of the ions, promoting fragmentation.[3][4]
-
Modify Gas Flow Rates: The sheath and auxiliary gas flow rates can influence the desolvation process and the ion's transit time through the source.
The following diagram illustrates the logical workflow for troubleshooting high in-source fragmentation.
Caption: Workflow for minimizing in-source fragmentation.
Issue 2: Poor Signal Intensity for Intact Triacylglycerol Ions
Possible Cause: Suboptimal ionization efficiency or ion suppression effects.
Solutions:
-
Promote Adduct Formation (ESI): Triacylglycerols are non-polar and require the formation of adducts to be efficiently ionized by ESI.
-
Recommendation: Add a modifier to the mobile phase or infusion solvent. Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (5-10 mM) are commonly used to promote the formation of [M+NH4]+ adducts.[7] For [M+Na]+ or [M+Li]+ adducts, the corresponding salts can be added at low concentrations, though high salt levels can cause signal suppression.[7][16]
-
-
Sample Dilution and Purification: High concentrations of TAGs or co-eluting, more easily ionizable lipids (like phospholipids) can cause ion suppression.[7]
-
Chromatographic Separation: Using liquid chromatography (LC) before mass spectrometry can separate TAGs from other lipid classes, reducing ion suppression.[2][7]
The following diagram shows the decision process for improving TAG signal intensity.
Caption: Decision tree for enhancing TAG signal intensity.
Experimental Protocols
Protocol 1: Systematic Optimization of ESI Source Parameters for Reduced Fragmentation
This protocol describes a systematic approach to optimize ESI source parameters to minimize in-source fragmentation of triacylglycerols.
-
Prepare a Standard Solution: Prepare a solution of a representative triacylglycerol standard (e.g., triolein) at a concentration of approximately 10 µg/mL in a suitable solvent (e.g., isopropanol:acetonitrile:water 2:1:1 v/v/v) containing an adduct-forming modifier (e.g., 10 mM ammonium formate).
-
Initial Instrument Settings: Begin with the mass spectrometer manufacturer's recommended settings for lipid analysis.
-
Direct Infusion: Infuse the standard solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Parameter Optimization (one at a time):
-
Cone/Fragmentor Voltage: While monitoring the mass spectrum, gradually decrease the cone/fragmentor voltage from its initial setting. Record the intensity of the precursor ion (e.g., [M+NH4]+) and the most abundant fragment ion (e.g., [M+NH4-RCOOH]+) at each step. Plot the ratio of fragment to precursor ion intensity versus the voltage to find the point where fragmentation is minimized without significant loss of the total signal.
-
Capillary Temperature: Set the cone/fragmentor voltage to its optimized value. Vary the capillary temperature (e.g., in 25°C increments from 250°C to 350°C) and monitor the precursor and fragment ion intensities to find the optimal setting.[7]
-
Auxiliary Gas Heater Temperature: With the cone voltage and capillary temperature at their optimized values, adjust the auxiliary gas heater temperature (e.g., in 50°C increments from 200°C to 400°C).[7]
-
Sheath and Auxiliary Gas Flow Rates: Sequentially optimize the sheath gas (e.g., in 5-unit increments) and auxiliary gas flow rates.[7]
-
-
Final Evaluation: Once all parameters are optimized, infuse the standard solution again to confirm that in-source fragmentation has been significantly reduced.
Quantitative Data Summary
The extent of in-source fragmentation is highly dependent on the specific instrument and its source design.[1] However, the following table summarizes the general effects of key parameters on triacylglycerol fragmentation.
| Parameter | Effect on Fragmentation | Typical Range for Optimization | Reference |
| Cone/Fragmentor Voltage | Increasing voltage significantly increases fragmentation. | 20 - 100 V (instrument dependent) | [3][14] |
| Capillary Temperature | Higher temperatures can increase fragmentation. | 250 - 350 °C | [4][7] |
| Auxiliary Gas Temperature | Higher temperatures can increase fragmentation. | 200 - 400 °C | [7][15] |
| S-lens RF Level | Higher levels can increase fragmentation. | 50 - 70% | [7] |
Note: The optimal values for these parameters will vary between different mass spectrometer models and should be determined empirically for your specific instrument and application.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. aocs.org [aocs.org]
- 7. benchchem.com [benchchem.com]
- 8. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of triacylglycerol regioisomers in oils and fat using different mass spectrometric and liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reducing fragmentation observed in the matrix-assisted laser desorption/ionization time-of-flight mass spectrometric analysis of triacylglycerols in vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. In-Source Fragmentation in Nontargeted Metabolomics and Lipidomics [escholarship.org]
- 16. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Chromatography of Triglycerides
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the resolution of triglyceride enantiomers in chiral chromatography.
Troubleshooting Guides
This section addresses common issues encountered during the chiral separation of triglycerides.
Issue 1: Poor or No Resolution (Rs < 1.5)
Poor resolution is a common challenge in the chiral chromatography of triglycerides, where enantiomers have very similar physicochemical properties.[1][2] This can manifest as co-eluting or partially overlapping peaks.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | The selection of the CSP is critical for achieving enantioselectivity. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely used for triglyceride separations. If resolution is poor, consider screening different polysaccharide-based columns (e.g., cellulose vs. amylose-based) as they can offer different selectivities.[3] |
| Suboptimal Mobile Phase Composition | The mobile phase composition directly influences the interaction between the analytes and the CSP. For normal-phase chromatography, the type and concentration of the alcohol modifier (e.g., isopropanol (B130326), ethanol) in a nonpolar solvent (e.g., hexane) are key parameters to optimize. Small changes in the modifier concentration can have a significant impact on resolution.[4] |
| Incorrect Flow Rate | Chiral separations are often sensitive to flow rate. A lower flow rate generally allows for more interaction time between the triglycerides and the stationary phase, which can lead to improved resolution, albeit with longer analysis times.[2][5] |
| Inadequate Temperature Control | Temperature can have a complex and sometimes unpredictable effect on chiral separations.[5] Both increasing and decreasing the temperature can potentially improve resolution by altering the thermodynamics of the chiral recognition process.[6] |
| Sample Overload | Injecting too much sample can lead to peak broadening and a loss of resolution. Reduce the injection volume or the sample concentration to see if peak shape and resolution improve. |
Troubleshooting Workflow for Poor Resolution
References
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for 1,3-Dimyristoyl-2-oleoylglycerol (DMO-G) Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of specific triglycerides such as 1,3-Dimyristoyl-2-oleoylglycerol (DMO-G) is critical in various fields, including lipidomics, food science, and the development of lipid-based drug delivery systems. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the separation and quantification of individual triglycerides. This guide provides an objective comparison of a validated HPLC method for DMO-G quantification with other analytical techniques, supported by representative experimental data and detailed methodologies.
Method Performance Comparison
The selection of an analytical method for quantifying DMO-G depends on factors like required sensitivity, selectivity, and the complexity of the sample matrix. While specific validation data for DMO-G is not extensively published, this section presents typical performance characteristics from validated methods for structurally similar triglycerides, which can be considered representative for establishing a robust analytical method for DMO-G.
| Parameter | HPLC-ELSD | HPLC-MS/MS | GC-FID |
| Linearity (R²) | > 0.995[1] | > 0.998[1] | > 0.99[2] |
| Limit of Detection (LOD) | 0.02 - 0.2 µg/mL[1] | 0.1 - 10 ng/mL[1] | 0.001 - 0.330 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.04 - 0.7 µg/mL[1] | 0.5 - 50 ng/mL[1] | 0.001 - 1.000 µg/mL[2] |
| Accuracy (% Recovery) | 90 - 110%[1] | 95 - 105%[1] | 95 - 105%[2] |
| Precision (RSD%) | < 5% (Repeatability)[1] | < 10% (Repeatability)[1] | < 5%[2] |
| < 10% (Intermediate Precision)[1] | < 15% (Intermediate Precision)[1] | ||
| Specificity/Selectivity | Moderate[1] | High[1] | High |
| Robustness | Good[1] | Moderate[1] | Good |
High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) is a robust and widely used method for triglyceride analysis. It is particularly suitable for non-volatile compounds that lack a strong UV chromophore.[3]
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) offers superior sensitivity and selectivity, making it ideal for the analysis of DMO-G in complex biological matrices.[4] The use of Multiple Reaction Monitoring (MRM) allows for highly specific quantification.[5]
Gas Chromatography with Flame Ionization Detection (GC-FID) is a powerful technique for the analysis of volatile and thermally stable compounds. For triglycerides, high-temperature GC is often required.[6] While direct analysis is possible, it often involves derivatization to fatty acid methyl esters (FAMEs).[2]
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of an analytical method. Below are representative protocols for the quantification of DMO-G.
HPLC-ELSD Method for DMO-G Quantification
This protocol describes a general method for the analysis of DMO-G using HPLC with an Evaporative Light Scattering Detector (ELSD).
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the oil or lipid extract into a 10 mL volumetric flask.
-
Dissolve the sample in hexane (B92381) and make up to the mark.
-
For analysis, dilute this stock solution with the initial mobile phase (e.g., Acetonitrile/Isopropanol 70:30 v/v) to a final concentration of approximately 1 mg/mL.[3]
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[3]
2. Chromatographic Conditions:
-
HPLC System: A quaternary or binary HPLC system with a degasser, autosampler, and column oven.[3]
-
Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient of Acetonitrile (A) and Isopropanol (B).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Injection Volume: 10 µL.[1]
3. ELSD Conditions:
-
Detector: Evaporative Light Scattering Detector.
-
Nebulizer Temperature: 30°C.[1]
-
Evaporator Temperature: 30°C.[1]
-
Gas Flow (Nitrogen): 1.5 SLM (Standard Liters per Minute).[1]
4. Validation Parameters:
-
Linearity: Prepare a series of at least five concentrations of DMO-G standard and inject in triplicate. Plot the peak area against concentration and determine the coefficient of determination (R²).[1]
-
Accuracy: Perform recovery studies by spiking a known amount of DMO-G into a blank matrix at three different concentration levels (low, medium, and high). Calculate the percentage recovery.[1]
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at different concentrations.[7]
Alternative Method: LC-MS/MS for Triglyceride Quantification
This protocol outlines a general approach for the sensitive and selective quantification of triglycerides like DMO-G using LC-MS/MS.
1. Sample Preparation (for biological matrices like serum/plasma):
-
To 100 µL of serum or plasma, add an internal standard.
-
Add 300 µL of methanol (B129727) to precipitate proteins and vortex.
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex.
-
Add 250 µL of water to induce phase separation and vortex.
-
Centrifuge to separate the layers and collect the upper organic layer.[4]
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.[4]
2. LC-MS/MS Conditions:
-
Instrumentation: HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[4]
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[4]
-
Mobile Phase A: Acetonitrile/Water (e.g., 60:40 v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[4]
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10 v/v) with the same additives as Mobile Phase A.[4]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for DMO-G.[1]
Visualizing the Workflow and Concepts
To further clarify the experimental and logical processes, the following diagrams are provided.
Caption: Workflow for HPLC method validation.
Caption: Comparison of analytical techniques.
References
A Comparative Analysis of 1,3-Dimyristoyl-2-oleoylglycerol (MOM) and 1,2-Dimyristoyl-3-oleoylglycerol (MMO) for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of lipid-based drug delivery systems, the precise molecular architecture of excipients plays a pivotal role in the formulation's stability, efficacy, and overall performance. This guide provides a detailed comparative analysis of two structurally isomeric triglycerides: 1,3-Dimyristoyl-2-oleoylglycerol (MOM) and 1,2-Dimyristoyl-3-oleoylglycerol (MMO). While direct comparative experimental data for these specific molecules is limited in publicly available literature, this document leverages established principles of lipid chemistry and data from analogous triglyceride isomers to provide a comprehensive overview for researchers and formulation scientists.
Physicochemical Properties: A Tale of Symmetry and Asymmetry
The fundamental distinction between MOM and MMO lies in the positional distribution of their fatty acid constituents along the glycerol (B35011) backbone. MOM is a symmetrical triglyceride with myristic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position. In contrast, MMO is an asymmetrical triglyceride with myristic acid at the sn-1 and sn-2 positions and oleic acid at the sn-3 position. This structural variance is anticipated to significantly influence their physicochemical properties.
Symmetrical disaturated triacylglycerols (SUS), like MOM, are known to have different melting points and solid fat content profiles compared to their asymmetrical (SSU) counterparts, like MMO.[1] The more regular structure of symmetrical triglycerides generally allows for more ordered packing into crystal lattices, which can result in different polymorphic behavior.[2]
| Property | This compound (MOM) | 1,2-Dimyristoyl-3-oleoylglycerol (MMO) | Reference |
| Synonyms | 1,3-Myristin-2-Olein, TG(14:0/18:1/14:0) | - | [3] |
| Molecular Formula | C₄₉H₉₂O₆ | C₄₉H₉₂O₆ | [3] |
| Molecular Weight | 777.3 g/mol | 777.3 g/mol | [3] |
| CAS Number | 66908-04-1 | Not readily available | [3] |
| Structure | Symmetrical | Asymmetrical | [1] |
| Expected Melting Point | Higher than MMO | Lower than MOM | [1] |
| Expected Crystallization Behavior | More ordered packing, potentially leading to more stable polymorphs. | Less efficient packing, may exhibit more complex polymorphic transitions.[2] | |
| Solubility | Slightly soluble in Chloroform and Methanol.[3] | Expected to have similar solubility in nonpolar solvents. |
Synthesis and Characterization
The synthesis of both MOM and MMO can be approached through several routes, including chemical and enzymatic methods. Enzymatic synthesis, particularly using sn-1,3 specific lipases, offers a high degree of regioselectivity, which is crucial for producing structurally defined triglycerides.
Experimental Protocols
Enzymatic Synthesis of this compound (MOM) (Adapted from similar syntheses):
This protocol describes a two-step enzymatic process.
-
Synthesis of 2-Oleoylglycerol:
-
React triolein (B1671897) with an excess of a suitable alcohol (e.g., ethanol) in the presence of an sn-1,3 specific lipase (B570770). This selectively removes the fatty acids from the sn-1 and sn-3 positions, yielding 2-oleoylglycerol.
-
The product can be purified using column chromatography.
-
-
Esterification with Myristic Acid:
-
The purified 2-oleoylglycerol is then esterified with an excess of myristic acid or its activated form (e.g., myristoyl chloride or myristic anhydride) in the presence of an sn-1,3 specific lipase or a chemical catalyst.
-
The final product, MOM, is purified from the reaction mixture using techniques like column chromatography or crystallization.
-
Synthesis of 1,2-Dimyristoyl-3-oleoylglycerol (MMO) (Adapted from similar syntheses):
The synthesis of the asymmetrical MMO is more challenging. A potential route involves:
-
Preparation of 1,2-Dimyristoyl-sn-glycerol:
-
Start with a protected glycerol derivative, such as 3-(triphenylmethyl)glycerol, to block the sn-3 position.
-
Esterify the sn-1 and sn-2 positions with myristic acid.
-
Deprotect the sn-3 position to yield 1,2-Dimyristoyl-sn-glycerol.[4]
-
-
Esterification with Oleic Acid:
-
Esterify the free hydroxyl group at the sn-3 position with oleic acid or its activated form.
-
Purification of the final MMO product is crucial and can be achieved through chromatographic methods.[1]
-
Characterization of Triglyceride Isomers:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate and quantify triglyceride isomers.[5][6]
-
Gas Chromatography (GC): After enzymatic hydrolysis (lipolysis) to release the fatty acids, GC can be used to determine the fatty acid composition at each position of the glycerol backbone.[1]
-
Mass Spectrometry (MS): HPLC coupled with MS (HPLC-MS) is a powerful tool for identifying and characterizing different triglyceride molecular species.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to confirm the identity and purity of the synthesized triglycerides.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting and crystallization behavior of the triglycerides, revealing differences in their thermal properties.[2]
-
X-ray Diffraction (XRD): XRD is employed to study the polymorphic forms of the crystalline triglycerides.[2]
Performance in Drug Delivery Applications
The structural differences between MOM and MMO are expected to translate into distinct performance characteristics when incorporated into lipid-based drug delivery systems like lipid nanoparticles (LNPs). The choice of triglyceride can influence the physical stability, drug loading capacity, and release profile of the formulation.[7][8]
-
Lipid Nanoparticle (LNP) Formation and Stability: The packing efficiency of triglycerides within the LNP core is critical for stability. The more ordered packing of the symmetrical MOM may lead to more stable crystalline structures within the nanoparticle core. Conversely, the irregular shape of the asymmetrical MMO might result in a less ordered, more amorphous lipid core. This could potentially influence drug encapsulation and release.
-
Drug Encapsulation and Release: The physical state of the lipid matrix (solid or liquid) at physiological temperatures, which is influenced by the melting point of the triglyceride, plays a significant role in drug release. The potentially lower melting point of MMO could lead to a more fluid lipid core, which might be advantageous for certain drug release profiles. The choice between a more crystalline (from MOM) or a more amorphous (from MMO) core can be strategically used to control the release kinetics of the encapsulated drug.
Signaling Pathways and Experimental Workflows
While these specific triglycerides are not typically direct modulators of signaling pathways, their role as components of drug delivery systems is to ensure the therapeutic agent reaches its target to exert its effect on specific pathways. The workflow for developing and evaluating LNP formulations containing these lipids would follow a logical progression.
The following diagram illustrates the conceptual difference in the molecular structure of MOM and MMO.
Conclusion
The choice between this compound and 1,2-Dimyristoyl-3-oleoylglycerol in the design of lipid-based drug delivery systems will depend on the desired physicochemical properties of the final formulation. The symmetrical structure of MOM is likely to impart a higher melting point and a more ordered crystalline structure, potentially leading to more stable nanoparticles with a more controlled, slower drug release. In contrast, the asymmetrical nature of MMO may result in a lower melting point and a less ordered lipid matrix, which could be beneficial for achieving a faster drug release or for encapsulating drugs that are more compatible with a less crystalline environment.
Given the scarcity of direct comparative data, researchers are encouraged to perform head-to-head experimental evaluations to determine the optimal triglyceride isomer for their specific drug delivery application. The experimental protocols and characterization techniques outlined in this guide provide a framework for such investigations.
References
- 1. Synthesis and analysis of symmetrical and nonsymmetrical disaturated/monounsaturated triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Unraveling the Complexity of Triacylglycerol Isomers: A Comparative Mass Spectrometry Guide
For researchers, scientists, and drug development professionals navigating the intricate world of lipidomics, the precise identification and quantification of triacylglycerol (TAG) isomers is a critical yet challenging task. This guide provides an objective comparison of leading mass spectrometry (MS)-based methodologies, supported by experimental data, to empower informed decisions in analytical strategy.
Triacylglycerols, the primary components of fats and oils, exhibit immense structural diversity, including regioisomers (variations in fatty acid position on the glycerol (B35011) backbone) and isomers with different fatty acid compositions that are isobaric (having the same mass). Distinguishing these isomers is crucial for understanding their distinct metabolic fates and biological functions. Mass spectrometry, often coupled with liquid chromatography (LC) or ion mobility (IM), has emerged as a powerful tool for in-depth TAG isomer analysis.[1][2][3][4]
This guide delves into the principles, workflows, and comparative performance of key MS techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS) with various ionization sources, tandem mass spectrometry (MS/MS) for structural elucidation, and innovative approaches like Electron Impact Excitation of Ions from Organics (EIEIO) and Ion Mobility Mass Spectrometry (IMS-MS).
Comparative Analysis of MS Techniques for TAG Isomer Quantification
The accurate quantification of TAG regioisomers is a significant challenge. Different MS methods offer varying degrees of success. A study comparing several techniques for the quantification of sn-ABA and sn-AAB regioisomers of four common TAGs (LLO, LOO, POO, and PPO) in natural oils provides valuable comparative data. The methods analyzed include positive ion Atmospheric Pressure Chemical Ionization (APCI)-MS, positive ion Electrospray Ionization (ESI)-MS/MS, and negative ion chemical ionization (NICI)-MS/MS.[5][6] The results, summarized below, demonstrate the utility and reliability of these methods in determining the regioisomeric structure of TAGs, with no statistically significant differences found between them.[5][6]
| Triacylglycerol | Sample | LC/APCI-MS (% sn-ABA) | LC/ESI-MS/MS (% sn-ABA) | Direct Inlet Ammonia NICI-MS/MS (% sn-ABA) |
| LLO (18:2/18:2/18:1) | Rapeseed Oil | 7.7 ± 6.5 | 7.7 ± 6.5 | 7.7 ± 6.5 |
| Sunflower Seed Oil | 12.2 ± 6.9 | 12.2 ± 6.9 | 12.2 ± 6.9 | |
| LOO (18:2/18:1/18:1) | Rapeseed Oil | 57.9 ± 3.3 | 57.9 ± 3.3 | 57.9 ± 3.3 |
| Sunflower Seed Oil | 34.0 ± 5.2 | 34.0 ± 5.2 | 34.0 ± 5.2 | |
| POO (16:0/18:1/18:1) | Rapeseed Oil | 4.5 ± 6.1 | 4.5 ± 6.1 | 4.5 ± 6.1 |
| Sunflower Seed Oil | 1.4 ± 2.8 | 1.4 ± 2.8 | 1.4 ± 2.8 | |
| Lard | 95.3 ± 3.2 | 95.3 ± 3.2 | 95.3 ± 3.2 | |
| PPO (16:0/16:0/18:1) | Lard | 4.9 ± 5.6 | 4.9 ± 5.6 | 4.9 ± 5.6 |
| Data synthesized from a study by Kuklev and Smith (2007).[5][6] |
It is important to note that the study found that an LC/APCI-MS/MS method was not suitable for quantifying TAG regioisomers because the formation of diacylglycerol (DAG) fragment ions was not clearly dependent on the positional distribution of the fatty acids.[5][6]
Experimental Workflows and Methodologies
The successful analysis of TAG isomers hinges on a well-defined experimental workflow. The following diagrams illustrate the general steps involved in different MS-based approaches.
Figure 1. General workflow for LC-MS based TAG isomer analysis.
Detailed Methodological Approaches
1. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a cornerstone for TAG analysis, providing separation of complex mixtures prior to mass analysis.[7]
-
Chromatography: Reversed-phase liquid chromatography (RPLC) is commonly employed, often with C18 columns, to separate TAGs based on their acyl chain length and degree of unsaturation.[2] While comprehensive separation of all regioisomers is challenging with standard C18 columns, it is effective for profiling TAG species.[2] Chiral chromatography can be used for the separation of enantiomers.[2]
-
Ionization:
-
Atmospheric Pressure Chemical Ionization (APCI): This technique is well-suited for TAG analysis and often provides fragment ions (diacylglycerol-like fragments) that are informative for identifying the fatty acids at the sn-1/3 positions.[5][6][8]
-
Electrospray Ionization (ESI): A soft ionization technique that typically produces adduct ions (e.g., [M+NH₄]⁺, [M+Na]⁺, [M+Li]⁺).[1][9] The choice of adduct can influence fragmentation patterns in subsequent MS/MS analysis.[10]
-
Experimental Protocol: LC-APCI-MS for Regioisomer Quantification
-
Sample Preparation: Extract lipids from the sample (e.g., oils, fats) using a suitable method like Folch or Bligh-Dyer.
-
Chromatography:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of solvents such as acetonitrile, isopropanol, and hexane.[11]
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ion APCI.
-
Principle: The method relies on the preferential loss of fatty acids from the sn-1/3 positions of the protonated molecule [M+H]⁺, leading to the formation of diacylglycerol (DAG) fragment ions.[5][6] The relative abundance of these fragment ions allows for the quantification of regioisomers.[12]
-
Figure 2. Key steps in fragmentation-based TAG isomer analysis.
2. Tandem Mass Spectrometry (MS/MS)
MS/MS is indispensable for the structural elucidation of TAGs. By isolating a specific precursor ion and subjecting it to fragmentation, detailed structural information can be obtained.
-
Collision-Induced Dissociation (CID): The most common fragmentation technique. The fragmentation of TAG adducts can provide information about the fatty acid composition and, in some cases, their positions on the glycerol backbone.[9][13] For instance, the fragmentation of lithiated TAG adducts can be particularly informative for structural identification.[1]
-
Electron Impact Excitation of Ions from Organics (EIEIO): A powerful technique that uses energetic electrons to fragment TAG ions. EIEIO allows for the assignment of acyl groups to the sn-2 or sn-1/3 positions and can even help determine the location of double bonds within the fatty acid chains.[14]
3. Ion Mobility Mass Spectrometry (IMS-MS)
IMS-MS adds another dimension of separation based on the size, shape, and charge of the ions. This technique can separate isomeric lipids that are indistinguishable by mass alone.[1][15]
-
Cyclic Ion Mobility Spectrometry (cIMS): This advanced form of IMS allows for high-resolution separation of TAG isomers, including positional, configurational (cis/trans), and double bond positional isomers.[10] A study on cIMS-MS concluded that sodium adducts were optimal for the efficient separation of various TAG isomer types.[10]
Advanced and Emerging Techniques
-
Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight/Time-of-Flight (MALDI-TOF/TOF): This technique, particularly with high-energy CID, can induce charge-remote fragmentation, providing detailed structural information, including the position of double bonds.[13]
-
Ozone-Induced Dissociation (OzID): This method utilizes ion-molecule reactions with ozone within the mass spectrometer to pinpoint the location of carbon-carbon double bonds in the fatty acyl chains.[9]
Conclusion
The analysis of triacylglycerol isomers is a complex but achievable goal with modern mass spectrometry. The choice of methodology depends on the specific research question, the complexity of the sample, and the available instrumentation.
-
For routine quantification of known regioisomers , LC-MS with APCI or ESI ionization coupled with MS/MS offers a robust and reliable approach.
-
For in-depth structural characterization , including the determination of double bond positions and unambiguous regioisomer assignment, advanced techniques like EIEIO, high-energy CID (e.g., MALDI-TOF/TOF), and OzID are invaluable.
-
For the separation of complex isomeric mixtures , ion mobility mass spectrometry, especially cyclic IMS, provides an additional dimension of separation that can resolve isomers intractable by chromatography alone.
As the field of lipidomics continues to evolve, the integration of these powerful MS-based strategies will undoubtedly lead to a deeper understanding of the crucial roles that specific triacylglycerol isomers play in health and disease.
References
- 1. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utupub.fi [utupub.fi]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of triacylglycerol regioisomers in oils and fat using different mass spectrometric and liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Separation of triacylglycerol (TAG) isomers by cyclic ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Structural Analysis of Triacylglycerols by Using a MALDI-TOF/TOF System with Monoisotopic Precursor Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural identification of triacylglycerol isomers using electron impact excitation of ions from organics (EIEIO) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical tagging mass spectrometry: an approach for single-cell omics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Triacylglycerol Profiling: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, accurate and comprehensive analysis of triacylglycerols (TAGs) is paramount for advancements in nutrition, food science, and therapeutics. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for triacylglycerol profiling, supported by experimental data and protocols.
Triacylglycerols, the primary constituents of fats and oils, are crucial for energy storage and various metabolic processes.[1] Their immense structural diversity, arising from different fatty acid compositions and positional arrangements on the glycerol (B35011) backbone, presents a significant analytical challenge.[1] The choice between HPLC and GC-MS for TAG analysis depends on the specific research question, the nature of the sample, and the desired level of detail.
High-Performance Liquid Chromatography (HPLC) for Intact Triacylglycerol Analysis
HPLC has emerged as a robust and versatile tool for the comprehensive analysis of intact TAGs.[1] It separates molecules based on their polarity and hydrophobicity, offering high-resolution separation of TAG species.[1] When coupled with a mass spectrometer (HPLC-MS), it provides both separation and structural elucidation.[1]
Several HPLC methods are employed for TAG analysis, with Non-Aqueous Reversed-Phase (NARP) HPLC and Silver-Ion HPLC being two prominent approaches.[2] NARP-HPLC separates TAGs based on their equivalent carbon number (ECN), which considers both the total number of carbon atoms and the degree of unsaturation in the fatty acid chains.[2][3] Silver-Ion HPLC, on the other hand, excels at separating TAGs based on the number and configuration of double bonds.[2]
Common detectors used with HPLC for TAG analysis include Mass Spectrometry (MS), Evaporative Light Scattering Detectors (ELSD), and Charged Aerosol Detectors (CAD).[2][3] MS detectors, particularly with soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), allow for the identification of TAGs based on their mass-to-charge ratio and fragmentation patterns.[1][2] ELSD and CAD are universal detectors suitable for non-volatile analytes like TAGs, but their response can be non-linear.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling
Traditionally, GC-MS analysis of TAGs involves a derivatization step, typically transesterification, to convert the non-volatile TAGs into volatile fatty acid methyl esters (FAMEs).[5][6] This approach provides detailed information about the fatty acid composition of the sample but loses information about the original TAG structure.[7]
Advancements in column technology have led to the development of high-temperature GC (HT-GC), which allows for the analysis of intact TAGs.[4][7] However, this technique presents challenges, including the potential for thermal degradation of unsaturated TAGs at high temperatures.[8][9]
GC-MS offers high sensitivity and specificity, making it excellent for identifying and quantifying individual fatty acids, even at low concentrations.[10] The electron ionization (EI) source in GC-MS provides reproducible fragmentation patterns that are useful for library matching and compound identification.
Quantitative Comparison of HPLC and GC-MS for Triacylglycerol Profiling
The choice between HPLC and GC-MS often involves a trade-off between analyzing intact molecules and detailed compositional analysis. The following table summarizes key quantitative and qualitative parameters for each technique.
| Parameter | HPLC | GC-MS |
| Analyte Form | Intact Triacylglycerols | Fatty Acid Methyl Esters (FAMEs) or Intact TAGs (HT-GC) |
| Information Provided | Molecular species, regioisomers, enantiomers | Fatty acid composition and relative abundance |
| Sample Preparation | Simple dissolution and filtration[1][2] | Derivatization (transesterification) required for FAMEs analysis[6][11] |
| Sensitivity | Generally lower than GC-MS for FAMEs[12] | High sensitivity, especially for FAMEs[10][12] |
| Linearity | Detector dependent (MS offers good linearity, ELSD/CAD can be non-linear)[4] | Good linearity with Flame Ionization Detector (FID) and MS |
| Analysis Time | Can be rapid (e.g., 15-minute runs)[12] | Typically longer due to temperature programming |
| Resolution | Good resolution of TAG molecules[13] | Excellent resolution of FAMEs[5] |
| Key Advantage | Analysis of intact TAGs, preserving structural information | Detailed and accurate fatty acid composition |
| Key Limitation | Lower sensitivity for trace components compared to GC-MS of FAMEs | Loss of TAG structure information (FAMEs), potential for thermal degradation (HT-GC)[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for both HPLC and GC-MS analysis of triacylglycerols.
HPLC-MS Protocol for Intact Triacylglycerol Analysis
This protocol is a general guideline for the analysis of intact TAGs from oil samples using reversed-phase HPLC coupled with mass spectrometry.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the oil sample into a vial.
-
Add 1 mL of a suitable solvent mixture (e.g., isopropanol (B130326)/acetonitrile (B52724), 1:1 v/v) to dissolve the sample.
-
Vortex the sample for 1 minute to ensure complete dissolution.[1]
-
Filter the solution through a 0.2 µm PTFE syringe filter into an autosampler vial.[1][2]
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a column oven and a mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2]
-
Mobile Phase: A binary gradient of acetonitrile and isopropanol is often employed.[2]
-
Flow Rate: Typically 1.0 mL/min.[2]
-
Column Temperature: Maintained at a controlled temperature, for example, 30°C.
-
Injection Volume: 5-20 µL.[2]
3. Mass Spectrometry Conditions:
-
MS Detection: Full scan mode to acquire mass spectra of the eluting TAGs. Tandem MS (MS/MS) can be used for structural elucidation.[1]
GC-MS Protocol for Fatty Acid Methyl Ester (FAME) Analysis
This protocol outlines the steps for analyzing the fatty acid composition of TAGs after conversion to FAMEs.
1. Sample Preparation (Transesterification):
-
Place approximately 10-20 mg of the oil sample into a screw-capped tube.
-
Add 2 mL of a 0.5 M solution of sodium methoxide (B1231860) in methanol.
-
Heat the mixture in a water bath at 50°C for 10-15 minutes with occasional shaking.
-
After cooling, add 2 mL of n-hexane and 5 mL of distilled water.
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the upper hexane (B92381) layer containing the FAMEs to a clean vial for GC-MS analysis.
2. GC-MS System and Conditions:
-
GC System: A gas chromatograph equipped with a mass spectrometer.
-
Column: A polar capillary column (e.g., a wax-type column, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for FAME separation.[11]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.[6]
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at 100°C, holding for 2 minutes, then ramping to 240°C at a rate of 3°C/min, and holding for 10 minutes.
-
Injection Volume: 1 µL in split or splitless mode.[11]
3. Mass Spectrometry Conditions:
-
Ionization Source: Electron Ionization (EI) at 70 eV.[11]
-
MS Detection: Full scan mode to acquire mass spectra of the eluting FAMEs.
Visualization of Experimental Workflow
The following diagram illustrates the general experimental workflow for triacylglycerol profiling using either HPLC or GC-MS.
Conclusion
Both HPLC and GC-MS are indispensable techniques for triacylglycerol profiling, each offering unique advantages. HPLC, particularly when coupled with mass spectrometry, excels in the analysis of intact TAGs, providing valuable information on their molecular structure.[1] This is crucial for understanding the functional properties of fats and oils and for developing structured lipids. GC-MS, on the other hand, remains the gold standard for detailed fatty acid compositional analysis due to its high resolution and sensitivity for FAMEs.[5]
For a comprehensive understanding of a sample's lipid profile, a synergistic approach utilizing both HPLC for intact TAG analysis and GC-MS for fatty acid composition is often the most effective strategy.[11][14] The choice of method should be guided by the specific analytical goals, the complexity of the sample matrix, and the available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. aocs.org [aocs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Overview of Gas Chromatography-Mass Spectrometry (GC-MS) - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 11. HPLC/HRMS and GC/MS for Triacylglycerols Characterization of Tuna Fish Oils Obtained from Green Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid Detection and Quantification of Triacylglycerol by HPLC–ELSD in Chlamydomonas reinhardtii and Chlorella Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Accuracy and Precision in Lipid Quantification: A Comparative Analysis
The quantification of lipids, a diverse group of molecules with critical roles in health and disease, presents unique analytical challenges. The ideal quantification method should be not only sensitive and specific but also accurate (close to the true value) and precise (reproducible). This guide focuses on four widely used techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD).
Performance Metrics: A Quantitative Comparison
The selection of an analytical platform for lipid quantification often involves a trade-off between sensitivity, specificity, accuracy, and throughput. The following tables summarize the typical accuracy and precision of the discussed methods based on published validation studies.
Table 1: Comparison of Accuracy in Lipid Quantification Methods
| Method | Analyte/Matrix | Accuracy (% Recovery or % Bias) | Reference |
| LC-MS/MS (Stable Isotope Dilution) | Multiple lipid species in human plasma | Generally within ±15% of the nominal value. Bias for some fatty acids can range from -10% to -1%.[1] | --INVALID-LINK-- |
| NMR Spectroscopy | Lipoproteins and major lipid classes in serum | High accuracy for absolute quantification when using an internal standard. Results are in good agreement with other methods. | [2] |
| GC-FID | Fatty Acid Methyl Esters (FAMEs) in food fats | Recoveries typically range from 86.2% to 92.5%.[3] For major fatty acids in shark liver oil, recoveries were satisfactory.[4] | [3][4] |
| HPLC-CAD | Phospholipids (B1166683) in liposomes | Average recoveries of 98.7% to 99.5%.[5] For phospholipids in biological material, recovery was between 95% and 110%.[6] | [5][6] |
Table 2: Comparison of Precision in Lipid Quantification Methods
| Method | Analyte/Matrix | Precision (Repeatability/Intermediate Precision as %RSD) | Reference |
| LC-MS/MS (Stable Isotope Dilution) | Comprehensive lipidome in human plasma | For a large-scale study, over 800 lipid species had a relative standard deviation (RSD) of less than 30% across 16 batches.[7] | [7] |
| NMR Spectroscopy | Major lipid constituents in fish oil | Highly reproducible with RSDs ranging from 0.3% to 2% for 13C NMR and 0.5% to 2.5% for 1H NMR.[2] | [2] |
| GC-FID | Fatty Acid Methyl Esters (FAMEs) in food fats | Repeatability (intra-day precision) typically between 0.89% and 2.34% RSD. Reproducibility (inter-day precision) between 1.46% and 3.72% RSD.[8] | [8] |
| HPLC-CAD | Phospholipids in biological material | Precision and intermediate precision ranged from 3.5% to 9.0% RSD.[6] For phospholipids in liposomes, RSDs were between 0.8% and 1.5%.[5] | [5][6] |
Experimental Workflows and Methodologies
The accuracy and precision of lipid quantification are intrinsically linked to the experimental workflow. The following diagram illustrates a generalized workflow for lipid analysis, highlighting the key stages from sample preparation to data analysis.
Caption: A generalized workflow for lipid quantification experiments.
Detailed Experimental Protocols
Lipid Extraction (Folch Method)
The Folch method is a widely used liquid-liquid extraction technique for separating lipids from other cellular components.[9][10][11]
-
Homogenization: Homogenize the tissue sample in a chloroform (B151607):methanol (2:1, v/v) mixture to a final volume 20 times that of the sample.[9]
-
Agitation: Agitate the mixture for 15-20 minutes at room temperature.[9]
-
Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution, vortex, and centrifuge at low speed to separate the mixture into two phases.[9][10]
-
Lipid Collection: The lower chloroform phase, containing the lipids, is carefully collected.
-
Solvent Evaporation: The chloroform is evaporated under a stream of nitrogen or using a rotary evaporator to yield the total lipid extract.[9][10]
Fatty Acid Analysis by GC-FID
This method is a gold standard for the analysis of fatty acid profiles. It requires the conversion of fatty acids to their more volatile fatty acid methyl esters (FAMEs).[12][13][14]
-
Derivatization (Transesterification): The extracted lipids are methylated, typically using a reagent like 14% boron trifluoride in methanol, and heated (e.g., at 100°C for 30 minutes).[15]
-
FAME Extraction: After cooling, water and an organic solvent (e.g., hexane) are added to extract the FAMEs.[15]
-
GC-FID Analysis:
-
Injection: An aliquot of the FAMEs in a suitable solvent is injected into the gas chromatograph.
-
Separation: FAMEs are separated on a polar capillary column (e.g., DB-23 or similar).[15]
-
Detection: The separated FAMEs are detected by a flame ionization detector.
-
-
Quantification: The concentration of each fatty acid is determined by comparing its peak area to that of an internal standard and a calibration curve.[15]
Quantitative Lipid Profiling by LC-MS/MS with Stable Isotope Dilution
This approach offers high specificity and sensitivity and is considered a gold standard for quantitative lipidomics.[7][16]
-
Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard for each lipid class or individual lipid species is added to the sample before extraction.
-
Lipid Extraction: Lipids are extracted using a suitable method, such as the Folch method.
-
LC Separation: The lipid extract is injected into an HPLC or UPLC system, and lipids are separated based on their physicochemical properties, typically using a reversed-phase column.
-
MS/MS Detection: The separated lipids are ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer. Specific precursor-product ion transitions are monitored for both the endogenous lipids and their stable isotope-labeled internal standards.
-
Quantification: The concentration of each lipid is determined by calculating the ratio of the peak area of the endogenous lipid to its corresponding stable isotope-labeled internal standard and comparing this ratio to a calibration curve.[16]
Quantitative NMR of Plasma Lipids
NMR spectroscopy provides a non-destructive and highly reproducible method for quantifying major lipid classes in biological fluids like plasma.[2][17][18]
-
Sample Preparation: A small volume of plasma or serum (e.g., 350 µL) is mixed with a deuterated buffer containing a known concentration of an internal standard (e.g., TSP).[18]
-
NMR Data Acquisition: The sample is placed in an NMR tube, and a proton (¹H) NMR spectrum is acquired. Specific pulse sequences can be used to suppress the water signal and to edit the spectrum to highlight certain lipid signals.
-
Spectral Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.
-
Quantification: The concentrations of different lipid classes (e.g., triglycerides, phospholipids, cholesterol) are determined by integrating the areas of their specific resonance signals in the NMR spectrum and normalizing them to the signal of the internal standard.[19]
Comparative Analysis of Methodologies
The choice of a lipid quantification method depends on the specific research question, the lipid classes of interest, and the required level of accuracy, precision, and throughput.
Caption: A conceptual comparison of different lipid quantification approaches.
LC-MS/MS with stable isotope dilution stands out for its high accuracy, precision, and specificity, making it the gold standard for targeted quantitative lipidomics. However, it requires sophisticated instrumentation and the availability of appropriate stable isotope-labeled internal standards.
NMR spectroscopy offers excellent reproducibility and is a non-destructive technique, allowing for the analysis of intact samples with minimal preparation. Its main limitation is its lower sensitivity compared to mass spectrometry.
GC-FID is a robust and reliable method for the detailed analysis of fatty acid composition. Its primary drawback is the requirement for derivatization, which can introduce variability.
HPLC-CAD provides a universal detection method for non-volatile lipids, overcoming the limitations of UV detection for many lipid classes. It offers good precision and accuracy, particularly for major lipid classes like phospholipids.
References
- 1. Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Spectroscopy as a Robust Tool for the Rapid Evaluation of the Lipid Profile of Fish Oil Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jppres.com [jppres.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Glycerophospholipids in Biological Material Using High-Performance Liquid Chromatography with Charged Aerosol Detector HPLC-CAD—A New Approach for Isolation and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An accurate and reliable method for identification and quantification of fatty acids and trans fatty acids in food fats samples using gas chromatography - Arabian Journal of Chemistry [arabjchem.org]
- 9. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 10. Lipid extraction by folch method | PPTX [slideshare.net]
- 11. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 12. s4science.at [s4science.at]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. gcms.cz [gcms.cz]
- 15. benchchem.com [benchchem.com]
- 16. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Qualitative and Quantitative NMR Approaches in Blood Serum Lipidomics | Springer Nature Experiments [experiments.springernature.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Quantitative Analysis of 1,3-Dimyristoyl-2-oleoylglycerol in Mixtures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise quantification of 1,3-Dimyristoyl-2-oleoylglycerol (DMO-G) is critical in various research and development settings, particularly in the formulation of lipid-based drug delivery systems where it can influence the stability, encapsulation efficiency, and release profile of therapeutic agents. This guide provides a comprehensive comparison of the primary analytical techniques used for the quantitative analysis of DMO-G in complex mixtures: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Performance Comparison of Analytical Techniques
The choice of analytical method for the quantification of DMO-G depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and the desired structural information. The following tables summarize the key performance characteristics of HPLC-MS, GC-MS, and NMR for triglyceride analysis, based on a synthesis of data from various validation studies.
Table 1: Performance Characteristics of HPLC-MS for Triglyceride Analysis
| Validation Parameter | Typical Performance |
| Accuracy (Recovery) | 93.33 ± 0.22% |
| Precision (RSD%) | < 2%[1] |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.005 mg/g[1] |
| Limit of Quantitation (LOQ) | 0.016 mg/g[1] |
Table 2: Performance Characteristics of GC-MS for Triglyceride Analysis
| Validation Parameter | Typical Performance |
| Accuracy (Recovery) | 95-105%[1] |
| Precision (RSD%) | < 5%[1] |
| Linearity (R²) | > 0.99[1] |
| Limit of Detection (LOD) | 0.001 - 0.330 µg/mL[1] |
| Limit of Quantitation (LOQ) | 0.001 - 1.000 µg/mL[1] |
Table 3: Performance Characteristics of ¹H-NMR for Triglyceride Analysis
| Validation Parameter | Typical Performance |
| Accuracy (Recovery) | Method dependent, can achieve high accuracy with proper standards |
| Precision (RSD%) | < 5% |
| Linearity (R²) | Not applicable (direct quantification) |
| Limit of Detection (LOD) | Higher than MS-based methods (µg to mg range) |
| Limit of Quantitation (LOQ) | Higher than MS-based methods (µg to mg range) |
Experimental Protocols
Detailed and robust experimental protocols are essential for achieving accurate and reproducible quantification of DMO-G. Below are representative methodologies for HPLC-MS, GC-MS, and ¹H-NMR analysis.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS allows for the analysis of intact triglycerides, providing direct information about the molecular species present in a sample without the need for derivatization.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the lipid mixture.
-
Dissolve the sample in 1 mL of a suitable organic solvent mixture (e.g., chloroform (B151607):methanol, 2:1 v/v).
-
Vortex the sample until fully dissolved.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
Instrumentation and Conditions:
-
HPLC System: A high-performance liquid chromatograph equipped with a binary or quaternary pump, autosampler, and column oven.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed. For example:
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Positive ion mode is typically used for the detection of triglyceride adducts (e.g., [M+NH₄]⁺).
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for profiling.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and robust technique for fatty acid profiling of triglycerides after transesterification to fatty acid methyl esters (FAMEs). Quantification of the parent triglyceride is inferred from the FAME composition.
Sample Preparation (Transesterification):
-
Accurately weigh approximately 5 mg of the lipid mixture into a screw-cap glass tube.
-
Add 1 mL of 0.5 M sodium methoxide (B1231860) in methanol.
-
Cap the tube and heat at 50°C for 10 minutes.
-
After cooling, add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.
-
Vortex thoroughly and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.[1]
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID) or mass spectrometer.
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 5°C/min, and hold for 10 minutes.
-
Mass Spectrometer: Electron ionization (EI) source at 70 eV.
-
Data Acquisition: Full scan mode (e.g., m/z 50-550).
Quantitative Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR offers a non-destructive method for the absolute quantification of lipids without the need for extensive calibration curves, by using an internal standard.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the lipid mixture into an NMR tube.
-
Add a known amount of a suitable internal standard (e.g., 1,3,5-trichlorobenzene).
-
Add 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Cap the NMR tube and vortex until the sample and internal standard are completely dissolved.
Instrumentation and Conditions:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton-observe probe.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Acquisition Parameters:
-
Pulse sequence: A standard single-pulse experiment (e.g., zg30).
-
Relaxation delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Number of scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the characteristic signals of DMO-G (e.g., the olefinic protons of the oleoyl (B10858665) chain at ~5.3 ppm and the glycerol (B35011) backbone protons) and the signal of the internal standard.
-
Experimental Workflows
Comparison with Alternatives
In the context of drug development, particularly in lipid-based formulations like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), DMO-G is often chosen for its specific physical and chemical properties. However, several alternatives are also commonly employed, each with its own set of characteristics that can influence formulation performance.
Common Alternatives to this compound (DMO-G):
-
1,3-Dipalmitoyl-2-oleoylglycerol (DPO-G): Structurally very similar to DMO-G, but with longer saturated fatty acid chains (palmitic acid, C16:0) at the sn-1 and sn-3 positions.[2][3] This difference in chain length can affect the melting point and crystallinity of the lipid matrix.
-
Tripalmitin (B1682551) (PPP): A triglyceride composed of three palmitic acid molecules.[4] It has a higher melting point than DMO-G and can form more ordered crystalline structures in lipid nanoparticles.
-
Tristearin (SSS): A triglyceride with three stearic acid (C18:0) molecules.[4] It has an even higher melting point than tripalmitin and is used to create highly stable, solid lipid matrices.
Table 4: Comparison of DMO-G with Common Alternatives in Lipid Formulations
| Feature | This compound (DMO-G) | 1,3-Dipalmitoyl-2-oleoylglycerol (DPO-G) | Tripalmitin (PPP) | Tristearin (SSS) |
| Fatty Acid Composition | Myristic (C14:0), Oleic (C18:1), Myristic (C14:0) | Palmitic (C16:0), Oleic (C18:1), Palmitic (C16:0) | Palmitic (C16:0), Palmitic (C16:0), Palmitic (C16:0) | Stearic (C18:0), Stearic (C18:0), Stearic (C18:0) |
| Melting Point | Lower | Intermediate | Higher | Highest |
| Crystallinity | Less ordered due to the unsaturated oleic acid | Moderately ordered | Highly ordered | Very highly ordered |
| Potential Impact on Drug Formulation | Can lead to more amorphous lipid matrices, potentially higher drug loading for some drugs, and faster drug release. | Provides a balance between solid matrix formation and some degree of disorder, influencing drug encapsulation and release. | Forms a very stable, solid matrix, which can be beneficial for controlled drug release but may lead to lower drug loading. | Creates a highly stable and rigid matrix, suitable for sustained-release formulations, but may have limitations in drug solubility. |
The choice between DMO-G and its alternatives will depend on the specific requirements of the drug delivery system, including the desired release profile, the physicochemical properties of the active pharmaceutical ingredient (API), and the required stability of the formulation. The analytical methods described in this guide are applicable to the quantification of these alternatives as well, allowing for a comprehensive characterization of the lipid components in a formulation.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,3-Dipalmitoyl-2-oleoylglycerol | C53H100O6 | CID 11308890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Dipalmitoyl-2-oleoyl Glycerol, 2190-25-2 | BroadPharm [broadpharm.com]
- 4. Synthesis, NMR spectroscopic investigations and absolute quantification of dietary triacylglycerols [opus.constructor.university]
A Researcher's Guide to Cross-Validation of Analytical Platforms for Lipidomics
This guide provides an objective comparison of common analytical platforms used in lipidomics, tailored for researchers, scientists, and professionals in drug development. It offers a comprehensive overview of performance metrics, detailed experimental protocols, and visual workflows to aid in platform selection and inter-study validation.
Overview of Major Lipidomics Platforms
The large-scale analysis of lipids, or lipidomics, presents a significant analytical challenge due to the vast chemical diversity and complexity of the lipidome. Mass spectrometry (MS) is the core technology for lipid profiling, primarily utilized in two distinct workflows: Liquid Chromatography-Mass Spectrometry (LC-MS) and Shotgun Lipidomics (direct infusion MS).[1][2][3][4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This approach separates lipids based on their physicochemical properties using liquid chromatography before they enter the mass spectrometer.[6][7] The added dimension of chromatographic separation allows for the resolution of isomeric and isobaric lipid species that are indistinguishable by mass alone.[6] LC-MS can be performed in two modes:
-
Untargeted LC-MS: Aims to detect and identify as many lipids as possible in a sample to provide a comprehensive profile, making it ideal for biomarker discovery.[2][6]
-
Targeted LC-MS: Focuses on accurately quantifying a predefined list of specific lipids using methods like Multiple Reaction Monitoring (MRM).[8][9] This approach offers high sensitivity and specificity, making it suitable for validating findings from untargeted studies.[10]
-
-
Shotgun Lipidomics (Direct Infusion MS): This high-throughput technique involves infusing a total lipid extract directly into the mass spectrometer without prior chromatographic separation.[5][7][11] It relies on the distinct fragmentation patterns of different lipid classes for identification and quantification.[4][5] While it is faster and avoids chromatographic issues, it struggles with isomeric lipid separation and can be susceptible to ion suppression from highly abundant lipid classes.[4][11]
Performance Comparison of Analytical Platforms
The choice of platform significantly impacts the depth, breadth, and reproducibility of a lipidomics study. Inter-laboratory comparison exercises, such as those using the National Institute of Standards and Technology (NIST) Standard Reference Material (SRM) 1950, are crucial for harmonizing results across different workflows.[12][13] A cross-platform comparison between a targeted and an untargeted LC-MS approach found that while a similar number of lipids were detected, the overlap was only around 35-57%.[2]
Below is a summary of key performance metrics for the major platforms.
| Performance Metric | Untargeted LC-MS | Targeted LC-MS | Shotgun Lipidomics |
| Lipid Coverage | Broad, comprehensive profiling of thousands of features.[2] | Focused, predefined list of hundreds to ~1900 lipids.[9][14] | Broad, hundreds of lipids across major classes.[4] |
| Quantitative Precision | Moderate; Relative Standard Deviations (RSDs) often 15-30%. | High; RSDs typically <15-20%.[2][15] | Moderate to High; dependent on internal standards.[4] |
| Isomer Separation | Yes, excellent capability with appropriate chromatography (e.g., RP, HILIC).[6] | Yes, dependent on the chromatographic method employed.[9] | No, cannot distinguish between isomers without ancillary techniques like ion mobility.[11] |
| Throughput | Lower (e.g., 20-30 min/sample).[10] | Moderate (e.g., 8-15 min/sample).[16] | High (e.g., 1-2 min/sample).[5][11] |
| Primary Application | Discovery, hypothesis generation, biomarker identification.[6] | Biomarker validation, quantitative analysis of specific pathways.[8][10] | High-throughput screening, rapid profiling of large cohorts.[11] |
Experimental Protocols and Workflows
A standardized workflow is critical for generating high-quality, reproducible lipidomics data.[17] The process encompasses sample preparation, data acquisition, and data processing.[17][18][19]
The following diagram illustrates the typical steps involved in a lipidomics study, from initial sample collection to final biological interpretation.
Caption: A typical experimental workflow for a lipidomics study.
This protocol provides a representative method for untargeted lipidomics analysis.
1. Lipid Extraction (MTBE Method):
-
Thaw 10-20 µL of plasma or serum samples on ice.[20]
-
Add 225 µL of ice-cold methanol (B129727) (MeOH) containing a mixture of internal standards (e.g., SPLASH LIPIDOMIX, Avanti Polar Lipids).[3][20]
-
Add 750 µL of ice-cold methyl-tert-butyl ether (MTBE).[20]
-
Vortex vigorously and sonicate for 1 minute, followed by incubation on ice for 1 hour with intermittent vortexing.[20]
-
Induce phase separation by adding 188 µL of PBS (or water). Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.[20]
-
Carefully collect the upper organic phase, which contains the lipids.
-
Dry the organic phase under a stream of nitrogen or using a vacuum concentrator.[20]
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent (e.g., isopropanol/acetonitrile 1:1) for LC-MS analysis.[20]
2. LC-MS Data Acquisition:
-
Chromatography: Use a reverse-phase C18 or C30 column for separation.
-
Mobile Phases:
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
-
Gradient: Run a gradient from low to high percentage of Mobile Phase B over 20-30 minutes to elute lipids from polar to nonpolar.[1]
-
Mass Spectrometry:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[4]
-
Acquire data in both positive and negative electrospray ionization (ESI) modes to cover a wider range of lipid classes.
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect both MS1 (precursor ion) and MS/MS (fragment ion) spectra for identification.
-
3. Data Processing and Normalization:
-
Process raw data using software like MS-DIAL, XCMS, or vendor-specific platforms.[10][21]
-
Perform peak picking, alignment across samples, and filtering.
-
Normalize the data to correct for variations in sample amount and instrument response.[8] Common strategies include normalization to the intensity of specific internal standards or to the total ion current (TIC).[10][22] It is crucial to select an appropriate normalization strategy, as data-based methods can sometimes introduce artifacts.[22]
The conversion of raw spectral data into biological insights follows a structured pipeline. Proper statistical analysis and validation are critical to avoid false discoveries.
Caption: Logical workflow for lipidomics data analysis and interpretation.
Biological Context: Lipid Signaling Pathways
Lipids are not merely structural components or energy stores; they are critical signaling molecules that regulate numerous cellular processes, including proliferation, inflammation, and apoptosis.[23][24] Understanding these pathways is essential for interpreting lipidomics data and is a key area of interest for drug development.[25]
The phosphoinositide pathway is a central signaling cascade initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane lipid.[24] This action generates two crucial second messengers: inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG).[23][24]
Caption: Simplified diagram of the Phosphoinositide (PIP) signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Cross-Platform Comparison of Untargeted and Targeted Lipidomics Approaches on Aging Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mass Spectrometry Based Lipidomics: An Overview of Technological Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. Lipidomics Workflows | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. How to Interpret Lipidomics Data: A Step-by-Step Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 9. sciex.com [sciex.com]
- 10. The Hitchhiker’s Guide to Untargeted Lipidomics Analysis: Practical Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Shotgun Lipidomics—Principles, Applications, and Best Practices - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 12. "Harmonizing Lipidomics: NIST Interlaboratory Comparison Exercise for L" by J Bowden, C Ulmer et al. [touroscholar.touro.edu]
- 13. [PDF] Harmonizing lipidomics: NIST interlaboratory comparison exercise for lipidomics using SRM 1950–Metabolites in Frozen Human Plasma[S] | Semantic Scholar [semanticscholar.org]
- 14. metabolon.com [metabolon.com]
- 15. Clinical lipidomics: realizing the potential of lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High Throughput LC-MS Platform for Large Scale Screening of Bioactive Polar Lipids in Human Plasma and Serum | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Lipidomics SOP | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 21. Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. Lipid signaling - Wikipedia [en.wikipedia.org]
- 24. longdom.org [longdom.org]
- 25. Introduction: Druggable Lipid Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Structured Lipids: Enzymatic vs. Chemical Methods
For researchers, scientists, and drug development professionals, the method of synthesizing structured lipids (SLs) is a critical consideration that impacts product characteristics, scalability, and application. SLs, which are triacylglycerols that have been modified to alter the composition and positional distribution of fatty acids on the glycerol (B35011) backbone, offer tailored nutritional and therapeutic benefits. This guide provides an objective comparison of the two primary synthesis routes: enzymatic and chemical synthesis, supported by experimental data and detailed methodologies.
The choice between enzymatic and chemical synthesis hinges on a trade-off between specificity, reaction conditions, and cost. Enzymatic synthesis, utilizing lipases, offers high specificity and mild reaction conditions, making it ideal for producing precisely structured lipids with minimal byproducts. In contrast, chemical synthesis is a more established and often lower-cost method but is characterized by its lack of specificity and harsh reaction conditions, which can lead to the formation of undesirable side products.
Performance Comparison: Enzymatic vs. Chemical Synthesis
The selection of a synthesis method directly influences the yield, purity, and overall quality of the resulting structured lipids. The following table summarizes the key quantitative parameters based on findings from various studies.
| Parameter | Enzymatic Synthesis | Chemical Synthesis | Key Considerations |
| Reaction Specificity | High (regiospecific, e.g., sn-1,3 specific lipases) | Low (random distribution of fatty acids) | Enzymatic methods allow for the precise placement of fatty acids, which is crucial for targeted nutritional or therapeutic effects. |
| Typical Yield | 60-95% | 80-95% | While both methods can achieve high yields, enzymatic yields can be influenced by factors such as enzyme stability and activity. |
| Product Purity | High (fewer byproducts) | Lower (potential for side reactions and color formation) | Chemical synthesis often requires more extensive purification steps to remove catalysts and byproducts. |
| Reaction Temperature | 40-70°C | 80-120°C | Milder enzymatic conditions help preserve heat-sensitive polyunsaturated fatty acids. |
| Catalyst | Lipases (e.g., Rhizomucor miehei, Candida antarctica) | Chemical catalysts (e.g., sodium methoxide) | Enzymes are biodegradable but can be more expensive and less stable than chemical catalysts. |
| Cost | Generally higher (due to enzyme cost) | Generally lower | The reusability of immobilized enzymes can help to reduce the overall cost of enzymatic synthesis. |
| Environmental Impact | More environmentally friendly (milder conditions, biodegradable catalysts) | Less environmentally friendly (harsh chemicals, higher energy consumption) | Enzymatic processes are often considered a "greener" alternative. |
Experimental Protocols
To provide a practical understanding of the methodologies, detailed experimental protocols for both enzymatic and chemical synthesis are outlined below. These protocols are representative of common laboratory-scale procedures.
Enzymatic Synthesis: Lipase-Catalyzed Interesterification
This protocol describes the synthesis of a structured lipid by the interesterification of a vegetable oil with a medium-chain fatty acid, a common method for producing lipids with specific nutritional properties.
Materials:
-
Vegetable oil (e.g., high-oleic sunflower oil)
-
Caprylic acid (C8:0)
-
Immobilized sn-1,3 specific lipase (B570770) (e.g., Lipozyme RM IM from Rhizomucor miehei)
-
n-hexane (optional, as solvent)
-
Sodium hydroxide (B78521) solution (for purification)
-
Silica (B1680970) gel (for purification)
Procedure:
-
Substrate Preparation: A mixture of high-oleic sunflower oil and caprylic acid is prepared in a desired molar ratio (e.g., 1:2). The reactants are dried under vacuum to remove any residual water, which can negatively affect enzyme activity.
-
Enzymatic Reaction: The substrate mixture is placed in a temperature-controlled reactor, and the immobilized lipase is added (e.g., 5-10% by weight of the total substrates). The reaction is carried out at a specific temperature (e.g., 60°C) with constant stirring for a set duration (e.g., 8-24 hours). The reaction can be performed in a solvent-free system or with an organic solvent like n-hexane.
-
Enzyme Deactivation and Removal: After the reaction, the immobilized enzyme is separated from the reaction mixture by filtration. The reusability of the enzyme can be tested in subsequent batches.
-
Purification of Structured Lipid: The product mixture is then purified to remove unreacted fatty acids and other minor components. This can be achieved by washing with a dilute sodium hydroxide solution to neutralize free fatty acids, followed by column chromatography using silica gel.
-
Analysis: The final product is analyzed to determine its fatty acid composition and positional distribution. This is typically done using gas chromatography (GC) after conversion of the fatty acids to their methyl esters (FAMEs) and high-performance liquid chromatography (HPLC).
Chemical Synthesis: Sodium Methoxide-Catalyzed Interesterification
This protocol details the synthesis of a structured lipid through chemical interesterification, a widely used industrial process.
Materials:
-
Blend of fats and oils (e.g., palm stearin (B3432776) and soybean oil)
-
Sodium methoxide (B1231860) (catalyst)
-
Citric acid solution (to inactivate the catalyst)
-
Bleaching earth (for purification)
-
Diatomaceous earth (for filtration)
Procedure:
-
Substrate Preparation: The blend of fats and oils is heated under vacuum (e.g., at 110°C) to remove moisture.
-
Chemical Reaction: The dried oil blend is cooled to the reaction temperature (e.g., 90-110°C), and the sodium methoxide catalyst is added (e.g., 0.1-0.5% w/w). The reaction is carried out under vacuum with vigorous stirring for a specified time (e.g., 30-60 minutes).
-
Catalyst Inactivation: The reaction is stopped by adding a citric acid solution to neutralize the sodium methoxide catalyst.
-
Purification: The mixture is then treated with bleaching earth to remove soaps, residual catalyst, and color compounds. The bleaching earth is subsequently removed by filtration using a filter aid like diatomaceous earth.
-
Analysis: The final interesterified fat is analyzed for its physicochemical properties, including fatty acid composition (by GC), solid fat content, and melting point, to ensure it meets the desired specifications.
Visualizing the Processes and Concepts
To further clarify the concepts and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for the enzymatic synthesis of structured lipids.
Caption: Workflow for the chemical synthesis of structured lipids.
Caption: Logical comparison of enzymatic and chemical synthesis.
Conclusion
The choice between enzymatic and chemical synthesis of structured lipids is a multifaceted decision that requires careful consideration of the desired product characteristics, cost constraints, and environmental impact. Enzymatic synthesis offers unparalleled precision and a greener footprint, making it the preferred method for high-value, specifically structured lipids for pharmaceutical and nutraceutical applications. Chemical synthesis, while less specific and environmentally friendly, remains a cost-effective and high-yielding option for many food industry applications. As enzyme technology continues to advance, the cost-effectiveness of enzymatic processes is expected to improve, potentially making it the dominant method for structured lipid synthesis in the future. Researchers and drug development professionals must weigh these factors to select the most appropriate synthesis strategy for their specific needs.
A Comparative Guide to 1,3-Dimyristoyl-2-oleoylglycerol and Other Lipids in Obesity Research
For Researchers, Scientists, and Drug Development Professionals
The global obesity epidemic necessitates innovative therapeutic and nutritional strategies. Structured triacylglycerols (TAGs), which are lipids with a specific distribution of fatty acids on the glycerol (B35011) backbone, represent a promising area of investigation. This guide provides a comparative analysis of 1,3-Dimyristoyl-2-oleoylglycerol (DMOG), a specific structured TAG, against other common dietary fats and structured lipids in the context of obesity research models.
Disclaimer: Direct experimental studies on the effects of this compound in obesity models are limited in the available scientific literature. Therefore, the comparative analysis for DMOG is based on the known metabolic effects of its constituent fatty acids—myristic acid and oleic acid—and data from structurally similar lipids.
Comparative Analysis of Lipids in Obesity Models
The following tables summarize quantitative data from studies investigating the effects of various dietary lipids on key obesity-related parameters.
Table 1: Effects on Body Weight and Adiposity
| Lipid Type | Animal Model | Dosage/Duration | Key Findings |
| High-Fat Diet (Control) | C57BL/6 Mice | 45% kcal from fat / 12 weeks | Significant increase in body weight and adipose tissue mass.[1] |
| Medium-Chain Triglycerides (MCTs) | Sprague-Dawley Rats | High-fat diet with MCTs / 12 weeks | Reduced body weight and fat coefficient compared to high-fat diet control.[2] |
| Lauric Triglyceride (LT) | Sprague-Dawley Rats | High-fat diet with LT / 12 weeks | Showed the lowest body weight and food intake among the MCTs tested.[2] |
| Myristic Acid-supplemented HFD | C57BL/6 Mice | High-fat diet + 3% myristic acid / 12 weeks | Aggravated high-fat diet-induced adipose inflammation and systemic insulin (B600854) resistance.[3] |
| 1,3-Diacylglycerol (DAG) Oil | Brown adipose tissue-deficient mice | Western-type diet with DAG oil / 15 weeks | Gained less weight and had less body fat accumulation compared to standard TAG oil.[4] |
| Selachyl Alcohol (Alkylglycerol) | C57BL/6 Mice | High-fat diet + 200 mg/kg / 60 days | Significantly decreased end-point body weight and net weight gain.[5] |
Table 2: Effects on Serum Lipid Profiles and Glucose Metabolism
| Lipid Type | Animal Model/Human Subjects | Dosage/Duration | Key Findings on Lipid Profile & Glucose Metabolism |
| High-Fat Diet (Control) | C57BL/6 Mice | 14 weeks | Increased fasting blood glucose and HOMA index.[6] |
| Medium-Chain Triglycerides (MCTs) | Sprague-Dawley Rats | High-fat diet with MCTs / 12 weeks | Improved plasma and liver lipid levels.[2] |
| Myristic Acid Diet | Healthy Humans | 10% energy from myristic acid / 6 weeks | Increased LDL cholesterol by 0.37 mmol/L and HDL cholesterol by 0.10 mmol/L compared to oleic acid diet.[7] |
| Oleic Acid Diet | Healthy Humans | 10% energy from oleic acid / 6 weeks | Served as a comparator for hypercholesterolemic effects of saturated fatty acids.[7] |
| 1,3-Diacylglycerol (DAG) Oil | Brown adipose tissue-deficient mice | Western-type diet with DAG oil / 15 weeks | Prevented impaired glucose tolerance; no effect on plasma triglyceride levels.[4] |
| Myristic Acid-supplemented HFD | C57BL/6 Mice | High-fat diet + 3% myristic acid / 12 weeks | Did not significantly alter plasma triglyceride or total cholesterol levels compared to HFD alone.[3] |
Experimental Protocols
High-Fat Diet-Induced Obesity Model in Mice
-
Animal Model: Male C57BL/6 mice, typically 6-8 weeks old, are commonly used.
-
Housing: Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Diet: A high-fat diet (HFD) is administered, typically providing 45% to 60% of total calories from fat. The control group receives a standard chow diet (e.g., 10% kcal from fat). The source of fat in the HFD is often lard or a custom blend of oils.
-
Duration: The feeding period to induce obesity and metabolic dysfunction typically ranges from 8 to 16 weeks.[1][3]
-
Parameters Measured: Body weight is monitored weekly. At the end of the study, animals are euthanized, and various tissues (e.g., adipose tissue, liver) are collected for weight and further analysis. Blood samples are collected for measuring glucose, insulin, and lipid profiles. Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are often performed to assess glucose metabolism.
In Vitro Adipogenesis Assay
-
Cell Line: 3T3-L1 preadipocytes are a standard cell line for studying adipogenesis.
-
Culture and Differentiation: Cells are cultured to confluence. Adipogenesis is induced by treating the cells with a differentiation cocktail typically containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX). The effects of specific fatty acids, such as oleic acid, are tested by adding them to the culture medium during differentiation.
-
Analysis: Adipogenesis is assessed by staining for lipid accumulation using Oil Red O. The expression of key adipogenic transcription factors like PPARγ and C/EBPα is quantified by qRT-PCR or Western blotting.[8]
Visualizations: Signaling Pathways and Experimental Workflows
Hypothesized Metabolic Fate of this compound
Caption: Digestion and absorption of this compound.
Experimental Workflow for Animal Obesity Study
Caption: Workflow for a diet-induced obesity study in mice.
Signaling Pathways in Adipogenesis
Caption: Key transcription factors in adipocyte differentiation.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of medium chain triglycerides on lipid metabolism in high-fat diet induced obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myristic Acid Supplementation Aggravates High Fat Diet-Induced Adipose Inflammation and Systemic Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dietary 1,3-diacylglycerol protects against diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral Administration of Alkylglycerols Differentially Modulates High-Fat Diet-Induced Obesity and Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipidomic Analysis of Serum from High Fat Diet Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of medium chain fatty acids (MCFA), myristic acid, and oleic acid on serum lipoproteins in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oleic acid influences the adipogenesis of 3T3-L1 cells via DNA Methylation and may predispose to obesity and obesity-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1,3-Dimyristoyl-2-oleoylglycerol in Type 2 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1,3-Dimyristoyl-2-oleoylglycerol (DMOG), a specific structured 1,3-diacylglycerol (1,3-DAG), and its potential role in the context of type 2 diabetes. The focus is on comparing its metabolic effects with those of endogenous sn-1,2-diacylglycerols (sn-1,2-DAGs) and conventional triacylglycerols (TAGs), supported by experimental data.
Introduction
Diabetic dyslipidemia is a common feature of type 2 diabetes, characterized by elevated triglycerides, low high-density lipoprotein (HDL) cholesterol, and a prevalence of small, dense low-density lipoprotein (LDL) particles.[1][2] Within the complex landscape of lipid metabolism, specific lipid molecules, such as diacylglycerols (DAGs), have emerged as key players in the pathogenesis of insulin (B600854) resistance, a hallmark of type 2 diabetes.[3][4][5] DAGs exist as different isomers, primarily sn-1,2-DAGs and 1,3-DAGs, which exhibit distinct metabolic activities. While sn-1,2-DAGs are implicated in the impairment of insulin signaling, structured 1,3-DAGs like this compound are being explored for their potentially neutral or even beneficial metabolic profiles.
Core Comparison: 1,3-DMOG vs. sn-1,2-Diacylglycerols and Triacylglycerols
The primary distinction in the metabolic impact of DAG isomers lies in their ability to activate protein kinase C (PKC).[6][7] sn-1,2-DAGs are potent activators of novel and conventional PKC isoforms, which can phosphorylate and inhibit key components of the insulin signaling pathway, leading to insulin resistance in tissues like the liver and skeletal muscle.[8][9][10] In contrast, 1,3-DAGs are not effective activators of PKC, suggesting a different metabolic fate and impact on insulin sensitivity.
Quantitative Data Comparison
The following tables summarize the comparative effects of dietary 1,3-DAGs, endogenous sn-1,2-DAGs, and TAGs on key metabolic parameters relevant to type 2 diabetes, based on findings from preclinical and clinical studies.
Table 1: Comparative Effects on Insulin Signaling and Glucose Metabolism
| Parameter | 1,3-Diacylglycerols (e.g., DMOG) | sn-1,2-Diacylglycerols | Triacylglycerols (Conventional Fats) |
| PKC Activation | No significant activation | Potent activation (especially PKCε in liver, PKCθ in muscle) | Indirectly, by increasing intracellular sn-1,2-DAG pool |
| Insulin Receptor Signaling | No direct impairment; may improve signaling pathways | Impairs insulin receptor substrate (IRS) phosphorylation and downstream signaling | Can lead to impairment through increased sn-1,2-DAG levels |
| Glucose Tolerance | Improved in some preclinical models | Associated with impaired glucose tolerance | Can contribute to impaired glucose tolerance |
| Hepatic Gluconeogenesis | May be suppressed | Does not suppress; may be elevated due to insulin resistance | Can be elevated in the context of insulin resistance |
| Skeletal Muscle Glucose Uptake | May be enhanced through increased fat oxidation | Impaired | Can be impaired |
Table 2: Comparative Effects on Body Weight and Lipid Profile
| Parameter | 1,3-Diacylglycerols (e.g., DMOG) | sn-1,2-Diacylglycerols | Triacylglycerols (Conventional Fats) |
| Body Weight Gain | Reduced in some preclinical models | Not directly associated with weight gain, but with metabolic dysfunction | Promotes weight gain in high-fat diets |
| Body Fat Accumulation | Reduced in some preclinical models | A marker of ectopic lipid accumulation | Promotes fat accumulation |
| Postprandial Triglycerides | Some studies show a reduction | Not directly related to postprandial triglyceride levels | Major contributor to postprandial triglycerides |
| Fasting Triglycerides | May be lowered | Elevated levels are a hallmark of insulin resistance | Can elevate fasting triglycerides |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of research findings. Below are summaries of key experimental protocols used in studies evaluating the metabolic effects of different lipids.
High-Fat Diet-Induced Obesity and Insulin Resistance in Mice
This model is widely used to mimic the development of obesity and type 2 diabetes in humans.[3][11]
-
Animal Model: Typically, C57BL/6J mice are used due to their susceptibility to diet-induced obesity.
-
Diet Composition: Mice are fed a high-fat diet (HFD) with 45-60% of calories derived from fat for a period of 8-16 weeks. The control group receives a standard chow diet with about 10% of calories from fat. For comparative studies, the fat source in the HFD is modified to be enriched with 1,3-DAGs or conventional TAGs.
-
Housing: Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Metabolic Phenotyping:
-
Body Weight and Composition: Monitored weekly. Body composition (fat and lean mass) is measured using techniques like DEXA or MRI.
-
Food Intake: Measured regularly to assess caloric consumption.
-
Glucose and Insulin Tolerance Tests: Performed to assess glucose homeostasis and insulin sensitivity.
-
Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT) in Mice
These are standard procedures to evaluate glucose metabolism in vivo.[1][4][5][12][13][14]
-
Glucose Tolerance Test (GTT):
-
Fasting: Mice are fasted for 6 hours (or overnight).
-
Baseline Blood Glucose: A baseline blood sample is taken from the tail vein to measure fasting glucose levels.
-
Glucose Administration: A bolus of glucose (typically 2 g/kg body weight) is administered via intraperitoneal injection or oral gavage.
-
Blood Glucose Monitoring: Blood glucose levels are measured at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.
-
-
Insulin Tolerance Test (ITT):
-
Fasting: Mice are fasted for 4-6 hours.
-
Baseline Blood Glucose: A baseline blood glucose measurement is taken.
-
Insulin Administration: A bolus of human insulin (typically 0.75-1.0 U/kg body weight) is administered via intraperitoneal injection.
-
Blood Glucose Monitoring: Blood glucose is measured at regular intervals (e.g., 15, 30, 45, and 60 minutes) post-injection.
-
Data Analysis: The rate of glucose disappearance is calculated to assess insulin sensitivity.
-
Signaling Pathways and Experimental Workflows
Insulin Signaling Pathway and the Impact of Diacylglycerols
The following diagram illustrates the canonical insulin signaling pathway and highlights the differential impact of sn-1,2-DAGs and 1,3-DAGs.
Caption: Insulin signaling pathway and points of modulation by diacylglycerol isomers.
Experimental Workflow for Comparative Lipid Studies
The diagram below outlines a typical experimental workflow for comparing the metabolic effects of different dietary lipids in a preclinical model of type 2 diabetes.
Caption: A standard workflow for preclinical evaluation of dietary lipids in a diet-induced obesity model.
Conclusion
The available evidence suggests a significant difference in the metabolic effects of 1,3-diacylglycerols compared to sn-1,2-diacylglycerols and conventional triacylglycerols. The inability of 1,3-DAGs to potently activate PKC provides a strong mechanistic basis for their potentially favorable metabolic profile in the context of type 2 diabetes. Preclinical studies have shown that dietary supplementation with 1,3-DAGs can lead to reduced body weight gain, decreased fat accumulation, and improved glucose tolerance. While human studies have yielded more modest results, the exploration of specific structured 1,3-DAGs like this compound warrants further investigation as a potential nutritional strategy for managing metabolic parameters in individuals at risk for or with type 2 diabetes. Future research should focus on head-to-head comparisons of specific, well-defined 1,3-DAG molecules with other lipid species to elucidate their precise effects and mechanisms of action.
References
- 1. Glucose and Insulin Tolerance Tests in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods and Models for Metabolic Assessment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucose and Insulin Tolerance Tests in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 6. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Comparisons of glucose and lipid metabolism in rats fed diacylglycerol and triacylglycerol oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Pivotal Role of the Western Diet, Hyperinsulinemia, Ectopic Fat, and Diacylglycerol-Mediated Insulin Resistance in Type 2 Diabetes [mdpi.com]
- 11. A Mouse Model of Metabolic Syndrome: Insulin Resistance, Fatty Liver and Non-Alcoholic Fatty Pancreas Disease (NAFPD) in C57BL/6 Mice Fed a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. joe.bioscientifica.com [joe.bioscientifica.com]
- 13. jove.com [jove.com]
- 14. Glucose and Insulin Tolerance Tests in the Mouse | Veterian Key [veteriankey.com]
Safety Operating Guide
Proper Disposal of 1,3-Dimyristoyl-2-oleoylglycerol: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, step-by-step procedures for the safe handling and proper disposal of 1,3-Dimyristoyl-2-oleoylglycerol (CAS No. 66908-04-1). Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring environmental protection. Based on available safety data, this compound is not classified as a hazardous substance; however, standard laboratory safety protocols should always be observed.
Immediate Safety and Handling
While this compound does not require special handling measures, wearing standard personal protective equipment (PPE) is mandatory to minimize exposure and ensure safety.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Use |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves are recommended to prevent direct skin contact.[1] |
| Eye Protection | Safety Glasses | Safety glasses with side shields should be worn to protect against accidental splashes.[1] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect clothing and skin from potential spills.[1] |
| Respiratory Protection | Not Required | Under normal handling conditions, respiratory protection is not necessary.[1] |
| Footwear | Closed-Toe Shoes | Required to protect feet from spills or falling objects in the laboratory.[1] |
In the event of a spill, the material should be picked up mechanically.
Disposal of Unused this compound
As a non-hazardous solid, the primary disposal route for unused this compound is through the regular solid waste stream. However, institutional policies may vary.
Step-by-Step Disposal Protocol:
-
Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on non-hazardous chemical waste disposal before proceeding.[2]
-
Containment: Ensure the chemical is in a well-sealed and clearly labeled container.[2]
-
Labeling for Disposal: The container must be clearly labeled as "Non-Hazardous Waste" and include the chemical name: "this compound".[2]
-
Disposal Path: For solid waste, it may be permissible to dispose of it in the regular trash, provided it is securely contained. To avoid confusion or alarm for custodial staff, it is best practice to place it directly into a larger dumpster or follow your institution's specific procedure for non-hazardous lab waste.[2]
Crucial Restriction: Do not allow this compound to enter sewers, surface water, or ground water.[2]
Disposal of Contaminated Materials and Empty Containers
Contaminated Materials: Materials such as gloves, weighing paper, or paper towels that have come into contact with this compound can typically be disposed of as regular solid waste, provided they are not grossly contaminated.[1][2]
Empty Containers: Properly cleaned chemical containers can generally be disposed of with regular laboratory glass or solid waste.
Procedure for Empty Containers:
-
Triple Rinse: Rinse the container three times with a suitable solvent. Chloroform is a known solvent for this compound.[2]
-
Collect Rinsate: The rinsate from the solvent rinse must be collected and disposed of as chemical waste, following your institution's procedures for solvent waste.[2]
-
Final Rinse: Perform a final rinse with soap and water.[2]
-
Dispose: The clean and defaced container can then be disposed of in the appropriate recycling or trash receptacle.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling 1,3-Dimyristoyl-2-oleoylglycerol
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for 1,3-Dimyristoyl-2-oleoylglycerol, including operational and disposal plans.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 1,3-Myristin-2-Olein, TG(14:0/18:1/14:0)
-
CAS Number: 66908-04-1
Based on available safety data for structurally similar compounds, this compound is not classified as a hazardous substance. However, adherence to standard laboratory safety protocols is essential to minimize any potential risks.
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment should be worn to ensure safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses | with side shields | Protects eyes from accidental splashes. |
| Hand Protection | Disposable Gloves | Nitrile or other chemically resistant material | Prevents direct skin contact. |
| Body Protection | Laboratory Coat | Standard | Protects skin and clothing. |
Operational Plan: Handling and Storage
Handling:
-
Use in a well-ventilated area.
-
Avoid inhalation of dust if the material is in solid form.
-
Avoid contact with eyes, skin, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the handling area.
Storage:
-
Store in a tightly closed container.
-
Recommended storage temperature is -20°C.[1]
-
Keep in a dry and well-ventilated place.
Disposal Plan
As a non-hazardous substance, this compound can typically be disposed of as regular solid waste, but institutional guidelines should always be followed.
Unused Material:
-
Consult Local Regulations: Always check with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines for non-hazardous chemical waste.
-
Containment: Ensure the chemical is in a sealed and clearly labeled container.
-
Labeling: Label the container as "Non-Hazardous Waste" and include the chemical name.
-
Disposal: Dispose of in the regular solid waste stream as permitted by your institution. Avoid disposing in a manner that custodial staff might directly handle.
Empty Containers:
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., chloroform, as it is a known solvent for this compound).[2]
-
Rinsate Collection: Collect the solvent rinsate for disposal as chemical waste, following your institution's procedures for solvent waste.[2]
-
Final Rinse: Perform a final rinse with soap and water.[2]
-
Disposal: The clean and defaced container can then be disposed of in the appropriate recycling or trash receptacle.[2]
Contaminated Materials:
-
Personal protective equipment (e.g., gloves) and other materials (e.g., paper towels) with minimal contamination can typically be disposed of in the regular solid waste.
Crucial Restriction: Do not allow the substance to enter sewers, surface water, or ground water.[2]
Experimental Workflow: Handling and Disposal
The following diagram outlines the standard procedure for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
